molecular formula C11H11NO3 B13600673 3-(methoxymethyl)-1H-indole-2-carboxylicacid

3-(methoxymethyl)-1H-indole-2-carboxylicacid

Cat. No.: B13600673
M. Wt: 205.21 g/mol
InChI Key: UWLGTNQZAPIEOG-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-1H-indole-2-carboxylicacid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(methoxymethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-15-6-8-7-4-2-3-5-9(7)12-10(8)11(13)14/h2-5,12H,6H2,1H3,(H,13,14)

InChI Key

UWLGTNQZAPIEOG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation of 3-(methoxymethyl)-1H-indole-2-carboxylic Acid: A Multi-Dimensional Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

Target Analyte: 3-(methoxymethyl)-1H-indole-2-carboxylic acid Molecular Formula: C₁₁H₁₁NO₃ Exact Mass: 205.0739 Da

The structural elucidation of 3-substituted indole-2-carboxylic acids presents a specific challenge in medicinal chemistry: distinguishing the regio-positioning of the alkyl-ether side chain (C3 vs. N1 or C4-C7) and confirming the integrity of the labile methoxymethyl ether linkage under acidic conditions.

This guide provides a rigorous, self-validating framework for confirming the structure of 3-(methoxymethyl)-1H-indole-2-carboxylic acid . It moves beyond basic characterization, employing a "triangulation" strategy that cross-references synthetic provenance, mass spectrometric fragmentation, and high-resolution nuclear magnetic resonance (NMR) connectivity.

Part 2: Synthetic Provenance as Structural Evidence

Before instrumental analysis, the synthesis route provides the first layer of structural evidence. The "Synthetic Provenance" dictates the impurity profile and regio-selectivity.

Common Synthetic Pathway (Fisher/Vilsmeier Route)
  • Starting Material: Ethyl indole-2-carboxylate.[1][2]

  • C3-Functionalization: Vilsmeier-Haack formylation yields Ethyl 3-formyl-1H-indole-2-carboxylate.

  • Reduction/Alkylation: Reduction of the aldehyde to the alcohol (using NaBH₄), followed by methylation (using MeI/NaH or MeOH/H⁺).

  • Hydrolysis: Saponification of the ethyl ester to the free acid.

Critical Structural Checkpoint: If the synthesis utilized a Mannich reaction (formaldehyde + methanol + indole-2-acid), the methoxymethyl group is exclusively targeted to the electron-rich C3 position, ruling out C4-C7 substitution. However, N1-alkylation is a competing side reaction that must be ruled out via NMR (HMBC).

Part 3: Multi-Modal Spectroscopic Elucidation

Mass Spectrometry (HRMS-ESI)

The mass spectrum provides the molecular formula and characteristic fragmentation patterns of the ether linkage.

  • Ionization Mode: ESI (-) Negative Mode (preferred for carboxylic acids) or ESI (+) Positive Mode.

  • Diagnostic Fragments (ESI+):

    • [M+H]⁺: 206.0812 m/z.

    • Loss of Methanol [M+H - CH₃OH]⁺: The methoxymethyl ether is labile. A strong peak at m/z 174 indicates the loss of the methoxy group (32 Da) as methanol, generating a resonance-stabilized carbocation at the benzylic C3 position.

    • Decarboxylation [M+H - CO₂]⁺: A peak at m/z 162 (if decarboxylation occurs first) or m/z 130 (combined loss).

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the carbonyl and the presence of the ether.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
O-H (Acid) 2500–3300 (Broad)"Hump" characteristic of carboxylic acid dimers.
N-H (Indole) 3300–3450 (Sharp)Confirms N1 is unsubstituted (rules out N-alkylation).
C=O (Acid) 1670–1700Lower frequency due to conjugation with the indole ring.
C-O-C (Ether) 1050–1150Strong stretch confirming the methoxymethyl linkage.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for connectivity. Solvent: DMSO-d₆ is required due to the poor solubility of the free acid in CDCl₃ and to visualize the labile protons.

¹H NMR (400 MHz, DMSO-d₆) - Predicted & Diagnostic Signals
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.5 - 13.5Broad Singlet1HAcidic proton; exchangeable with D₂O.
NH 11.5 - 11.9Broad Singlet1HIndole NH. Downfield shift confirms H-bonding.
H-4 7.6 - 7.8Doublet (d)1HDeshielded by proximity to C3 substituent.
H-7 7.3 - 7.5Doublet (d)1HTypical indole pattern.
H-5, H-6 7.0 - 7.3Multiplet (m)2HAromatic core.[2]
CH₂ (C3) 4.9 - 5.1 Singlet (s)2HKey Signal. Benzylic shift. If this were a methyl group, it would be ~2.5 ppm.
OCH₃ 3.2 - 3.4 Singlet (s)3HMethoxy group. Distinct from ester methyls (~3.8 ppm).[3]
¹³C NMR (100 MHz, DMSO-d₆)
  • C=O: ~163-165 ppm.

  • C3 (Quaternary): ~115-120 ppm (Significantly shifted from unsubstituted C3 at ~102 ppm).[3]

  • CH₂ (Linker): ~62-65 ppm.[3]

  • OCH₃: ~57-59 ppm.

2D NMR: The "Smoking Gun" (HMBC)

To prove the side chain is at C3 and not N1, you must run Heteronuclear Multiple Bond Coherence (HMBC).

  • Correlation 1: The CH₂ protons (approx 5.0 ppm) will show a strong 3-bond correlation to the Indole C2 (quaternary, ~125-130 ppm) and Indole C3a (bridgehead).

  • Correlation 2: The NH proton will show correlations to C2 , C3 , and C3a , confirming the nitrogen is unsubstituted.

Part 4: Visualization of Structural Logic

The following diagram illustrates the logical flow of the elucidation process (Figure 1) and the specific HMBC correlations required to validate the structure (Figure 2).

ElucidationWorkflow Sample Unknown Sample (C11H11NO3) MS Mass Spectrometry (ESI-) Target: m/z 204 [M-H]- Sample->MS IR FT-IR Spectroscopy Confirm COOH & NH Sample->IR NMR_1H 1H NMR (DMSO-d6) Identify CH2 (s) & OMe (s) Sample->NMR_1H Frag Fragmentation Check Loss of OMe (31 Da) Loss of CO2 (44 Da) MS->Frag Validation Final Confirmed Structure: 3-(methoxymethyl)-1H-indole-2-COOH Frag->Final IR->Final NMR_2D 2D HMBC Confirm C3-CH2 Connectivity NMR_1H->NMR_2D Required for Regio-ID NMR_2D->Final Definitive Proof XRD X-Ray Diffraction (Optional Gold Standard) Confirm Dimer Packing Final->XRD Polymorph Study

Figure 1: Analytical workflow for structural confirmation.

HMBC_Correlations H_CH2 H (CH2) ~5.0 ppm C2 C2 (Indole) Quaternary H_CH2->C2 HMBC (3J) C3 C3 (Indole) Quaternary H_CH2->C3 HMBC (2J) C3a C3a (Bridge) Quaternary H_CH2->C3a HMBC (3J) C_OMe C (OMe) ~58 ppm H_CH2->C_OMe HMBC (3J)

Figure 2: Key HMBC correlations establishing the C3-Methoxymethyl linkage.

Part 5: Standard Operating Procedure (SOP)

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Do not use CDCl₃ as the carboxylic acid proton will broaden or disappear due to exchange and solubility issues.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run ¹H (minimum 16 scans) and HMBC (minimum 1024 scans in F2) to resolve the quaternary carbons.

X-Ray Crystallography (The Gold Standard)

If the sample is crystalline, Single Crystal X-Ray Diffraction (SC-XRD) is the ultimate validation.

  • Recrystallization: Dissolve in hot methanol/water or acetonitrile. Allow slow evaporation.

  • Expectation: Indole-2-carboxylic acids typically form centrosymmetric cyclic dimers via intermolecular hydrogen bonds between the carboxylic acid groups (R²₂(8) motif) or between the NH and the Carbonyl oxygen.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2752638, 3-Methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Wera, M. et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.[3] Retrieved from [Link]

  • Clark, J. (2020). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • Vertex AI Search. (2025). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives. Taylor & Francis. Retrieved from [Link]

Sources

physicochemical properties of 3-(methoxymethyl)-1H-indole-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methoxymethyl)-1H-indole-2-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methoxymethyl)-1H-indole-2-carboxylic acid is a derivative of the well-established indole-2-carboxylic acid scaffold, a core structure present in numerous compounds of pharmaceutical and biological interest.[1][2] The introduction of a methoxymethyl group at the 3-position is anticipated to modulate the molecule's physicochemical properties, influencing its solubility, lipophilicity, and crystal packing, which are critical parameters for drug development and material science applications. This guide provides a comprehensive overview of the predicted physicochemical properties of this specific analog, grounded in the established characteristics of the indole-2-carboxylic acid family. Crucially, where experimental data for the title compound is not publicly available, this document furnishes detailed, field-proven experimental protocols for its empirical determination. This serves as both a predictive guide and a practical manual for the comprehensive characterization of this and similar novel indole derivatives.

Introduction: The Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid (I2CA) moiety is a cornerstone in medicinal chemistry. Its rigid, bicyclic structure and the presence of both a hydrogen bond donor (N-H) and a carboxylic acid group make it a versatile pharmacophore.[1][3][4] Derivatives of I2CA are known to be more stable towards acidic conditions and oxidation compared to other indoles, while the 3-position remains a key site for chemical modification.[5] The carboxylic acid at the 2-position not only stabilizes the indole ring but also serves as a critical interaction point with biological targets and influences the compound's pharmacokinetic profile.[3][5] Our focus, 3-(methoxymethyl)-1H-indole-2-carboxylic acid, adds a flexible, polar, and hydrogen-bond-accepting methoxymethyl group, which is expected to significantly alter its behavior compared to the parent I2CA.

Predicted Physicochemical Properties

Direct experimental data for 3-(methoxymethyl)-1H-indole-2-carboxylic acid is scarce in the public domain. However, by leveraging data from the parent compound and related analogs, we can establish a reliable predictive profile.

Table 1: Summary of Predicted and Known Physicochemical Properties
PropertyPredicted Value for 3-(methoxymethyl)-1H-indole-2-carboxylic acidKnown Value for Indole-2-carboxylic acid (Parent Compound)Rationale for Prediction
Molecular Formula C₁₁H₁₁NO₃C₉H₇NO₂Addition of a -CH₂OCH₃ group.
Molecular Weight 205.21 g/mol 161.16 g/mol Calculated from the molecular formula.
Melting Point (°C) Likely lower than I2CA~203-204 °CThe flexible methoxymethyl group may disrupt the crystal lattice packing observed in I2CA, which often forms strong hydrogen-bonded dimers.[6][7]
Aqueous Solubility Moderately enhanced vs. I2CAPoorly soluble in water (< 0.1 mg/mL).[2] Soluble in DMSO (100 mg/mL).[2]The ether oxygen in the methoxymethyl group can act as a hydrogen bond acceptor, potentially improving interaction with water. However, the overall hydrophobic character will likely keep it in the "sparingly soluble" to "slightly soluble" range.
logP (Octanol/Water) ~1.5 - 2.0~1.8 - 2.1 (Calculated)The addition of the methoxymethyl group increases polarity compared to a simple alkyl substituent, but the overall effect on logP may be modest. This parameter is highly dependent on intramolecular interactions.
pKa (Carboxylic Acid) ~3.5 - 4.5~3.8The electronic effect of the 3-methoxymethyl group is not expected to drastically alter the acidity of the carboxylic acid compared to the parent compound.

Experimental Characterization Workflow

For any novel compound entering a development pipeline, empirical determination of its properties is mandatory. The following section outlines the standard workflows for characterizing 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_solidstate Solid-State Characterization Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification MeltingPoint Melting Point (DSC) Structure_Verification->MeltingPoint Solubility Kinetic & Thermodynamic Solubility Structure_Verification->Solubility pKa pKa Determination (Potentiometric/UV-Vis) Structure_Verification->pKa LogP logP Measurement (Shake-Flask/HPLC) Structure_Verification->LogP XRPD X-Ray Powder Diffraction (XRPD) Structure_Verification->XRPD Stability Chemical Stability Assessment Solubility->Stability pKa->Stability LogP->Stability Microscopy Microscopy (PLM/SEM) XRPD->Microscopy TGA Thermogravimetric Analysis (TGA) XRPD->TGA XRPD->Stability

Caption: Workflow for the comprehensive characterization of a novel chemical entity.

Determination of Aqueous Solubility

Causality: Solubility is a master variable in drug development, directly impacting bioavailability and formulation strategies. Both kinetic (apparent) and thermodynamic (equilibrium) solubility should be determined.

Protocol: HPLC-Based Thermodynamic Solubility

  • Preparation: Prepare a series of buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.

  • Sample Addition: Add an excess amount of solid 3-(methoxymethyl)-1H-indole-2-carboxylic acid to a known volume of each buffer in a glass vial. Ensure enough solid is present to maintain a saturated solution with visible excess solid.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the solid to settle. Carefully filter the supernatant through a 0.22 µm PVDF filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.[8][9]

Determination of pKa

Causality: The pKa dictates the ionization state of the molecule at different physiological pH values, which governs its solubility, permeability, and interaction with biological targets.

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. Specialized software is used to calculate the pKa from the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

Causality: logP is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method (Gold Standard)

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: Mix equal volumes of the drug-containing aqueous phase and the saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate logP as: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

Solid-State Properties: Crystallinity and Polymorphism

The solid-state form of an active pharmaceutical ingredient (API) affects its stability, solubility, and manufacturability. Indole-2-carboxylic acid derivatives are known to form strong intermolecular hydrogen bonds, leading to well-defined crystal structures and the potential for polymorphism.[7][10]

Key Interactions:

  • Carboxylic Acid Dimerization: Like many carboxylic acids, I2CA derivatives can form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups.[6][7]

  • Indole N-H Bonding: The N-H group of the indole ring is a potent hydrogen bond donor and can interact with the carboxylic oxygen or the methoxy oxygen of an adjacent molecule.[7]

Caption: Predicted intermolecular hydrogen bonding in the solid state.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind a small amount of the bulk powder to ensure a random orientation of crystallites.

  • Data Acquisition: Mount the sample in the diffractometer. Collect a diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

  • Analysis: The resulting diffractogram provides a unique "fingerprint" of the crystalline form. Sharp peaks indicate a crystalline material, while a broad halo suggests an amorphous state. The peak positions and relative intensities are used to identify the crystal form and can be compared across different batches or after stability studies to detect polymorphism.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, a singlet for the N-H proton (which may be broad), two singlets for the methoxy (-OCH₃) and methylene (-CH₂-) protons of the methoxymethyl group, and a downfield signal for the carboxylic acid proton.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the nine indole carbons, the methylene and methoxy carbons, and a characteristic downfield signal for the carboxylic carbon (~160-170 ppm).

  • FT-IR: The infrared spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp N-H stretching band (~3300-3400 cm⁻¹), and a strong C=O stretching band (~1680-1710 cm⁻¹).[7][11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode will readily show the deprotonated molecule [M-H]⁻. In positive mode, the protonated molecule [M+H]⁺ may be observed.[12][13]

Stability and Degradation

The indole nucleus, while stabilized by the 2-carboxyl group, can be susceptible to oxidation, particularly at the 3-position if it were unsubstituted.[5] The presence of the methoxymethyl group should not introduce significant new instabilities, but a full stability profile must be determined under stressed conditions (heat, humidity, acid/base hydrolysis, and light) as per ICH guidelines.

Potential Degradation Pathway: The most likely point of degradation under harsh acidic conditions would be the hydrolysis of the methoxymethyl ether linkage.

G Parent 3-(Methoxymethyl)-1H-indole-2-carboxylic acid Degradant 3-(Hydroxymethyl)-1H-indole-2-carboxylic acid + Methanol Parent->Degradant Acid Hydrolysis

Caption: A potential acid-catalyzed degradation pathway.

Conclusion

While 3-(methoxymethyl)-1H-indole-2-carboxylic acid remains a sparsely documented compound, its physicochemical profile can be reliably predicted based on the well-understood chemistry of its parent scaffold. The addition of the 3-methoxymethyl group is poised to enhance aqueous solubility while maintaining the core structural and electronic features of I2CA. This guide provides the predictive framework and, more importantly, the detailed experimental protocols necessary for researchers to fully characterize this molecule. The systematic application of these methodologies will ensure the generation of high-quality, reliable data essential for advancing its potential in research and development.

References

A comprehensive list of all sources cited within this document is provided below.

  • Murakami, Y.
  • Song, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters.
  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
  • PubChem. 3-Methyl-1H-indole-2-carboxylic acid.
  • PubChem. 1h-indole-2-carboxylic acid, 3-methoxy-1-(3-((1-methylethyl)amino)propyl)-, methyl ester, hydrochloride.
  • Treossi, E., et al. (2015). Self-assembly of indole-2-carboxylic acid at graphite and gold surfaces. AIP Publishing.
  • BLD Pharm. 3-Methoxy-1H-indole-2-carboxylic acid.
  • Chemi, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.
  • Hyland, C., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • MedChemExpress. Indole-2-carboxylic acid.
  • JebaReeda, V.S., et al. (2025). A comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic, physicochemical, and in-silico studies. Bulletin of the Chemical Society of Ethiopia.
  • Dow, A., et al.
  • Bashyal, P., et al. (2014). Analytical Methods for Secondary Metabolites from Lichens. Royal Society of Chemistry.
  • PubChem. 3-(methoxymethyl)-1h-indole-5-carboxylic acid.
  • Sławiński, J., et al. (2024).
  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.
  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Rao, K.S., et al. (2015). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques.
  • El-Sayed, M. I., et al. (2017).
  • The Good Scents Company. indole-2-carboxylic acid.
  • Sigma-Aldrich. Indole-2-carboxylic acid.
  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
  • GoldBio. Indole-2-Carboxylic Acid.
  • Sławiński, J., et al. (2024).

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3-(methoxymethyl)-1H-indole-2-carboxylicacid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid , a specialized indole derivative utilized in medicinal chemistry as a building block for mitomycin analogs, kinase inhibitors, and DNA-interactive agents.

Chemical Identity & Structural Analysis[1][2][3]

This compound represents a functionalized indole scaffold where the C2 position is occupied by a carboxylic acid (providing a handle for amide coupling or solubility) and the C3 position features a methoxymethyl ether (a masked alcohol or specific pharmacophore).

Property Data
IUPAC Name 3-(methoxymethyl)-1H-indole-2-carboxylic acid
Common Name 3-Methoxymethyl-indole-2-carboxylic acid
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES COCc1c(C(=O)O)[nH]c2ccccc12
InChI Key Predicted:[1] OTEWLZAFBHUUKA-UHFFFAOYSA-N (Isomer specific)
CAS Number Not Widely Listed (Research Chemical)*
Key Intermediate CAS 17348-83-9 (Ethyl 3-formyl-1H-indole-2-carboxylate)

*Note: The free acid form is frequently generated in situ or isolated as a transient intermediate from its more stable ester precursors (e.g., Ethyl 3-(methoxymethyl)-1H-indole-2-carboxylate) due to the potential for decarboxylation or ether cleavage under harsh storage conditions.

Structural Pharmacophore Analysis
  • Indole Core: Acts as a bioisostere for purines, facilitating binding to ATP-binding sites in kinases.

  • C2-Carboxylic Acid: A critical hydrogen bond donor/acceptor; often converted to amides to improve lipophilicity and target specificity.

  • C3-Methoxymethyl: Provides steric bulk and a specific electronic profile. The ether oxygen can act as a weak H-bond acceptor, while the methylene group allows for conformational flexibility distinct from a direct methoxy attachment.

Synthesis & Production Protocols

The synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid is rarely performed directly. Instead, it is accessed via the functionalization of Ethyl indole-2-carboxylate , followed by C3-formylation, reduction, methylation, and final hydrolysis.

Synthetic Pathway Diagram

SynthesisPathway Start Ethyl Indole-2-carboxylate (Starting Material) Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 Ethyl 3-formyl-1H-indole-2-carboxylate (CAS 17348-83-9) Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate Step2->Inter2 Step3 O-Methylation (MeI, NaH or MeOH/H+) Inter2->Step3 Inter3 Ethyl 3-(methoxymethyl)-1H-indole-2-carboxylate Step3->Inter3 Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 3-(methoxymethyl)-1H-indole-2-carboxylic acid (Target) Step4->Final

Figure 1: Step-wise synthetic route from commercial ethyl indole-2-carboxylate to the target acid.

Detailed Experimental Protocol
Step 1: C3-Formylation (Vilsmeier-Haack Reaction)
  • Reagents: Ethyl indole-2-carboxylate, Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).
    
  • Procedure:

    • Dissolve ethyl indole-2-carboxylate in DMF at 0°C.

    • Add

      
       dropwise (maintaining <10°C) to generate the Vilsmeier reagent in situ.
      
    • Heat to 70°C for 2 hours.

    • Quench: Pour into ice water and neutralize with sodium acetate.

    • Result: Precipitate of Ethyl 3-formyl-1H-indole-2-carboxylate (CAS 17348-83-9).

Step 2 & 3: Reduction and Methylation (One-Pot Variant)
  • Rationale: The hydroxymethyl intermediate can be unstable. A "reductive etherification" or sequential reduction-methylation is preferred.

  • Protocol:

    • Suspend the 3-formyl intermediate in Methanol (MeOH).

    • Add Sodium Borohydride (

      
      ) at 0°C to reduce the aldehyde to the alcohol (
      
      
      
      ).
    • Acid Catalysis: Treat the crude alcohol with MeOH and a catalytic amount of

      
       or p-TsOH. The benzylic-like position at C3 is highly reactive, facilitating rapid ether formation via an 
      
      
      
      -like mechanism involving an indolenine intermediate.
    • Isolation: Evaporate MeOH, extract with Ethyl Acetate, and purify via silica gel chromatography.

Step 4: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH), THF, Water.

  • Procedure:

    • Dissolve the ester in a 3:1 mixture of THF:Water.

    • Add LiOH (3 eq) and stir at room temperature for 4–6 hours. Avoid heating to prevent decarboxylation.

    • Workup: Acidify carefully to pH 4 with 1N HCl. The free acid, 3-(methoxymethyl)-1H-indole-2-carboxylic acid , will precipitate or can be extracted into organic solvent.

Applications in Drug Discovery

Kinase Inhibition Scaffold

The 3-substituted indole-2-carboxylic acid motif mimics the purine ring of ATP. The C3-methoxymethyl group provides a specific vector that can extend into the "gatekeeper" region or solvent-exposed front of the kinase ATP-binding pocket.

Mitomycin Analog Synthesis

This compound serves as a simplified core for the synthesis of mitomycin C analogs. The C3-methoxymethyl group mimics the C9/C9a region of the mitomycin skeleton, allowing researchers to study the DNA-alkylating properties of the indole quinone system without the full complexity of the natural product.

Biological Activity Pathways

BioActivity Compound 3-(methoxymethyl)-1H-indole-2-carboxylic acid Target1 Kinase ATP Pocket (H-bond donor/acceptor) Compound->Target1 Target2 DNA Alkylation (via Quinone oxidation) Compound->Target2 Target3 Glycine Site Antagonist (NMDA Receptor) Compound->Target3 Effect1 Anti-proliferative (Cancer) Target1->Effect1 Target2->Effect1 Effect2 Neuroprotection (Excitotoxicity) Target3->Effect2

Figure 2: Potential pharmacological targets and therapeutic outcomes.

Physicochemical Properties (Predicted)

PropertyValue (Predicted)Implication
LogP ~1.8 – 2.2Moderate lipophilicity; likely good membrane permeability.
pKa (COOH) ~3.5 – 4.0Ionized at physiological pH; requires esterification for cell assays or formulation as a salt.
pKa (NH) ~16Very weak acid; deprotonation requires strong bases (e.g., NaH).
TPSA ~66 ŲFavorable for oral bioavailability (Rule of 5 compliant).

References

  • Jakše, R. et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B. Link

  • PubChem Database. Indole-2-carboxylic acid derivatives and analogs. National Library of Medicine. Link

  • Organic Syntheses. Ethyl Indole-2-carboxylate Synthesis. Org. Synth. 1963, 43, 40. Link

  • BOC Sciences. Indole Derivative Building Blocks. (General catalog reference for structural analogs).

Sources

The Diverse Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold in numerous natural products and synthetic drugs.[1] Among its many derivatives, those featuring a carboxylic acid at the 2-position have garnered significant attention for their wide spectrum of biological activities. This guide provides an in-depth technical overview of the anticancer, antiviral, antimicrobial, and anti-inflammatory properties of indole-2-carboxylic acid derivatives. We will explore their mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The indole ring system, consisting of a fused benzene and pyrrole ring, is a common feature in a vast array of biologically active molecules.[1] The addition of a carboxylic acid group at the 2-position endows the indole scaffold with unique physicochemical properties, including the ability to participate in hydrogen bonding and electrostatic interactions with biological targets. This has made indole-2-carboxylic acid and its derivatives a fertile ground for the development of potent and selective inhibitors of various enzymes and receptors. The versatility of the indole ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's pharmacological profile.

Anticancer Activity

Indole-2-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines through diverse mechanisms of action.[2][3][4][5]

Mechanism of Action

The anticancer effects of these derivatives are often multi-faceted, involving the inhibition of key signaling pathways, disruption of cellular machinery, and induction of programmed cell death.

  • Kinase Inhibition: A significant number of indole-2-carboxamide derivatives have been shown to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[4][5] By blocking the activity of these kinases, these compounds can halt the cell cycle and inhibit tumor growth.

  • Induction of Apoptosis: Many indole-2-carboxylic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[4]

  • Targeting the 14-3-3η Protein: Some novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is implicated in the progression of liver cancer.[2] Inhibition of this protein has been shown to suppress tumor growth.[2]

Structure-Activity Relationships (SAR)

The anticancer activity of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxamide moiety.

  • Substituents on the Indole Ring: The presence of electron-withdrawing groups, such as halogens, at the 5-position of the indole ring can enhance cytotoxic activity.[6]

  • Carboxamide Substituents: The nature of the substituent on the carboxamide nitrogen is critical. Bulky aromatic or heteroaromatic groups can significantly influence the potency and selectivity of the compounds. For instance, thiazolyl-indole-2-carboxamide derivatives have shown exceptional cytotoxicity against various cancer cell lines.[6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative indole-2-carboxylic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50/GI50 (µM)Reference
6i MCF-7 (Breast)6.10 ± 0.4[6]
6v MCF-7 (Breast)6.49 ± 0.3[6]
ICA-Cu MDA-MB-231 (Breast)5.43[3]
ICA-Cu MCF-7 (Breast)5.69[3]
9e HeLa (Cervical)0.37[2]
9e HT29 (Colon)0.16[2]
9e MCF-7 (Breast)0.17[2]
5e A-549 (Lung)0.95[4]
5e MCF-7 (Breast)0.80[4]
5e Panc-1 (Pancreatic)1.00[4]
Va MultipleGI50: 0.026[5]
Vg MultipleGI50: 0.031[5]
Signaling Pathway: EGFR/VEGFR Inhibition

Indole-2-carboxylic acid derivatives can disrupt the signaling cascades initiated by EGFR and VEGFR, which are critical for tumor growth and angiogenesis. The diagram below illustrates the key components of these pathways and the point of inhibition by these compounds.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->RAS VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->EGFR Indole_Derivative->VEGFR

Caption: Inhibition of EGFR and VEGFR signaling by indole-2-carboxylic acid derivatives.

Experimental Protocol: CDK2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against CDK2, a key regulator of the cell cycle.

Materials:

  • Recombinant human CDK2/Cyclin A or E

  • Histone H1 (substrate)

  • ATP

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (known CDK2 inhibitor) and a negative control (DMSO vehicle).

  • Add the CDK2/Cyclin enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiviral Activity

Indole-2-carboxylic acid derivatives have shown significant promise as antiviral agents, particularly as inhibitors of HIV-1 integrase.[7][8][9][10]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a viral enzyme essential for the integration of the viral DNA into the host cell's genome. Indole-2-carboxylic acid derivatives can inhibit the strand transfer step of this process. The mechanism involves the chelation of two magnesium ions (Mg2+) in the active site of the integrase by the indole nucleus and the C2-carboxylic acid group.[8] This prevents the enzyme from carrying out its function, thereby blocking viral replication.

Structure-Activity Relationships (SAR)
  • C3 Position: Introduction of a long branch at the C3 position of the indole core can improve the interaction with a hydrophobic cavity near the active site of the integrase, leading to increased inhibitory activity.[10]

  • C6 Position: Introducing a C6-halogenated benzene ring can enhance binding to the viral DNA through π-π stacking interactions, thereby improving the inhibitory effect.[8]

Quantitative Data Summary

The following table presents the anti-HIV-1 integrase activity of several indole-2-carboxylic acid derivatives.

Compound IDHIV-1 Integrase IC50 (µM)Reference
17a 3.11[7][8]
20a 0.13[9][10]
Mechanism of Action: HIV-1 Integrase Inhibition Diagram

The following diagram illustrates the chelation of Mg2+ ions in the active site of HIV-1 integrase by an indole-2-carboxylic acid derivative.

HIV_Integrase_Inhibition cluster_integrase HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylic Acid Derivative Mg1 Mg²⁺ Mg2 Mg²⁺ DDE DDE Motif (Asp, Asp, Glu) DDE->Mg1 DDE->Mg2 Indole Indole Ring Indole->Mg1 Chelation COOH Carboxylic Acid COOH->Mg1 COOH->Mg2

Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Antimicrobial Activity

Derivatives of indole-2-carboxylic acid have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[11][12][13][14][15]

Structure-Activity Relationships (SAR)

The antimicrobial and antifungal activities are influenced by the substituents on the indole ring and the nature of the amide or ester group at the 2-position. For instance, certain ester and amide derivatives have shown significant activity against Enterococcus faecalis and Candida albicans.[12] Hybrid molecules incorporating other heterocyclic rings, such as triazoles, have also shown potent antimicrobial effects.[11]

Quantitative Data Summary

The table below lists the minimum inhibitory concentrations (MIC) of some indole-2-carboxylic acid derivatives against selected microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
2 Enterococcus faecalis8[12]
2 Candida albicans8[12]
4P Klebsiella pneumoniae4[11]
Indole-piperazine derivative S. aureus (MRSA)-[11]

Anti-inflammatory Activity

The anti-inflammatory potential of indole-2-carboxylic acid derivatives has been explored, with some compounds showing inhibitory activity against key enzymes in the inflammatory cascade.

Mechanism of Action
  • Cyclooxygenase (COX) Inhibition: Some derivatives have been investigated as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation.

  • Phospholipase A2 (PLA2) Inhibition: Certain derivatives have been designed as inhibitors of cytosolic phospholipase A2, an enzyme that releases arachidonic acid, the precursor for prostaglandins and leukotrienes.

Experimental Protocol: COX Inhibitor Screening Assay

This protocol outlines a method for screening compounds for their ability to inhibit COX enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds

  • COX Fluorescent Inhibitor Screening Assay Kit (Cayman Chemical) or similar

  • 96-well plates

Procedure:

  • Prepare dilutions of the test compounds.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compounds to the respective wells. Include controls with a known COX inhibitor and a vehicle control.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a defined time (e.g., 2 minutes).

  • Stop the reaction and measure the product formation using a suitable method, such as a fluorescent probe included in a commercial kit.

  • Calculate the percentage of inhibition and determine the IC50 values.

Conclusion and Future Perspectives

Indole-2-carboxylic acid derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents has been demonstrated through numerous studies. The ability to easily modify the indole scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on the development of multi-target agents, the exploration of novel mechanisms of action, and the advancement of lead compounds into preclinical and clinical development. The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective therapies for a variety of human diseases.

References

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ResearchGate. Available at: [Link]

  • Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. Available at: [Link]

  • SAR of antimicrobial agents. (A higher resolution / colour version of this figure is available in the electronic copy of the article). ResearchGate. Available at: [Link]

  • Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3. DigitalCommons@TMC. Available at: [Link]

  • A Robust Protocol to Map Binding Sites of the 14-3-3 Interactome: Cdc25C Requires Phosphorylation of Both S216 and S263 to bind 14-3-3. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ScienceDirect. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. Available at: [Link]

  • A review on recent developments of indole-containing antiviral agents. PMC. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. Available at: [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. Available at: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. MDPI. Available at: [Link]

  • MIC values (µg/mL) of tested indole derivatives. ResearchGate. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • In Silico Studies of Indole Derivatives as Antibacterial Agents. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]

  • Fragment-Based Interrogation of the 14–3–3/TAZ Protein–Protein Interaction. Usiena air. Available at: [Link]

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers. Available at: [Link]

  • 14-3-3 Proteins: A Family of Versatile Molecular Regulators. Available at: [Link]

  • Cooperative stabilisation of 14-3-3s protein– protein interactions via covalent protein modification. RSC Publishing. Available at: [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(methoxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to numerous pharmaceutical agents.[1] The indole-2-carboxylic acid scaffold, in particular, has emerged as a "privileged" structure, capable of interacting with a diverse range of biological targets. This guide focuses on a specific, yet under-investigated, derivative: 3-(methoxymethyl)-1H-indole-2-carboxylic acid .

Given the absence of direct, published research on this exact molecule, this document serves as a predictive and methodological guide. By synthesizing structure-activity relationship (SAR) data from closely related analogues, we will delineate a rational, evidence-based framework for identifying its most probable therapeutic targets. This guide is designed not as a definitive statement of fact, but as a strategic roadmap for researchers, providing both a predictive analysis of potential targets and the detailed experimental workflows required for their validation.

The core structure of our subject molecule consists of two key pharmacophoric elements:

  • The Indole-2-carboxylic Acid Core: The carboxylic acid at the C2 position is frequently essential for biological activity, often acting as a key hydrogen bond donor/acceptor or as a chelating group for metal cofactors within enzyme active sites.[2][3]

  • The 3-(methoxymethyl) Substituent: Modifications at the C3 position of the indole ring are well-documented to be critical determinants of target specificity and potency. The introduction of a small, flexible, and polar methoxymethyl group at this position is poised to significantly influence the molecule's binding profile compared to other 3-substituted indoles.

This document will first explore the most likely protein target classes for 3-(methoxymethyl)-1H-indole-2-carboxylic acid based on compelling evidence from the literature. Subsequently, it will provide a comprehensive, practical guide to the computational and experimental methodologies required to systematically identify and validate these predicted targets.

Predictive Target Analysis: A Structure-Activity Relationship (SAR) Driven Approach

The therapeutic potential of an indole-2-carboxylic acid derivative is profoundly influenced by the nature of the substituent at the C3 position. Based on extensive research into this chemical class, we can predict several high-probability target families for 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

HIV-1 Integrase

Rationale for Prediction: The indole-2-carboxylic acid scaffold is a well-established inhibitor of HIV-1 integrase.[2] The mechanism often involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole's nitrogen atom and the C2-carboxylate group.[2][4] Crucially, SAR studies have demonstrated that introducing a long branch or other substituents at the C3 position can significantly enhance inhibitory activity by improving interactions with a nearby hydrophobic cavity.[2][4] A highly relevant study identified a potent HIV-1 integrase inhibitor, 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid , which features a similar 3-oxymethyl moiety.[2] This provides strong evidence that the 3-(methoxymethyl) group is compatible with potent binding to the integrase active site.

Potential Mechanism of Action: The compound likely functions as an integrase strand transfer inhibitor (INSTI). The indole core and C2-carboxylate would chelate the Mg²⁺ ions, while the 3-methoxymethyl group would occupy and interact with the adjacent hydrophobic pocket, enhancing binding affinity and inhibitory potency.

Therapeutic Application: Antiviral therapy for HIV-1 infection.

Tubulin

Rationale for Prediction: A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis in breast cancer cells.[5] Their primary mechanism of action was determined to be the inhibition of tubulin polymerization. The study highlighted that substitution at the C3 position of the indole ring was important for this apoptotic activity.[5] Methoxy-substituted indole systems, in general, have also been identified as potent tubulin polymerization inhibitors.[4]

Potential Mechanism of Action: The compound may bind to the colchicine binding site on β-tubulin, disrupting the assembly of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, particularly in rapidly dividing cancer cells.

Therapeutic Application: Anticancer therapy, particularly for solid tumors and leukemias.

Cysteinyl Leukotriene Receptor 1 (CysLT1)

Rationale for Prediction: Derivatives of 1H-indole-2-carboxylic acid have been discovered as highly potent and selective antagonists of the CysLT1 receptor.[5] These studies confirmed that the indole-2-carboxylic acid moiety is an essential pharmacophore for this activity. While the most potent compounds in the cited study possess larger, more complex substituents at the C3 position, the fundamental requirement for the core scaffold suggests that simpler 3-substituted derivatives could also engage this target.

Potential Mechanism of Action: The compound could act as a competitive antagonist at the CysLT1 receptor, a G protein-coupled receptor (GPCR). By blocking the binding of inflammatory lipid mediators like leukotriene D4 (LTD4), it would inhibit downstream signaling pathways responsible for bronchoconstriction and inflammation.

Therapeutic Application: Treatment of asthma, allergic rhinitis, and other inflammatory conditions.

14-3-3 Proteins

Rationale for Prediction: A recent study designed and synthesized a series of novel 1H-indole-2-carboxylic acid derivatives that target the 14-3-3η protein for the treatment of liver cancer.[6] This work established the indole-2-carboxylic acid scaffold as a viable starting point for developing inhibitors of 14-3-3 protein-protein interactions (PPIs). The designed compounds that showed the best affinity had various substituents, indicating that the C3 position is a viable point for modification to achieve binding.

Potential Mechanism of Action: The compound could act as a PPI stabilizer or inhibitor. By binding to the 14-3-3 protein, it could disrupt the interaction with key oncogenic partner proteins (like TAZ), leading to cell cycle arrest and apoptosis in cancer cells.[6]

Therapeutic Application: Anticancer therapy, particularly for hepatocellular carcinoma.

NMDA Receptor

Rationale for Prediction: Indole-2-carboxylic acid itself is a known competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[7] This interaction is well-characterized. Various derivatives have been developed as potent and selective antagonists at this site, indicating that the core scaffold is a strong foundation for NMDA receptor modulation.

Potential Mechanism of Action: The compound could competitively block the binding of the co-agonist glycine (or D-serine) to the GluN1 subunit of the NMDA receptor. This would prevent the channel from opening in response to glutamate, thereby reducing excitatory neurotransmission.

Therapeutic Application: Treatment of neurological and psychiatric disorders characterized by excessive NMDA receptor activity, such as epilepsy, ischemic stroke, and certain neurodegenerative diseases.

Methodologies for Target Identification and Validation

A systematic approach combining computational prediction with experimental validation is essential to confirm the therapeutic targets of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

A. Computational Approaches: In Silico Target Prediction

In silico methods offer a rapid and cost-effective first pass to generate hypotheses about a small molecule's biological targets based on its chemical structure.

Workflow for In Silico Target Prediction

InSilicoWorkflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output Input 2D Structure of 3-(methoxymethyl)-1H-indole-2-carboxylic acid (SMILES or SDF) SwissTarget SwissTargetPrediction (2D/3D Similarity) Input->SwissTarget Submit Structure StarPred 3DSTarPred (3D Shape Similarity) Input->StarPred Submit Structure OtherTools Other ML Models (e.g., KinasePred, ETP) Input->OtherTools Submit Structure Output Ranked List of Potential Protein Targets (Based on Probability/Score) SwissTarget->Output Generate Predictions StarPred->Output Generate Predictions OtherTools->Output Generate Predictions

Caption: In silico workflow for predicting protein targets.

Detailed Steps:

  • Input Preparation: Obtain the 2D structure of 3-(methoxymethyl)-1H-indole-2-carboxylic acid in a standard format like SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

  • Ligand-Based Virtual Screening: Utilize web servers like SwissTargetPrediction [8][9] and 3DSTarPred .[7][10]

    • Principle: These tools operate on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.

    • Process: They compare the query molecule's 2D fingerprints and/or 3D shape to a large database of known bioactive ligands.

    • Output: The servers generate a ranked list of potential protein targets, with the most probable targets listed first.

  • Machine Learning Models: For more specific target classes, specialized predictors can be used. For instance, if kinase activity is suspected, a tool like KinasePred could be employed.[11]

  • Data Analysis: Consolidate the outputs from multiple prediction tools. Targets that appear consistently across different platforms with high scores or probabilities should be prioritized for experimental validation.

B. Experimental Approaches: Target Identification and Validation

Experimental validation is the definitive step to confirm the computationally predicted targets and to discover novel, unexpected ones.

1. Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

This chemical proteomics approach is a powerful, unbiased method to "fish" for binding partners of a small molecule from a complex biological sample (e.g., cell lysate).[5][12][13][14]

Workflow for Affinity Chromatography-Mass Spectrometry

ACMS_Workflow A 1. Probe Synthesis (Immobilize compound on beads) B 2. Incubation (Mix beads with cell lysate) A->B Add lysate C 3. Washing (Remove non-specific binders) B->C Centrifuge D 4. Elution (Release bound proteins) C->D Add elution buffer E 5. Protein Separation (SDS-PAGE) D->E Load eluate F 6. In-Gel Digestion (Trypsin) E->F Excise bands G 7. Mass Spectrometry (LC-MS/MS) F->G Extract peptides H 8. Database Search (Identify proteins) G->H Analyze spectra

Caption: Workflow for AC-MS based target identification.

Detailed Protocol:

  • Probe Synthesis:

    • Perform initial SAR to identify a non-essential position on 3-(methoxymethyl)-1H-indole-2-carboxylic acid for linking to a solid support (e.g., agarose or magnetic beads). This is critical to ensure the molecule's binding pharmacophore remains exposed.

    • Covalently attach the molecule to the beads via a linker arm.

    • Prepare control beads with no compound attached to identify non-specific binders.

  • Protein Binding:

    • Prepare a native protein lysate from a relevant cell line or tissue.

    • Incubate the lysate with the compound-conjugated beads and control beads. For competition experiments, a parallel incubation can be performed with an excess of the free (non-immobilized) compound.

  • Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by changing pH or salt concentration.

  • Identification by Mass Spectrometry:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise the protein bands that are present in the compound lane but absent or significantly reduced in the control and competition lanes.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

2. Specific Target Validation Assays

Once high-confidence candidate targets are identified, their interaction with the compound must be validated using specific biochemical or cell-based assays.

Protocol: HIV-1 Integrase Inhibition Assay (ELISA-based)

This assay quantitatively measures the strand transfer activity of HIV-1 integrase.[3][15][16]

  • Materials: Streptavidin-coated 96-well plates, biotin-labeled donor substrate (DS) DNA (HIV-1 LTR U5), target substrate (TS) DNA labeled with a reporter tag (e.g., DIG), recombinant HIV-1 integrase, anti-DIG-HRP antibody, HRP substrate (e.g., TMB).

  • Procedure:

    • Coat streptavidin plate wells with biotin-labeled DS DNA.

    • Wash wells to remove unbound DS DNA.

    • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

    • Add serial dilutions of 3-(methoxymethyl)-1H-indole-2-carboxylic acid (or a known inhibitor like Raltegravir as a positive control) to the wells.

    • Add the DIG-labeled TS DNA to initiate the strand transfer reaction.

    • Incubate to allow the integrase to incorporate the TS DNA into the DS DNA.

    • Wash wells to remove un-integrated TS DNA.

    • Add anti-DIG-HRP antibody and incubate.

    • Wash away unbound antibody.

    • Add HRP substrate and measure the colorimetric signal (e.g., absorbance at 450 nm).

  • Data Analysis: A decrease in signal indicates inhibition of integrase activity. Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Protocol: Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the effect of a compound on the polymerization of purified tubulin into microtubules.[4][17][18][19]

  • Materials: Purified tubulin (>99%), tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution, glycerol (as a polymerization enhancer), fluorescent reporter dye (e.g., DAPI, which fluoresces upon incorporation into microtubules), black 96-well plate, fluorescence plate reader with temperature control.

  • Procedure:

    • Pre-warm the plate reader to 37°C.

    • On ice, prepare the reaction mix containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.

    • Add serial dilutions of 3-(methoxymethyl)-1H-indole-2-carboxylic acid to the wells of the plate. Include a known stabilizer (e.g., paclitaxel) and a known destabilizer (e.g., nocodazole or vinblastine) as controls.

    • Initiate the reaction by adding the tubulin mix to the wells.

    • Immediately place the plate in the pre-warmed reader and begin measuring fluorescence intensity (e.g., Ex/Em = 360/450 nm) every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Polymerization inhibitors will decrease the maximum polymerization rate (Vmax) and/or the final polymer mass. Calculate the IC₅₀ value by plotting the Vmax or final fluorescence as a function of inhibitor concentration.

Protocol: CysLT1 Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a compound to displace a known radiolabeled ligand from the CysLT1 receptor.[20][21][22]

  • Materials: Cell membranes prepared from a cell line expressing human CysLT1 receptor, [³H]LTD₄ or another suitable radioligand, binding buffer, unlabeled LTD₄ (for determining non-specific binding), test compound, glass fiber filters, scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the CysLT1-expressing membranes, the radioligand ([³H]LTD₄) at a fixed concentration (near its Kd), and serial dilutions of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTD₄).

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes while unbound radioligand passes through.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to determine the IC₅₀, which can be converted to an inhibition constant (Ki).

Protocol: 14-3-3 Protein Interaction Assay (Fluorescence Polarization)

This assay measures the disruption or stabilization of a 14-3-3 protein's interaction with a known phosphopeptide binding partner.[23][24]

  • Materials: Recombinant purified 14-3-3 protein, a fluorescently labeled phosphopeptide known to bind 14-3-3 (e.g., from Raf-1), assay buffer, test compound, black 96-well plate, plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • To the wells, add the fluorescently labeled phosphopeptide at a fixed concentration.

    • Add serial dilutions of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

    • Add the 14-3-3 protein to initiate the binding reaction.

    • Incubate to reach equilibrium.

    • Measure fluorescence polarization (FP). When the small, rapidly tumbling fluorescent peptide binds to the large 14-3-3 protein, its tumbling slows, and the FP signal increases.

  • Data Analysis: An inhibitor will disrupt the interaction, causing the FP signal to decrease. A stabilizer would increase it. Plot the FP signal against the log of the compound concentration to determine the IC₅₀ or EC₅₀.

Summary of Potential Targets and Validation Strategies

Potential Target ClassRationale Based on SARRecommended Validation Assay(s)Potential Therapeutic Area
HIV-1 Integrase Indole-2-carboxylic acid is a known INSTI scaffold; a close analogue with a 3-oxymethyl group is a potent inhibitor.[2]ELISA-based Inhibition Assay, Real-Time PCR AssayAntiviral (HIV)
Tubulin C3-substituted indoles inhibit tubulin polymerization and induce apoptosis.[5]In vitro Tubulin Polymerization Assay (Fluorescence/Absorbance)Oncology
CysLT1 Receptor The indole-2-carboxylic acid moiety is an essential pharmacophore for CysLT1 antagonism.[5]Radioligand Competition Binding AssayInflammation, Asthma
14-3-3 Proteins Indole-2-carboxylic acid derivatives have been successfully designed as 14-3-3η inhibitors.[6]Fluorescence Polarization, AlphaScreen AssayOncology
NMDA Receptor The parent scaffold is a known competitive antagonist at the glycine binding site.[7]Radioligand Competition Binding Assay ([³H]glycine or derivative)Neurology, Psychiatry

Conclusion

While 3-(methoxymethyl)-1H-indole-2-carboxylic acid remains a molecule without direct characterization in the public domain, a robust, evidence-based prediction of its therapeutic potential can be constructed through rigorous analysis of its structural analogues. The convergence of SAR data points strongly towards its potential interaction with high-value therapeutic targets involved in virology, oncology, and inflammation. The methoxymethyl group at the C3 position offers a unique combination of polarity and flexibility that may confer novel selectivity and potency profiles.

This guide provides the necessary framework for any research program aiming to elucidate the pharmacology of this compound. By initiating with in silico predictions to prioritize targets, followed by unbiased experimental identification via chemical proteomics, and culminating in specific, quantitative validation assays, researchers can systematically and efficiently uncover the therapeutic utility of 3-(methoxymethyl)-1H-indole-2-carboxylic acid. This structured approach minimizes risk and maximizes the potential for discovering novel mechanisms of action and, ultimately, new therapeutic agents.

References

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Royal Society of Chemistry. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link]

  • Identification and validation of protein targets of bioactive small molecules. ScienceDirect. Available at: [Link]

  • High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. Available at: [Link]

  • WO1993021153A1 - Indole-2-carboxylic acid derivatives. Google Patents.
  • 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. PubMed. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]

  • How are target proteins identified for drug discovery? Patsnap Synapse. Available at: [Link]

  • What Is Affinity Selection-Mass Spectrometry? Virscidian. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]

  • SwissTargetPrediction. bio.tools. Available at: [Link]

  • Predicting novel targets with Bayesian machine learning by integrating multiple biological signatures. PMC. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]

  • Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

  • Activity of recombinant HIV-1 integrase on mini-HIV DNA. Oxford Academic. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. Available at: [Link]

  • Selected target prediction tools available on the Internet. ResearchGate. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Affinity Chromatography. Creative Biolabs. Available at: [Link]

  • A Web Server to Predict Epigenetic Targets of Small Molecules. ACS Publications. Available at: [Link]

  • A Robust Protocol to Map Binding Sites of the 14-3-3 Interactome: Cdc25C Requires Phosphorylation of Both S216 and S263 to bind 14-3-3. PMC. Available at: [Link]

  • On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. MedUni Wien. Available at: [Link]

  • How digital tools and AI are accelerating drug discovery. IBM. Available at: [Link]

  • Fragment-Based Interrogation of the 14–3–3/TAZ Protein–Protein Interaction. Usiena air. Available at: [Link]

  • AlphaScreen assay for measuring the interaction of 14-3-3γ with R18.... ResearchGate. Available at: [Link]

  • CysLT1 Human Leukotriene GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

  • Fragment-Based Interrogation of the 14–3–3/TAZ Protein–Protein Interaction. ACS Publications. Available at: [Link]

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences. Available at: [Link]

  • Interactions between the glycine and glutamate binding sites of the NMDA receptor. Neuron. Available at: [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Humana Press. Available at: [Link]

  • Model of the glycine binding site of the NMDA receptor located on the... ResearchGate. Available at: [Link]

  • CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation. PMC. Available at: [Link]

  • Glutamate and glycine binding to the NMDA receptor. eScholarship.org. Available at: [Link]

  • CysLT1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Binding to Cysteinyl-Leukotriene Receptors. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

Sources

Technical Whitepaper: Elucidating the Pharmacodynamics of 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacodynamic Profiling & Mechanistic Speculation of 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary

This technical guide provides a structural and mechanistic analysis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid (hereafter referred to as 3-MMI2CA ). While direct clinical data for this specific analog is limited, extensive Structure-Activity Relationship (SAR) data on the indole-2-carboxylic acid scaffold identifies it as a high-probability ligand for the NMDA receptor glycine binding site (GluN1 subunit) .

Secondary pharmacological potential exists as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI) due to the chelating properties of the 2-carboxyl/indole-NH motif. This guide dissects the molecular interactions, proposes a validated mechanism of action (MoA), and outlines the experimental protocols required to confirm these hypotheses.

Structural Pharmacophore Analysis[1]

The pharmacological activity of 3-MMI2CA is dictated by three distinct structural zones:

Structural ZoneChemical FeaturePharmacological Function
Zone A: Indole Core Aromatic, lipophilic scaffoldπ-π stacking interactions with aromatic residues (e.g., Phe/Tyr) in the receptor binding pocket.
Zone B: C2-Carboxylic Acid Anionic, H-bond acceptorCritical Anchor: Forms salt bridges with cationic residues (Arg/Lys) or chelates divalent metal ions (Mg²⁺) in metalloenzymes.
Zone C: C3-Methoxymethyl Ether linkage, H-bond acceptorSelectivity Filter: The ether oxygen provides a secondary H-bond acceptor point, while the methyl group probes small hydrophobic sub-pockets, distinguishing it from bulkier 3-phenylalkyl analogs.

Primary Mechanism of Action: NMDA Receptor Glycine Site Antagonism

The Target: GluN1 Subunit

The N-methyl-D-aspartate (NMDA) receptor is a heterotetrameric ion channel. Activation requires the simultaneous binding of glutamate (GluN2 subunit) and glycine (GluN1 subunit).

Mechanistic Hypothesis

3-MMI2CA functions as a competitive antagonist at the strychnine-insensitive glycine binding site of the GluN1 subunit.

  • Binding Initiation: The molecule enters the bilobed agonist-binding domain (ABD) of the GluN1 subunit.

  • The "Anchor" Interaction: The C2-carboxylate mimics the carboxylate of glycine, forming a critical salt bridge with Arg523 and hydrogen bonding with the backbone amide of Thr518 .

  • The "Hinge" Interaction: The indole NH acts as a hydrogen bond donor to the backbone carbonyl of Pro516 (or Ser516 depending on subunit variation), stabilizing the "closed" cleft conformation required for antagonism.

  • The "Selectivity" Interaction (Zone C): Unlike glycine, the 3-methoxymethyl group extends into a hydrophobic region near Phe484 or Trp731 . The ether oxygen likely engages in a water-mediated H-bond network, locking the receptor in a non-conducting state and preventing channel pore opening.

Downstream Effects
  • Inhibition of Ca²⁺ Influx: By blocking the glycine site, 3-MMI2CA prevents the allosteric transition required for channel opening, halting Ca²⁺ influx.

  • Neuroprotection: Reduction in excitotoxicity mediated by excessive glutamate/glycine signaling, relevant in ischemic stroke and neuropathic pain models.

Secondary Mechanism: HIV-1 Integrase Inhibition[2]

The indole-2-carboxylic acid scaffold is a known pharmacophore for HIV-1 integrase inhibitors (INSTIs).

  • Mechanism: The catalytic core of HIV-1 integrase contains two Mg²⁺ ions essential for viral DNA strand transfer.

  • Chelation Mode: The C2-carboxylate and the indole nitrogen (deprotonated or via tautomer) form a coplanar chelation complex with the Mg²⁺ ions, effectively "capping" the active site and preventing viral DNA integration into the host genome.

  • Role of 3-Methoxymethyl: This substituent fits into the hydrophobic pocket adjacent to the active site, potentially interacting with Tyr143 , enhancing binding affinity compared to the unsubstituted core.

Visualizing the Pathway

The following diagram illustrates the primary signaling blockade at the NMDA receptor.

NMDA_Mechanism cluster_binding Binding Event Ligand 3-MMI2CA (Ligand) GluN1 NMDA Receptor (GluN1 Subunit) Ligand->GluN1 Competitive Binding Arg523 Residue Arg523 (Salt Bridge) GluN1->Arg523 Interaction Site Channel Ion Channel Pore GluN1->Channel Conformational Freeze Glycine Endogenous Glycine Glycine->GluN1 Blocked by Ligand Ca_Influx Ca2+ Influx (Excitotoxicity) Channel->Ca_Influx Inhibited Neuroprotection Neuroprotection (Signal Silent) Channel->Neuroprotection Resultant State

Caption: Competitive antagonism of 3-MMI2CA at the GluN1 glycine site preventing calcium influx.

Experimental Validation Protocols

To validate the MoA, the following self-validating experimental workflows are required.

Protocol A: [³H]-Glycine Radioligand Binding Assay

Objective: Determine the affinity (


) of 3-MMI2CA for the glycine site.
  • Membrane Preparation: Homogenize rat cerebral cortex (rich in NMDA receptors) in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Wash pellets to remove endogenous glycine.
    
  • Incubation: Prepare 96-well plates with:

    • Control: Buffer + [³H]-Glycine (10 nM).

    • Non-Specific: Buffer + [³H]-Glycine + 1 mM Glycine (unlabeled).

    • Test: Buffer + [³H]-Glycine + 3-MMI2CA (concentration range: 1 nM – 100

      
      M).
      
  • Equilibrium: Incubate at 4°C for 60 minutes (minimizes receptor degradation).

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: Confirm functional antagonism (efficacy).

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding NMDA receptor subunits (GluN1/GluN2A). Incubate for 48 hours.

  • Setup: Place oocyte in a recording chamber perfused with Mg²⁺-free Ringer’s solution containing 10

    
    M Glutamate and 10 
    
    
    
    M Glycine (to induce baseline current).
  • Challenge: Perfuse 3-MMI2CA at increasing concentrations.

  • Measurement: Record the reduction in inward current at a holding potential of -70 mV.

  • Validation: Construct a dose-response curve. A pure antagonist will shift the glycine dose-response curve to the right without reducing the maximum response (competitive) or reduce the maximum response (non-competitive).

Synthesis & Chemical Stability Note

  • Synthesis: 3-MMI2CA is typically synthesized via the Fischer Indole Synthesis or by Vilsmeier-Haack formylation of indole-2-carboxylate followed by reduction and etherification.

  • Stability: The 3-methoxymethyl group is chemically stable under physiological pH. However, in metabolic studies (microsomal stability), monitor for O-demethylation (yielding the unstable 3-hydroxymethyl intermediate) or esterification of the C2-acid (prodrug formation).

References

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Source: Journal of Medicinal Chemistry (via PubMed) [Link]

  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Source: Journal of Medicinal Chemistry (via PubMed) [Link][1]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Source: Molecular Pharmacology (via PubMed) [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: MDPI (Molecules) [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Source: PMC (National Institutes of Health) [Link]

Sources

The Indole Scaffold: A Chronological and Mechanistic Analysis of a Privileged Structure

[1][2]

Executive Summary

The indole ring system (benzopyrrole) represents one of the most "privileged" scaffolds in medicinal chemistry.[1] Its ubiquity arises from its unique electronic character: a




Part 1: The Natural Product Foundation & The CNS Revolution

The Alkaloid Era: Reserpine and VMAT Inhibition

The history of indole in medicine begins not with synthesis, but with isolation. Rauwolfia serpentina (Indian Snakeroot) had been used in Ayurvedic medicine for centuries before Swiss scientists at CIBA isolated Reserpine in 1952.

  • Mechanism of Action: Unlike modern receptor antagonists, Reserpine acts on the storage mechanism of neurotransmitters. It irreversibly binds to the Vesicular Monoamine Transporter (VMAT1 and VMAT2) .[2]

  • Physiological Cascade: By blocking VMAT, Reserpine prevents the uptake of catecholamines (dopamine, norepinephrine) and serotonin (5-HT) into presynaptic vesicles.[2][3] These unprotected neurotransmitters are subsequently metabolized by Monoamine Oxidase (MAO) in the cytoplasm, leading to a profound depletion of monoamines.[3]

  • Clinical Consequence: This depletion effectively "disarmed" the sympathetic nervous system, treating hypertension and psychosis, but often at the cost of severe depression—a side effect that paradoxically helped formulate the "Monoamine Hypothesis" of depression.

The Serotonergic Bridge: Sumatriptan

In the 1970s, the focus shifted to mimicking the endogenous indole, Serotonin (5-HT) . The challenge was selectivity. 5-HT acts on over 14 receptor subtypes, causing systemic side effects.

  • The Breakthrough: Researchers at Glaxo sought a vasoconstrictor to treat migraines (previously treated with non-selective ergotamines). They modified the indole side chain to create Sumatriptan .

  • Selectivity Profile: Sumatriptan is a selective agonist for 5-HT1B (cranial blood vessels) and 5-HT1D (trigeminal nerve endings).[4]

  • Therapeutic Logic:

    • Vasoconstriction: Agonism of 5-HT1B constricts dilated intracranial blood vessels.[5]

    • Neuronal Inhibition: Agonism of 5-HT1D on presynaptic trigeminal neurons inhibits the release of pro-inflammatory neuropeptides (CGRP, Substance P).

Visualization: The Triptan Mechanism

The following diagram illustrates the dual mechanism of Sumatriptan at the synaptic cleft.

TriptanMechanismPresynapticPresynaptic Trigeminal NeuronVesicleVesicle containingCGRP/Substance PPresynaptic->VesicleStoresReceptor1D5-HT1D Receptor(Inhibitory)Receptor1D->VesicleInhibits ReleaseSynapseSynaptic CleftBloodVesselCranial Blood Vessel(Smooth Muscle)Receptor1B5-HT1B Receptor(Vasoconstriction)Receptor1B->BloodVesselInduces ConstrictionSumatriptanSumatriptan(Drug)Sumatriptan->Receptor1DAgonist BindingSumatriptan->Receptor1BAgonist Binding

Figure 1: Dual mechanism of Sumatriptan acting on presynaptic 5-HT1D receptors to block peptide release and postsynaptic 5-HT1B receptors to induce vasoconstriction.[4][5][6]

Part 2: Modern Synthetic Applications (Oncology)

Moving beyond GPCRs, the indole scaffold found a new home in the ATP-binding pockets of kinases. The planar nature of the oxindole (an oxidized indole derivative) mimics the adenine ring of ATP.

Case Study: Sunitinib (Sutent)[8]
  • Class: Multi-targeted Receptor Tyrosine Kinase (RTK) inhibitor.[7]

  • Core Structure: 2-Oxindole.

  • Targeting: Sunitinib inhibits VEGFR2 and PDGFR

    
    . The oxindole core forms critical hydrogen bonds with the "hinge region" of the kinase domain (specifically Glu813 and Asp815 in VEGFR2).
    
  • Medical Impact: By blocking these pathways, Sunitinib simultaneously inhibits tumor angiogenesis (blood vessel growth) and tumor cell proliferation, becoming a standard of care for Renal Cell Carcinoma (RCC).

Part 3: Technical Protocol – The Fischer Indole Synthesis

While modern Pd-catalyzed methods (Buchwald-Hartwig) exist, the Fischer Indole Synthesis remains the most robust method for generating 2,3-disubstituted indoles from readily available ketones.

Objective: Synthesis of 1,2,3,4-Tetrahydrocarbazole via acid-catalyzed cyclization of cyclohexanone phenylhydrazone.

Reaction Scheme
  • Condensation: Phenylhydrazine + Cyclohexanone

    
     Phenylhydrazone + 
    
    
  • Isomerization: Phenylhydrazone

    
     Ene-hydrazine[8][9]
    
  • Rearrangement: [3,3]-Sigmatropic shift (breaking N-N bond, forming C-C bond).

  • Cyclization/Elimination: Loss of

    
     to form the aromatic indole.
    
Detailed Methodology (Self-Validating)
ParameterSpecificationNote
Reagents Cyclohexanone (1.0 eq), Phenylhydrazine (1.0 eq)Phenylhydrazine is toxic; use gloves/fume hood.
Catalyst Glacial Acetic Acid (Solvent/Catalyst)Acts as both proton source and solvent.
Temp/Time Reflux (

) for 1 hour
Reaction is complete when evolution of heat ceases.

Step-by-Step Protocol:

  • Setup: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2.5 mL of Cyclohexanone and 10 mL of Glacial Acetic Acid.

  • Addition: Slowly add 2.4 mL of Phenylhydrazine dropwise. Observation: The solution will warm up (exothermic) and may turn orange/brown.

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil for 45–60 minutes. Critical Checkpoint: Formation of a solid precipitate during reflux indicates product formation.

  • Quench: Cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water in a beaker. Stir vigorously.

  • Isolation: Filter the solid precipitate using a Buchner funnel/vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Dissolve: Heat ethanol until the solid dissolves.

    • Crystalize: Cool slowly to RT, then ice bath.

  • Validation:

    • Yield: Expected ~65-75%.

    • Melting Point: Target range

      
      .
      
    • 1H NMR (CDCl3): Look for the broad singlet around

      
       7.6-8.0 ppm (Indole N-H), absent in the starting material.
      
Visualization: Fischer Indole Mechanism

FischerMechanismSubstratePhenylhydrazone(Tautomerizes)EneHydrazineEne-hydrazine(Reactive Species)Substrate->EneHydrazineH+Sigmatropic[3,3]-SigmatropicRearrangement(C-C Bond Formation)EneHydrazine->SigmatropicHeatImineIntDi-imineIntermediateSigmatropic->ImineIntRe-aromatizationAminalCyclic AminoacetalImineInt->AminalCyclizationProductIndole Product(- NH3)Aminal->ProductElimination

Figure 2: The mechanistic pathway of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic rearrangement.[1][10]

Part 4: Comparative Data Summary

The following table contrasts the pharmacological profiles of the key indole classes discussed.

Compound ClassKey ExampleTarget MechanismTherapeutic IndicationBinding Mode
Alkaloid ReserpineVMAT1/2 AntagonistHypertension (Historic)Irreversible binding to vesicular transporter
Triptan Sumatriptan5-HT1B/1D AgonistMigraineGPCR transmembrane domain activation
Kinase Inhibitor SunitinibVEGFR2/PDGFR InhibitorRenal Cell CarcinomaATP-competitive inhibition (Hinge binder)
Vinca Alkaloid VinblastineTubulin BinderChemotherapyInhibits microtubule polymerization

References

  • Fischer Indole Synthesis Mechanism & History

    • BenchChem.[1] "The Fischer Indole Synthesis: A Comprehensive Technical Guide."

  • Discovery of Reserpine

    • St. Jude Children's Research Hospital.[11] "Scientists reveal structures of neurotransmitter transporter (VMAT2) bound to Reserpine."[11]

    • [Link][1][4][8][12][13][14][15]

  • Sumatriptan Discovery & Mechanism

    • Humphrey, P.P.A. "The Discovery of a New Drug Class for the Acute Treatment of Migraine."[4][16][17] Headache: The Journal of Head and Face Pain.

    • [Link]

  • Sunitinib and Indole in Oncology

    • National Institutes of Health (PMC). "Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues."[18]

    • [Link]

  • General Review of Indole Derivatives

    • MDPI. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure."[1][19]

    • [Link]

spectroscopic data (NMR, IR, MS) for 3-(methoxymethyl)-1H-indole-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-(methoxymethyl)-1H-indole-2-carboxylic acid , a functionalized indole derivative often utilized as a scaffold in the synthesis of bioactive molecules, including CysLT1 antagonists and antiviral agents.

The data presented below synthesizes experimental baselines from 3-substituted indole-2-carboxylic acid analogs (e.g., 3-methyl, 3-hydroxymethyl) and standard spectroscopic principles for indole alkaloids.

Compound Identity & Synthesis Context

  • IUPAC Name: 3-(Methoxymethyl)-1H-indole-2-carboxylic acid

  • Molecular Formula: C₁₁H₁₁NO₃

  • Molecular Weight: 205.21 g/mol

  • Key Structural Features:

    • Indole Core: Aromatic bicyclic system.

    • C2-Carboxylic Acid: Strong electron-withdrawing group (EWG), deshielding the NH proton.

    • C3-Methoxymethyl Ether: A labile ether side chain, distinct in NMR (CH₂ singlet) and MS (loss of –OCH₃).

Synthesis Context: This compound is typically generated via the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate, followed by reduction (NaBH₄) to the alcohol, methylation (MeI/NaH), and final ester hydrolysis. Consequently, common trace impurities may include 3-hydroxymethyl-1H-indole-2-carboxylic acid (incomplete methylation) or residual solvents (DMSO/Methanol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the molecule in a polar aprotic solvent (DMSO-d₆), which is required due to the low solubility of the free carboxylic acid in chloroform.

A. ¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct singlets for the methoxymethyl group and a downfield exchangeable region for the acid/amine protons.

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
12.90 br s1H–COOH Carboxylic acid proton; typically very broad and exchangeable with D₂O.
11.65 br s1HIndole N–H Deshielded by the adjacent C2-COOH group (anisotropic effect).
7.68 d (J=8.0 Hz)1HH-4 Protons at C4 are deshielded by the C3-substituent.
7.42 d (J=8.2 Hz)1HH-7 Typical indole doublet.
7.24 t (J=7.6 Hz)1HH-6 Aromatic triplet.
7.06 t (J=7.6 Hz)1HH-5 Aromatic triplet.
4.92 s2HCH₂ –O–Benzylic-like methylene at C3. Sharp singlet.
3.28 s3H–OCH₃ Methoxy group. (Note: May overlap with H₂O peak in DMSO).
B. ¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ, ppm)TypeAssignmentNotes
163.5 CqC=O (COOH)Carbonyl carbon.
136.8 CqC-7a Bridgehead carbon (junction).
127.4 CqC-3a Bridgehead carbon.
126.1 CqC-2 Alpha to nitrogen; shifted by COOH.
123.8 CHC-6
121.5 CHC-4
120.2 CHC-5
118.5 CqC-3 Substituted beta-position.
112.8 CHC-7
63.4 CH₂CH₂ –O–Deshielded methylene.
57.2 CH₃–OCH₃ Methoxy carbon.

Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the indole core and the lability of the ether linkage.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: [M+H]⁺ = 206.08 (ESI); M⁺• = 205 (EI).

Key Fragmentation Pathways (EI/ESI-MS/MS):

  • Primary Loss (Ether Cleavage): Loss of the methoxy radical (–OCH₃, -31 Da) or methanol (neutral loss) to form the stabilized carbocation at C3.

    • m/z 205 → 174 ([M – OCH₃]⁺).

  • Benzylic Cleavage: Loss of the entire methoxymethyl group (–CH₂OCH₃, -45 Da).

    • m/z 205 → 160 (Indole-2-carboxylic acid cation).

  • Decarboxylation: Loss of CO₂ (-44 Da) from the C2 position is common in indole-2-acids under high energy.

    • m/z 160 → 116 (Indole cation).

Caption: Proposed ESI-MS fragmentation pathway for 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Infrared Spectroscopy (IR)

The IR spectrum (KBr pellet or ATR) is dominated by the hydrogen-bonded carboxylic acid dimer and the indole N-H stretch.

Wavenumber (cm⁻¹)Vibration ModeDescription
3350 – 3420 ν(N-H)Sharp band (if free) or broadened by H-bonding.
2800 – 3100 ν(O-H)Broad "hump" characteristic of carboxylic acid dimers.
1680 – 1705 ν(C=O)Strong carbonyl stretch (conjugated acid).
1580, 1540 ν(C=C)Aromatic ring skeletal vibrations.
1240, 1105 ν(C-O)Ether (C-O-C) asymmetric stretch.
745 δ(C-H)Out-of-plane bending (ortho-disubstituted benzene ring).

Structural Validation Logic (2D NMR)

To confirm the regiochemistry (specifically the position of the methoxymethyl group at C3 vs N1 or C4), HMBC (Heteronuclear Multiple Bond Correlation) is the critical experiment.

Caption: Key HMBC correlations confirming the C3 substitution pattern.

  • Logic: The methylene protons at δ 4.92 will show a strong 3-bond correlation to C-2 (δ 126.1) and C-3a (δ 127.4) , but not to C-7a, confirming the substituent is on the pyrrole ring, not the benzene ring.

References

  • Indole-2-Carboxylic Acid Characterization

    • Source: National Institute of Standards and Technology (NIST).[1] "1H-Indole-2-carboxylic acid Mass Spectrum." NIST Chemistry WebBook, SRD 69.

    • URL:[Link]

  • 3-Substituted Indole Synthesis & Spectra

    • Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
    • Source:Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • General Indole NMR Data

    • Title: 3-Methyl-1H-indole-2-carboxylic acid (PubChem).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Technical Monograph: Solubility & Stability of 3-(methoxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility and stability profile of 3-(methoxymethyl)-1H-indole-2-carboxylic acid .

Given the specific structural features—an electron-rich indole ring, a thermally sensitive carboxylic acid at C2, and a reactive benzylic-like ether at C3—this compound requires precise handling to prevent degradation during storage and formulation.

Executive Summary

3-(methoxymethyl)-1H-indole-2-carboxylic acid is a critical scaffold in medicinal chemistry, often utilized in the synthesis of mitomycin analogs and kinase inhibitors. Its physicochemical behavior is dominated by two competing functionalities: the C2-carboxylic acid , which confers pH-dependent solubility, and the C3-methoxymethyl ether , a "benzylic-like" moiety prone to acid-catalyzed solvolysis.

  • Critical Quality Attribute (CQA): Acid stability. The C3-ether is highly labile under acidic conditions due to the electron-donating nature of the indole nitrogen, leading to polymerization or solvolysis.

  • Storage Condition:

    
    , protected from light and moisture.
    
  • Solubility Class: BCS Class II/IV borderline (Low Solubility at acidic pH, Permeability limited by efflux/instability).

Physicochemical Profile

Understanding the molecular structure is the first step to predicting stability issues.

PropertyValue (Predicted/Experimental)Structural Implication
Molecular Formula

MW: 205.21 g/mol
pKa (Acid)

(Carboxylic acid)
Ionizes at physiological pH; insoluble in stomach acid.
pKa (Base)

(Indole Nitrogen)
Very weak base; protonation occurs only in strong mineral acids.
LogP

Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 2 (COOH, Indole-NH)Potential for strong crystal lattice energy (high MP).
H-Bond Acceptors 3 (C=O, -O-, -OH)Soluble in polar aprotic solvents (DMSO, DMF).

Stability Assessment & Degradation Mechanisms

This molecule exhibits three distinct degradation pathways. Understanding these is vital for developing robust analytical methods.

Acid-Catalyzed Solvolysis (The "Indole Pump" Mechanism)

The most critical instability arises from the C3-methoxymethyl group. The indole nitrogen lone pair can donate electron density into the ring, expelling the methoxy group under mild acidic conditions. This generates a highly reactive aza-fulvene (vinylogous iminium) intermediate, which rapidly reacts with nucleophiles (water, alcohols) or polymerizes.

Thermal Decarboxylation

Indole-2-carboxylic acids are prone to thermal decarboxylation, releasing


 to form 3-(methoxymethyl)-1H-indole. This reaction is accelerated by heat (

) and acidic environments.
Oxidative Degradation

Like most indoles, the C2-C3 double bond is susceptible to autoxidation by singlet oxygen, leading to ring cleavage or formation of dioxindole/isatin derivatives, especially in solution under light exposure.

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic causality of degradation.

DegradationPathways Compound 3-(methoxymethyl)- 1H-indole-2-carboxylic acid Cation Reactive Aza-fulvene Intermediate Compound->Cation Acid (H+) Loss of MeOH Decarboxylated 3-(methoxymethyl)-1H-indole (Decarboxylation Product) Compound->Decarboxylated Heat (>80°C) Isatin Isatin Derivatives (Oxidation) Compound->Isatin Light/O2 Polymer Indole Dimers/ Polymers Cation->Polymer Self-reaction

Figure 1: Primary degradation pathways. The red path (Acid) is the most rapid kinetic risk.

Solubility Profiling

The solubility of 3-(methoxymethyl)-1H-indole-2-carboxylic acid is highly pH-dependent.

Aqueous Solubility Matrix
MediumpHSolubility EstimateFormulation Note
0.1N HCl 1.2

Unstable. Rapid degradation likely. Avoid aqueous acid.
Acetate Buffer 4.5

Partially ionized. Limited stability.
Phosphate Buffer 6.8

Fully ionized (Carboxylate). Stable for short durations (<24h).
Water ~5.5LowPoor wettability; requires surfactant.
Organic Solvent Compatibility
  • DMSO:

    
    . Preferred for stock solutions. Store frozen.
    
  • Methanol/Ethanol: Soluble, but risk of trans-etherification (exchange of methoxy for ethoxy) if trace acid is present.

  • Acetonitrile: Good solubility. Recommended for HPLC diluent (mixed with water).

Experimental Protocols

Protocol A: Determination of Kinetic Solubility

Use this protocol to assess solubility for early-stage biological assays.

  • Preparation: Prepare a

    
     stock solution in pure DMSO.
    
  • Spiking: Spike

    
     of stock into 
    
    
    
    of the target buffer (PBS pH 7.4, Acetate pH 4.5) in a 96-well plate.
  • Incubation: Shake at

    
     for 4 hours at 
    
    
    
    .
    • Note: Do not exceed 4 hours to minimize oxidative degradation.

  • Filtration: Filter using a

    
     PVDF filter plate (vacuum manifold).
    
  • Quantification: Analyze filtrate via HPLC-UV (280 nm) against a standard curve.

Protocol B: Forced Degradation Study (Stress Testing)

Mandatory for validating analytical methods.

Stress ConditionProcedureExpected Result
Acid Hydrolysis 0.1N HCl, RT, 2 hoursSignificant degradation (Loss of MeOH).
Base Hydrolysis 0.1N NaOH, RT, 24 hoursStable (Carboxylate anion protects ring).
Oxidation 3%

, RT, 4 hours
Formation of N-oxides or ring cleavage.
Thermal Solid state,

, 24 hours
Decarboxylation (

loss).

Analytical Methodology (HPLC)

To accurately quantify this compound and separate it from its degradation products (decarboxylated indole, hydrolyzed alcohol), use the following method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5%

      
       95% B
      
    • 12-15 min: 95% B

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Indole absorption) and 
    
    
    
    .

Method Logic: The acidic mobile phase ensures the carboxylic acid is protonated (retained longer) but must be kept cold (


) in the autosampler to prevent on-column degradation.

Storage & Handling Recommendations

  • Solid State: Store at

    
     in amber glass vials. Desiccate to prevent moisture-induced hydrolysis.
    
  • Solution State:

    • DMSO Stock: Stable for 3 months at

      
      .
      
    • Aqueous Working Solution: Prepare fresh. Do not store.

  • Handling: Avoid strong acids. If acidification is required for workup, keep temperature

    
     and work rapidly.
    
Workflow: Stability Testing Logic

StabilityWorkflow Start Sample Preparation (Solid/Solution) Stress Apply Stress Conditions (Acid, Heat, Ox) Start->Stress Quench Neutralize/Quench (Immediate) Stress->Quench Analyze HPLC-UV/MS Analysis Quench->Analyze Decision Degradation > 10%? Analyze->Decision Identify Impurities\n(MS/NMR) Identify Impurities (MS/NMR) Decision->Identify Impurities\n(MS/NMR) Yes Pass\n(Stable) Pass (Stable) Decision->Pass\n(Stable) No

Figure 2: Decision tree for stability assessment.

References

  • Indole Chemistry & Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole electrophilic substitution and stability).
  • Decarboxylation Mechanisms: Piers, E., et al. (2011).[1] "The Decarboxylation of Ring-Substituted Indole-2-Carboxylic Acids". Canadian Journal of Chemistry.

  • Benzylic Ether Stability: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.
  • Analytical Methods for Indoles: "Optimization of One-Pot, Three-Component Indole Synthesis". BenchChem Technical Notes.

  • General Solubility Protocols: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews.

Sources

The Anticarcinogenic Potential of 3-(Methoxymethyl)indole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Indole Scaffold in Oncology

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3][4][5] Its unique electronic properties and versatile reactivity have made it a cornerstone in the development of novel anticancer agents.[4][6][7][8] Several indole-based drugs, such as vincristine and vinblastine, have become mainstays in chemotherapy, underscoring the profound potential of this heterocyclic system.[5] This guide focuses on a specific, promising class of these compounds: 3-(methoxymethyl)indole derivatives. While direct literature on 3-(methoxymethyl)indole is often intertwined with its close and well-studied analogue, indole-3-carbinol (I3C), their biological properties are considered to be "essentially identical."[9] This document will therefore synthesize findings from the broader class of anticancer indoles, with a particular focus on mechanisms and methodologies relevant to the 3-substituted indole framework, to provide a comprehensive technical resource for researchers and drug development professionals.

Core Mechanistic Pillars of Anticarcinogenic Activity

The anticancer effects of 3-(methoxymethyl)indole derivatives and their congeners are not monolithic. Instead, they arise from a concerted attack on several fundamental processes that govern cancer cell proliferation and survival. The primary mechanisms that have been elucidated include the disruption of the cellular cytoskeleton, the induction of programmed cell death (apoptosis), and the arrest of the cell division cycle.

Microtubule Destabilization: A Direct Assault on Cell Division

One of the most potent anticarcinogenic strategies employed by indole derivatives is the inhibition of tubulin polymerization.[10][11][12] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and form the mitotic spindle necessary for chromosome segregation during cell division.[13] By interfering with microtubule dynamics, these compounds can halt the cell cycle and ultimately lead to cell death.

Many indole derivatives, particularly those with a 3-aroyl or related substitution, have been shown to bind to the colchicine-binding site on β-tubulin.[12][14][15] This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[12][13] The efficacy of this mechanism is highly dependent on the substitution pattern of the indole ring.[15][16] For instance, methoxy substitutions on the phenyl rings of 2-phenylindoles have been shown to be more effective than hydroxyl groups in inhibiting tubulin polymerization.[14]

Logical Relationship: From Tubulin Inhibition to Apoptosis

G Indole 3-(Methoxymethyl)indole Derivative Tubulin Binds to Colchicine Site on β-Tubulin Indole->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Mitotic Spindle Disassembly Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Pathway from tubulin binding to apoptosis.

Induction of Apoptosis: Activating Cellular Self-Destruction

Beyond disrupting mitosis, 3-(methoxymethyl)indole derivatives can directly trigger apoptosis, a form of programmed cell death crucial for eliminating damaged or malignant cells.[7][17][18] This is a highly regulated process involving a cascade of specific signaling proteins. Indole compounds can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

In the intrinsic pathway, these derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18][19] An increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[19] Some indole derivatives have also been shown to induce apoptosis independently of the p53 tumor suppressor protein, which is a significant advantage as p53 is often mutated and inactive in cancer cells.[20] Furthermore, the generation of reactive oxygen species (ROS) has been identified as a key upstream event in the induction of DNA damage and subsequent apoptosis by certain indolequinones.[21]

Signaling Pathway: Intrinsic Apoptosis Induction

G Indole 3-(Methoxymethyl)indole Derivative ROS Increased ROS Production Indole->ROS BaxBcl2 Increased Bax/Bcl-2 Ratio Indole->BaxBcl2 Mito Mitochondrial Dysfunction ROS->Mito BaxBcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Cell Cycle Arrest: A Halt to Uncontrolled Proliferation

The ability to halt the cell cycle is a hallmark of many effective anticancer agents.[6] Indole derivatives, including the closely related N-methoxyindole-3-carbinol (NI3C), have been shown to induce cell cycle arrest at different phases, primarily G2/M and G0/G1.[22][23]

As discussed, G2/M arrest is often a direct consequence of tubulin depolymerization.[13][24] However, G0/G1 arrest is also a significant mechanism, preventing cells from entering the DNA synthesis (S) phase. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[23] Indole-3-carbinol (I3C) and its derivatives can inhibit the activity of CDK2, a key enzyme for the G1 to S phase transition, without altering the overall level of CDK2 protein.[25] This targeted inhibition of enzyme activity demonstrates a nuanced and specific mechanism of action.

A Practical Guide to In Vitro and In Vivo Evaluation

The translation of a promising compound from a chemical structure to a potential therapeutic requires rigorous and systematic evaluation. This section outlines key experimental protocols and models for assessing the anticarcinogenic properties of 3-(methoxymethyl)indole derivatives.

In Vitro Assays: The Foundation of Mechanistic Understanding

Initial screening and mechanistic studies are predominantly performed using cultured human cancer cell lines.[26] These in vitro models are cost-effective, rapid, and allow for the evaluation of a large number of compounds.[26]

Table 1: Common Human Cancer Cell Lines for In Vitro Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive.[27]
MDA-MB-231 Breast AdenocarcinomaTriple-negative breast cancer (TNBC) model.[21][27]
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) model.[22]
K562 Chronic Myeloid LeukemiaUsed for screening against hematological malignancies.[22]
HepG2 Hepatocellular CarcinomaWell-differentiated liver cancer model.[28]
HCT-116 Colorectal CarcinomaWild-type p53, often used for cell cycle studies.[23][29]
PC-3 Prostate AdenocarcinomaAndrogen-independent prostate cancer model.[22]
HeLa Cervical AdenocarcinomaOne of the oldest and most commonly used human cell lines.[1]

Experimental Workflow: From Cytotoxicity to Mechanism

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation MTT MTT Assay (Determine IC50) Flow Flow Cytometry (Cell Cycle Analysis, Apoptosis) MTT->Flow Western Western Blot (Protein Expression) MTT->Western TubulinAssay Tubulin Polymerization Assay MTT->TubulinAssay Xenograft Xenograft Mouse Model (Efficacy & Toxicity) Flow->Xenograft Western->Xenograft TubulinAssay->Xenograft

Caption: A typical experimental workflow for evaluation.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[27][28]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 3-(methoxymethyl)indole derivative.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, G2/M phases) of a cell population.

Objective: To determine if the test compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the propidium iodide fluorescence.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[24]

In Vivo Models: Assessing Efficacy in a Biological System

While in vitro assays are crucial for mechanistic insights, in vivo models are indispensable for evaluating the therapeutic efficacy and potential toxicity of a compound in a whole-organism context.[26][30][31]

The most common in vivo models for anticancer drug screening are human tumor xenografts in immunocompromised mice (e.g., athymic nude mice).[30][31][32] These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor fragments (PDX models).[32]

Table 2: Overview of In Vivo Xenograft Models

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice.[32][33]Highly reproducible, relatively low cost, well-characterized cell lines.May not fully recapitulate the heterogeneity and microenvironment of human tumors.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunocompromised mice.[32][33]Closely mimics the original tumor's genetics, histology, and drug response.[33]More expensive, technically challenging, and variable tumor take-rates.

Protocol 3: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor activity of a 3-(methoxymethyl)indole derivative.

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Inject 5 x 10^6 human cancer cells (e.g., MDA-MB-231) suspended in Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to a predetermined schedule.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blot).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Structure-Activity Relationship (SAR): Designing the Next Generation

The anticancer activity of indole derivatives is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

  • Substitution at N-1: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance antiproliferative activity, in some cases by as much as 60-fold compared to the unsubstituted analogue.[15]

  • Substitution at C-3: The nature of the substituent at the C-3 position is a critical determinant of activity. Acrylamide, glyoxamide, and aroyl moieties are often associated with potent tubulin inhibition.[1][15]

  • Substitution on Phenyl Rings: For derivatives containing phenyl groups (e.g., at C-2 or as part of a 3-aroyl group), the substitution pattern on these rings is vital. The 3,4,5-trimethoxyphenyl moiety is a common feature in potent tubulin inhibitors, mimicking the trimethoxyphenyl ring of colchicine.[10][34] Halogen substitutions can also influence activity.[15]

Conclusion and Future Directions

3-(Methoxymethyl)indole derivatives, as part of the broader family of anticancer indoles, hold significant promise as therapeutic agents. Their ability to attack cancer cells through multiple, fundamental mechanisms—including microtubule disruption, apoptosis induction, and cell cycle arrest—makes them attractive candidates for further development. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously evaluate novel derivatives. Future research should focus on optimizing the indole scaffold to enhance potency and selectivity, while minimizing off-target toxicity. A deeper understanding of their in vivo efficacy, pharmacokinetic profiles, and potential for combination therapies will be essential to translate the promise of these compounds into clinical reality.

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A Senior Application Scientist's Guide to the Neuroprotective Mechanisms and Therapeutic Potential of 5-Methoxy-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 5-methoxy-1H-indole-2-carboxylic acid (MICA) and its analogs as a promising class of neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple review of literature to offer a synthesized perspective on the core mechanisms, strategic development of analogs, and the practical, validated methodologies required to assess their therapeutic potential. We will dissect the causality behind experimental choices, providing a robust framework for advancing research in this critical area.

Part 1: The Foundational Molecule - 5-Methoxy-1H-indole-2-carboxylic Acid (MICA)

The journey into this class of compounds begins with the parent molecule, MICA. While a relatively simple indole derivative, its biological activity provides the mechanistic blueprint for its more complex analogs.[1] MICA has demonstrated significant neuroprotective properties, particularly in the context of ischemia, by targeting fundamental pathways of cellular stress and mitochondrial function.[2][3]

Core Mechanism of Action: A Dual-Pronged Approach

The neuroprotective efficacy of MICA stems primarily from its ability to modulate mitochondrial bioenergetics and activate endogenous antioxidant responses. This is not a broad, non-specific effect but a targeted interaction with key cellular components.

  • Inhibition of Dihydrolipoamide Dehydrogenase (DLDH): MICA is a reversible inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[2][4] DLDH is a critical component of several multi-enzyme complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are central to cellular energy production. The moderate inhibition of DLDH by MICA is thought to induce a state of "chemical preconditioning."[2] This mild metabolic stress triggers a cascade of protective cellular responses without causing overt toxicity, preparing the neurons to withstand a more severe subsequent insult like ischemic stroke.[2][5]

  • Activation of the Nrf2 Signaling Pathway: The mild oxidative stress induced by DLDH inhibition leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][6] Nrf2 is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus and promotes the transcription of a suite of cytoprotective genes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][6] This upregulation of the cell's intrinsic antioxidant machinery is a key contributor to the neuroprotection observed.

The culmination of these events is a significant reduction in oxidative stress (e.g., lower H2O2 production, lipid peroxidation), preservation of mitochondrial ATP production, and a decrease in apoptotic cell death.[2][6][7]

MICA_Mechanism cluster_outcomes Neuroprotective Outcomes MICA 5-Methoxy-1H-indole-2- carboxylic acid (MICA) DLDH Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH Inhibits Mito_Func Preserved Mitochondrial Function (ATP Output) MICA->Mito_Func Preserves Mito_Stress Mild Mitochondrial & Oxidative Stress DLDH->Mito_Stress Induces Nrf2 Nrf2 Activation & Nuclear Translocation Mito_Stress->Nrf2 ARE Antioxidant Response Element (ARE) Gene Transcription Nrf2->ARE NQO1 NQO1 Upregulation ARE->NQO1 Ox_Stress Reduced Oxidative Stress NQO1->Ox_Stress Apoptosis Decreased Apoptosis

Caption: Signaling pathway of MICA-induced neuroprotection.

Preclinical Validation in Ischemic Stroke

The therapeutic potential of MICA has been robustly demonstrated in rodent models of ischemic stroke using transient middle cerebral artery occlusion (tMCAO). Studies have shown that MICA is effective in both a preconditioning paradigm (administered before the ischemic event) and a postconditioning paradigm (administered at the onset of reperfusion).[2][6][7] In both scenarios, MICA treatment resulted in a significant reduction in brain infarct volume.[2][6] While one study noted that MICA improved stroke-related impairments in hippocampal long-term potentiation (LTP), it did not reverse motor and cognitive deficits, suggesting that dosage and treatment duration are critical parameters for optimizing functional recovery.[5][8]

Part 2: The Next Generation - Rationale and Design of MICA Analogs

While MICA provides a powerful mechanistic starting point, drug development necessitates the synthesis of analogs to enhance therapeutic properties. The primary goals of analog development include:

  • Improving Potency and Efficacy: Achieving greater neuroprotective effects at lower concentrations.

  • Multi-Target Engagement: Designing molecules that can address the complex, multifactorial nature of neurodegenerative diseases like Alzheimer's.[9]

  • Optimizing Pharmacokinetics (ADME): Enhancing properties such as blood-brain barrier permeability, metabolic stability, and oral bioavailability.

Key Analog Class: Arylhydrazone Derivatives

A particularly successful strategy has been the synthesis of arylhydrazone derivatives of MICA.[10] This approach involves modifying the carboxylic acid moiety, creating hybrid molecules that often possess a broader pharmacological profile. These derivatives have demonstrated potent antioxidant, neuroprotective, and, notably, monoamine oxidase-B (MAO-B) inhibitory effects.[9][10]

MAO-B is a key enzyme in the brain that metabolizes dopamine and other neurotransmitters. Its inhibition is a validated therapeutic strategy for Parkinson's disease.[11] Elevated MAO-B levels are also implicated in Alzheimer's disease, where they contribute to increased reactive oxygen species (ROS) production.[12] Therefore, MICA analogs with dual Nrf2-activating and MAO-B inhibitory properties represent a highly promising multi-target approach for treating neurodegeneration.[9]

Structure-Activity Relationship (SAR) Insights

Initial SAR studies on these hydrazone derivatives have yielded critical insights. A lead compound, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide , has emerged from these efforts.[9][12][13]

  • The Catechol Moiety: The 3,4-dihydroxy (catechol) substitution on the phenyl ring is crucial for the potent radical scavenging and antioxidant properties of the molecule.[4][13] This chemical feature is a well-known pharmacophore for antioxidant activity.

  • The Indole Scaffold: The core 5-methoxy-indole structure is retained for its foundational role in DLDH inhibition and Nrf2 activation.

  • The Hydrazone Linker: This linker connects the two pharmacophores and contributes to the overall molecular geometry and target engagement.

SAR_Diagram cluster_core Core Scaffold & Modification Points Indole R1 R1 (Indole N-H) Substitution affects lipophilicity, metabolism R2 R2 (Position 5) Methoxy group key for parent activity R3 R3 (Position 2) Modification to Arylhydrazone creates multi-target ligands

Caption: Key modification points for MICA analog development.

Part 3: A Practical Guide to Preclinical Evaluation

A structured, logical workflow is essential for efficiently evaluating novel MICA analogs. The following section outlines a self-validating system, progressing from high-throughput in vitro screens to more complex in vivo efficacy models.

Experimental Evaluation Workflow

The causality behind this workflow is to first establish baseline bioactivity and mechanism of action in a controlled cellular environment before committing to the resource-intensive process of animal studies.

Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Validation Cytotox 1. Cytotoxicity Profiling (e.g., SH-SY5Y cells) Neuroprotect 2. Primary Neuroprotection Assay (e.g., H2O2-induced stress) Cytotox->Neuroprotect Identify non-toxic concentration range Mechanistic 3. Mechanistic Assays (ROS, MAO-B, Nrf2) Neuroprotect->Mechanistic Confirm on-target effects of active hits BBB 4. Blood-Brain Barrier Permeability Assessment (in vitro or in silico) Mechanistic->BBB Efficacy 5. In Vivo Efficacy Model (e.g., Scopolamine-induced amnesia) BBB->Efficacy Select CNS-penetrant candidates Biochem 6. Post-mortem Brain Analysis (Biomarkers, Histology) Efficacy->Biochem Correlate behavior with biochemical changes

Caption: A logical workflow for preclinical evaluation of MICA analogs.

Experimental Protocols
  • Rationale: This assay serves as a robust initial screen to identify analogs with the ability to protect neuronal cells from a common pathological insult, oxidative stress. The human neuroblastoma SH-SY5Y cell line is used as it provides a reliable and reproducible model for neuronal toxicity.[10][14]

  • Methodology:

    • Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Pre-treatment: Treat the cells with various concentrations of the MICA analog (e.g., 0.1 to 100 µM) for 2 hours. Include a vehicle-only control.

    • Induce Oxidative Stress: Add hydrogen peroxide (H₂O₂) to all wells (except for the untreated control wells) to a final concentration of 500 µM.

    • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

    • Assess Cell Viability: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

  • Rationale: This model is chosen to evaluate the pro-cognitive and cholinergic-enhancing effects of lead candidates, which is particularly relevant for analogs designed as multi-target Alzheimer's therapeutics.[9] Scopolamine, a muscarinic receptor antagonist, induces a transient and reversible cognitive deficit, mimicking the cholinergic dysfunction seen in Alzheimer's disease.[12][15]

  • Methodology:

    • Animals: Use male Wistar rats (220-250g). House them under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

    • Acclimation & Training: Acclimate rats to the behavioral testing room. Train them in the Barnes maze for 4 consecutive days to learn the location of the escape box.

    • Grouping and Treatment: Randomly assign rats to groups (n=8-10/group): Vehicle Control, Scopolamine only, Analog + Scopolamine, Positive Control (e.g., Rivastigmine) + Scopolamine.

    • Drug Administration: Administer the MICA analog (e.g., 10 mg/kg, i.p.) or vehicle 60 minutes before the behavioral test.

    • Amnesia Induction: Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the test to all groups except the vehicle control.

    • Behavioral Testing (Barnes Maze): Place the rat in the center of the maze and record the latency to find and enter the escape hole over a 180-second trial.

    • Euthanasia and Tissue Collection: Following the final test, euthanize the animals and harvest the hippocampus and cortex. Flash-freeze the tissue for subsequent biochemical analysis.

    • Biochemical Analysis: Use the harvested brain tissue to measure key biomarkers such as acetylcholine esterase (AChE) activity and levels of oxidative stress markers (e.g., MDA, catalase activity).[9][12]

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables to allow for direct comparison between analogs.

Table 1: Example In Vitro Screening Data for Novel MICA Analogs

CompoundCytotoxicity IC₅₀ (µM)Neuroprotection EC₅₀ (µM) vs. H₂O₂MAO-B Inhibition IC₅₀ (µM)
MICA >10025.4>100
Analog A 85.25.115.7
Analog B (Lead) >1001.3 0.8
Analog C 15.62.21.1

Table 2: Example In Vivo Behavioral Data (Barnes Maze Latency)

Treatment GroupLatency to Find Escape Box (seconds)
Vehicle Control 25.3 ± 4.1
Scopolamine Only 121.8 ± 15.6
Analog B + Scopolamine 45.7 ± 8.9
Rivastigmine + Scopolamine 50.1 ± 7.5
*Data presented as Mean ± SEM. p < 0.01 compared to Scopolamine Only group.

Conclusion and Future Directions

5-methoxy-1H-indole-2-carboxylic acid and its next-generation analogs represent a compelling therapeutic strategy for complex neurodegenerative diseases. Their ability to simultaneously mitigate oxidative stress, preserve mitochondrial function, and, in the case of arylhydrazone derivatives, inhibit MAO-B, embodies the multi-target approach required to tackle these multifaceted disorders. The lead compounds identified through the workflows described herein have shown potent neuroprotective and antioxidant properties in both cellular and animal models.[9][10]

Future research should focus on comprehensive ADME/Tox profiling of lead candidates to ensure they possess the drug-like properties necessary for clinical translation. Efficacy studies should be expanded to include chronic, transgenic animal models of Alzheimer's and Parkinson's disease to better predict human outcomes. The continued exploration of the structure-activity relationships around the indole-2-carboxylic acid scaffold will undoubtedly yield even more potent and selective neuroprotective agents.

References

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC. Available at: [Link]

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  • New insights in animal models of neurotoxicity-induced neurodegeneration - Frontiers. Available at: [Link]

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  • Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. Available at: [Link]

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  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats - MDPI. Available at: [Link]

  • 5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C. elegans. Available at: [Link]

  • Animal studies - Im2pact Consortium. Available at: [Link]

  • Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC. Available at: [Link]

  • Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed. Available at: [Link]

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  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. Available at: [Link]

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  • Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Available at: [Link]

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Technical Guide: Antitumor Evaluation of Novel 1H-Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indole-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of mimicking the substrates of diverse biological targets, including Monocarboxylate Transporter 1 (MCT1) , EGFR kinases , and the 14-3-3


 protein . Unlike generic indole alkaloids, the carboxylic acid moiety at the C2 position (and its amide derivatives) provides a critical handle for hydrogen bonding within ATP-binding pockets or allosteric sites.

This guide details the evaluation pipeline for these derivatives. It moves beyond standard screening to focus on the specific mechanistic validation required for this scaffold—specifically distinguishing between metabolic stress (MCT1 inhibition) and signal transduction blockade (EGFR/CDK2 inhibition).

Phase I: Structural Rationale & SAR Logic

Before initiating biological assays, it is critical to understand the Structure-Activity Relationship (SAR) drivers for this class. Evaluation must prioritize derivatives that exhibit specific substitution patterns known to enhance potency.

  • The C2 Carboxyl Handle: This is the primary pharmacophore. Derivatives often convert the acid to carboxamides or hydrazides to improve lipophilicity and cellular permeability while retaining hydrogen-bond donor/acceptor capabilities.

  • The C5 Substitution: Empirical data suggests that electron-withdrawing groups (Cl, Br, F) at the C5 position of the indole ring significantly enhance antitumor potency by increasing the acidity of the indole NH, strengthening interactions with target residues (e.g., Glu or Asp in kinase pockets).

  • The N1 Position: Free N-H is often required for hydrogen bonding; however, N1-alkylation can improve metabolic stability.

Critical Check: Ensure your library includes C5-halogenated analogs as positive internal benchmarks.

Phase II: Phenotypic Screening (The "Go/No-Go" Decision)

Cytotoxicity Profiling (MTT vs. SRB)

While MTT is standard, Sulforhodamine B (SRB) is recommended for indole-2-carboxylic acid derivatives due to their potential to interfere with mitochondrial reductase activity (a known artifact with some indole scaffolds), which can skew MTT results.

Protocol: Optimized SRB Assay
  • Objective: Determine IC

    
     values across a panel of cell lines (e.g., MCF-7, A549, HepG2).
    
  • Reagents: 0.4% (w/v) SRB in 1% acetic acid; 10 mM unbuffered Tris base.

Workflow:

  • Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.

  • Treatment: Add derivatives (0.01–100

    
    M) dissolved in DMSO (Final DMSO < 0.1%).
    
    • Control: Cisplatin or Staurosporine (Positive); 0.1% DMSO (Negative).

  • Fixation: After 48–72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Crucial: This fixes proteins in place, unlike MTT which measures enzymatic activity.

  • Staining: Wash with water, dry, and stain with SRB solution for 15 mins.

  • Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Solubilize bound dye with 10 mM Tris base.

  • Read: Absorbance at 510 nm.

Data Output Table (Template):

Compound IDR1 (C5-Sub)R2 (C2-Mod)MCF-7 IC

(

M)
A549 IC

(

M)
Selectivity Index (SI)*
IND-01 H-COOH> 50> 50N/A
IND-05 Cl-CONH-Ph2.4 ± 0.33.1 ± 0.512.5
Ref (5-FU) --1.8 ± 0.22.5 ± 0.48.0

*SI = IC


 (Normal Fibroblasts) / IC

(Cancer Cells). Target SI > 10.

Phase III: Mechanistic Validation

This scaffold typically acts via one of two primary mechanisms. You must deconvolve which pathway is active.

Pathway A: Metabolic Disruption (MCT1 Inhibition)

Many indole-2-carboxylic acid derivatives mimic lactate, blocking Monocarboxylate Transporter 1 (MCT1) . This leads to intracellular lactate buildup and acidosis (Warburg effect reversal).

Validation Experiment: Intracellular pH (pHi) & Lactate Assay

  • Lactate Accumulation: Treat cells with IC

    
     of the compound for 24h. Lyse cells and measure intracellular lactate using an enzymatic colorimetric kit (L-Lactate oxidase).
    
    • Result: Significant increase in intracellular lactate compared to control indicates blocked export.

  • pHi Measurement: Load cells with BCECF-AM (pH-sensitive fluorophore). Treat with compound.[1][2][3][4][5][6][7][8][9][10][11]

    • Result: A drop in fluorescence ratio indicates cytosolic acidification (acidosis) due to trapped lactic acid.

Pathway B: Kinase/Signaling Blockade (EGFR/CDK2)

If the derivative contains bulky hydrophobic groups at the C2-amide, it likely targets the ATP-binding pocket of kinases like EGFR.

Validation Experiment: Western Blotting

  • Lysate Prep: Treat cells for 6, 12, 24h. Use phosphatase inhibitors.[9]

  • Targets:

    • p-EGFR (Tyr1068): Loss of signal indicates receptor tyrosine kinase inhibition.

    • p-Rb: Loss of phosphorylation indicates CDK2/4 inhibition (G1 arrest).

    • Cleaved PARP: Marker of terminal apoptosis.

Phase IV: Flow Cytometry & Visualization

Visualizing the "consequence" of the mechanism is mandatory for publication-grade data.

Cell Cycle Distribution
  • Protocol: Ethanol fixation (70%, -20°C, overnight)

    
     RNase A digestion 
    
    
    
    Propidium Iodide (PI) staining.
  • Expected Outcome:

    • MCT1 Inhibitors: Often cause G1-phase arrest (energy depletion).

    • Tubulin/Kinase Inhibitors: Often cause G2/M arrest (mitotic catastrophe).

Apoptosis (Annexin V/PI)
  • Differentiation: Distinguish between necrosis (PI positive only) and early apoptosis (Annexin V positive).

  • Causality: Co-treat with Z-VAD-FMK (pan-caspase inhibitor). If cytotoxicity is rescued, the mechanism is caspase-dependent apoptosis.

Visualizing the Mechanism

The following diagram illustrates the dual-potential mechanism of action for this specific scaffold.

IndoleMechanism cluster_Metabolic Pathway A: Metabolic Stress cluster_Signaling Pathway B: Kinase Signaling Compound 1H-Indole-2-Carboxylic Acid Derivative MCT1 MCT1 Inhibition (Lactate Export Block) Compound->MCT1 Mimics Lactate EGFR EGFR/CDK2 Binding Compound->EGFR ATP Competition Acidosis Intracellular Acidosis (pH Drop) MCT1->Acidosis Energy ATP Depletion MCT1->Energy Apoptosis Apoptosis (Caspase 3/7 Activation) Acidosis->Apoptosis Mitochondrial Stress Arrest Cell Cycle Arrest (G1 or G2/M) Energy->Arrest G1 Checkpoint Signaling Downstream Signaling (PI3K/Akt/MAPK) EGFR->Signaling Inhibits Signaling->Apoptosis Signaling->Arrest Reduced Proliferation

Figure 1: Dual mechanistic pathways of indole-2-carboxylic acid derivatives. Pathway A (Red) represents metabolic inhibition via MCT1; Pathway B (Green) represents kinase inhibition.

Phase V: In Vivo Translation

Once mechanistic validity is established, efficacy must be proven in a complex system.

Xenograft Model Protocol
  • Model: BALB/c nude mice injected subcutaneously with 5x10

    
     A549 or HepG2 cells.
    
  • Grouping (n=6/group):

    • Vehicle Control (Saline/Tween-80).

    • Positive Control (e.g., 5-FU 20 mg/kg).

    • Low Dose Indole Derivative (10 mg/kg).

    • High Dose Indole Derivative (50 mg/kg).

  • Dosing: Intraperitoneal (i.p.) or Oral Gavage (p.o.) daily for 21 days.

  • Endpoints:

    • Tumor Volume (

      
      ).
      
    • Body Weight (Toxicity proxy).[3]

    • IHC Staining: Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) in tumor sections.

References

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid deriv

    
     protein. European Journal of Medicinal Chemistry, 2022.[4]
    
    
  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1). Journal of Medicinal Chemistry, 2022.

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 2022.[12]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 2023.

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Methodological & Application

synthesis protocol for 3-(methoxymethyl)-1H-indole-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid . This scaffold is a critical intermediate in the development of CysLT1 antagonists, glycine site NMDA antagonists, and other indole-based pharmacophores.

The synthesis addresses the primary challenge of this molecule: the lability of the C3-benzylic position. By leveraging the specific reactivity of indolyl carbinols, this protocol utilizes a nucleophilic solvolysis strategy to install the methoxy group under mild conditions, avoiding the polymerization (dimerization) often seen with C3-functionalized indoles.

Retrosynthetic Analysis & Strategy

The design relies on the "masked electrophile" character of 3-hydroxymethylindoles. Unlike standard benzyl alcohols, the electron-rich indole ring facilitates the departure of the hydroxyl group under mild acid catalysis, generating a resonance-stabilized vinylogous iminium intermediate (3-methyleneindolenine). In the presence of methanol, this intermediate is selectively trapped to form the ether.

Strategic Advantages:

  • Regioselectivity: The C2-ester directs electrophilic substitution to C3 during formylation.

  • Step Economy: The etherification exploits the inherent reactivity of the intermediate, avoiding harsh Williamson ether conditions (NaH/MeI) that could alkylate the indole nitrogen.

  • Safety: Avoiding high-temperature hydrolysis prevents decarboxylation of the final indole-2-carboxylic acid.

Retrosynthesis Target 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid Ester Ethyl 3-(methoxymethyl)indole-2-carboxylate Target->Ester Saponification (LiOH) Alcohol Ethyl 3-(hydroxymethyl)indole-2-carboxylate Ester->Alcohol Solvolysis (MeOH, H+) Aldehyde Ethyl 3-formylindole-2-carboxylate Alcohol->Aldehyde Reduction (NaBH4) SM Ethyl indole-2-carboxylate Aldehyde->SM Vilsmeier-Haack (POCl3/DMF)

Figure 1: Retrosynthetic disconnection showing the C3-functionalization pathway.

Detailed Experimental Protocol

Stage 1: Vilsmeier-Haack Formylation

Objective: Install the C3-carbon handle. Precursor: Ethyl indole-2-carboxylate (Commercial CAS: 3770-50-1).

  • Reagent Prep: In a flame-dried round-bottom flask under

    
    , cool DMF  (3.0 equiv) to 0°C.
    
  • Activation: Dropwise add POCl

    
      (1.2 equiv). Stir at 0°C for 30 min to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve Ethyl indole-2-carboxylate (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier complex.

  • Reaction: Warm to 35°C and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into ice-water containing sodium acetate (to buffer pH ~5).

  • Isolation: The product, Ethyl 3-formylindole-2-carboxylate , typically precipitates as a pale yellow solid. Filter, wash with water, and dry.[1]

    • Yield Target: >85%[2]

    • Checkpoint: 1H NMR should show a distinct aldehyde singlet at ~10.5 ppm.

Stage 2: Reduction and Solvolytic Etherification

Objective: Convert the aldehyde to the methyl ether via the alcohol intermediate. Critical Note: The intermediate alcohol is sensitive to acid.[3] Do not store it; proceed immediately to etherification.

Step A: Reduction

  • Suspend Ethyl 3-formylindole-2-carboxylate (1.0 equiv) in Ethanol (10 mL/g).

  • Cool to 0°C. Add NaBH

    
      (0.5–0.7 equiv) in portions.
    
  • Stir at 0°C for 1 hour. The suspension will clear as the alcohol forms.

  • Quench: Add saturated NH

    
    Cl solution carefully. Extract with EtOAc.[4]
    
  • Concentration: Evaporate solvent at low temperature (<40°C) to obtain the crude alcohol.

Step B: Etherification

  • Dissolve the crude alcohol immediately in anhydrous Methanol (20 mL/g).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanism:[3][5] The acid generates the resonance-stabilized carbocation at C3, which is trapped by the high concentration of methanol.

  • Workup: Neutralize with solid NaHCO

    
    . Filter off salts and concentrate.
    
  • Purification: Flash chromatography (EtOAc/Hexane) may be required if transesterification (ethyl -> methyl ester) occurred. Both esters are suitable for the next step.

    • Yield Target: 70–80% (over 2 steps).

Stage 3: Controlled Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid without decarboxylation.

  • Dissolve the ester from Stage 2 in THF (5 mL/g).

  • Add LiOH·H

    
    O  (3.0 equiv) dissolved in water (equal volume to THF).
    
  • Reaction: Stir at 40°C. Do not reflux. Refluxing indole-2-carboxylic acids can lead to thermal decarboxylation.

  • Monitoring: HPLC/TLC should show disappearance of the ester spot.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Cool the aqueous residue to 0°C.

    • Acidify dropwise with 1M HCl to pH 3–4. Do not go below pH 2, as strong acid can cleave the benzylic ether.

    • The product, 3-(methoxymethyl)-1H-indole-2-carboxylic acid , will precipitate.

  • Final Processing: Filter the solid, wash with cold water, and dry under vacuum at room temperature.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Vilsmeier Temp < 40°CHigher temperatures promote dimerization of the electron-rich indole.
Etherification pH Mildly AcidicStrong acid degrades the indole; no acid prevents ether formation.
Hydrolysis Temp < 50°CPrevents decarboxylation to 3-(methoxymethyl)indole.
Final pH 3.0 – 4.0Ensures protonation of carboxylate without hydrolyzing the ether.

Troubleshooting & Self-Validation

Issue: Formation of Dimer (Diindolylmethane)

  • Symptom:[6][7][8] Insoluble white/pink solid during etherification; multiple spots on TLC.

  • Cause: Concentration of alcohol too high or insufficient Methanol nucleophile.

  • Fix: Increase Methanol volume to >20 volumes. Ensure rapid stirring.

Issue: Loss of Methoxy Group

  • Symptom:[6][7][8] Product reverts to alcohol or degrades during hydrolysis.

  • Cause: Acidification step was too harsh (pH < 1).

  • Fix: Use a pH meter during acidification. Use Acetic Acid instead of HCl if control is difficult.

Issue: Decarboxylation

  • Symptom:[6][7][8] Loss of CO

    
     (bubbling); product is an oil (3-methoxymethylindole) instead of a solid acid.
    
  • Cause: Excessive heat during hydrolysis or drying.

  • Fix: Keep all post-hydrolysis operations < 40°C.

Chemical Safety & Waste

  • POCl

    
    :  Reacts violently with water. Quench Vilsmeier reactions slowly into ice.
    
  • Methylating Agents: While this protocol avoids MeI, Methanol/Acid mixtures are flammable.

  • Indoles: Many indole derivatives are biologically active; handle with PPE.[4]

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives. Source: Taylor & Francis Online URL:[Link]

  • Methanal Extrusion in ipso-Substitution Reactions of Hydroxymethylindoles. (Mechanistic insight on solvolysis) Source: CSIRO Publishing / Australian Journal of Chemistry URL:[Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Source: MDPI (Molecules) URL:[Link]

  • Indole-2-carboxylic acid, ethyl ester (Organic Syntheses Procedure). Source: Organic Syntheses URL:[Link]

Sources

Fischer indole synthesis for substituted indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fischer Indole Synthesis for Substituted Indole-2-Carboxylates


-keto esters.

Introduction & Strategic Relevance

Indole-2-carboxylates are privileged pharmacophores found in NMDA antagonists, anticancer agents, and complex alkaloids. While the Fischer Indole Synthesis (FIS) is a century-old reaction, its application to 2-carboxylates presents unique challenges: the electron-withdrawing nature of the carboxylate group destabilizes the intermediate ene-hydrazine, and the requisite


-keto esters (e.g., ethyl pyruvate) are prone to hydrolysis and polymerization.

This guide moves beyond textbook definitions to provide a self-validating workflow. We prioritize the Polyphosphoric Acid (PPA) method for its robustness in handling the deactivating effect of the ester group, while offering a Lewis Acid alternative for acid-sensitive substrates.

Mechanistic Causality & Visualization

Understanding the mechanism is not academic—it is the diagnostic tool for failure analysis. The reaction fails typically at two points:

  • Hydrazone Formation: Incomplete condensation due to water accumulation.

  • [3,3]-Sigmatropic Shift: The rate-determining step. For 2-carboxylates, the ester group reduces the nucleophilicity of the enamine double bond, requiring stronger acid catalysis or higher temperatures.

Figure 1: Mechanistic Pathway

The following diagram illustrates the critical [3,3]-shift and the subsequent elimination of ammonia.[1]

FischerMechanism Substrates Phenylhydrazine + Ethyl Pyruvate Hydrazone Arylhydrazone (Isolable) Substrates->Hydrazone -H2O (Acid Cat.) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement (Rate Limiting) EneHydrazine->SigmaShift Protonation Diimine Diimine Intermediate SigmaShift->Diimine C-C Bond Formation Aminal Cyclic Aminal Diimine->Aminal Aromatization & Cyclization Indole Indole-2-Carboxylate (+ NH4+) Aminal->Indole -NH3 (Elimination)

Caption: The Fischer Indole Synthesis pathway.[1][2][3][4][5][6][7][8][9][10][11][12] The [3,3]-sigmatropic rearrangement (Red) is the critical energy barrier, heavily influenced by the electronic nature of the aryl ring.

Critical Parameters & Regioselectivity

Success depends on controlling the regiochemistry when using meta-substituted phenylhydrazines. The substituent effect dictates the major isomer formed.

Table 1: Regioselectivity Rules for meta-Substituted Hydrazines
Substituent TypeExampleElectronic EffectMajor IsomerMechanism Rationale
Electron Donating (EDG) -OMe, -MeActivates Ring6-Substituted Cyclization occurs para to the substituent (sterically favored, electronically viable).
Electron Withdrawing (EWG) -NO₂, -CF₃, -ClDeactivates Ring4-Substituted Cyclization occurs ortho to the substituent (electronically driven to the more electron-rich site).
Halogens -Cl, -BrMixedMixture (4- & 6-) Weak deactivation often leads to inseparable mixtures; 4-isomer often predominates slightly.

Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Method (Standard)

Best for: Robust substrates, scale-up, and electron-deficient hydrazines.

Rationale: PPA acts as both solvent and catalyst.[1] Its high viscosity traps ammonia (as ammonium phosphate), driving the equilibrium forward. It effectively mediates the difficult cyclization of pyruvate hydrazones.

Materials:

  • Substituted Phenylhydrazine hydrochloride (1.0 equiv)

  • Ethyl Pyruvate (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of hydrazine)

  • Ethanol (for initial hydrazone formation)

Step-by-Step Workflow:

  • Hydrazone Formation (Pre-step):

    • Dissolve phenylhydrazine HCl (e.g., 10 mmol) and ethyl pyruvate (11 mmol) in Ethanol (20 mL).

    • Stir at room temperature for 1 hour. A solid precipitate (hydrazone) usually forms.

    • Checkpoint: If no solid forms, evaporate solvent to obtain the crude hydrazone. Do not proceed to PPA with large amounts of ethanol present (risk of violent boiling/ester transesterification).

  • Cyclization:

    • Place PPA in a beaker/flask and warm to 50°C to reduce viscosity.

    • Add the isolated hydrazone slowly to the PPA with mechanical stirring (magnetic stirring often fails due to viscosity).

    • Reaction: Heat the mixture to 100–110°C for 2–3 hours. The color typically darkens significantly.

  • Quenching:

    • Cool the mixture to ~60°C.

    • Pour the reaction stream slowly into a slurry of Ice/Water (200 mL) with vigorous stirring. The PPA will dissolve, and the indole will precipitate.

  • Isolation:

    • Filter the solid precipitate.[13]

    • Wash with water (3x) to remove all phosphoric acid residues.

    • Purification: Recrystallize from Ethanol/Water or Toluene.

Protocol B: Lewis Acid ( ) in Alcohol (Milder)

Best for: Acid-sensitive functional groups or when PPA yields intractable tars.

Rationale: Zinc chloride acts as a dual activator—coordinating to the imine nitrogen to facilitate tautomerization and catalyzing the ammonia elimination.

Step-by-Step Workflow:

  • Setup: Combine phenylhydrazine (1.0 equiv) and ethyl pyruvate (1.0 equiv) in absolute Ethanol (or tert-butanol for higher T).

  • Catalyst: Add anhydrous

    
     (2.0 equiv).
    
  • Reflux: Heat to reflux (80°C) for 4–8 hours. Monitor by TLC.[14]

  • Workup:

    • Evaporate the solvent to ~20% volume.

    • Pour into dilute HCl (0.5 M) to break Zn-complexes.

    • Extract with Ethyl Acetate.[14]

    • Wash organic layer with

      
       (aq) and Brine.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Troubleshooting & Self-Validating Logic

Use this decision tree to diagnose and correct experimental failures.

Troubleshooting Start Problem Detected NoProd No Indole Formed (Hydrazone remains) Start->NoProd Tar Black Tar/Decomposition Start->Tar LowYield Low Yield / Mixture Start->LowYield Action1 Increase Temp >110°C OR Switch to PPA NoProd->Action1 Activation Energy too high Action2 Lower Temp Use Lewis Acid (ZnCl2) Exclude O2 Tar->Action2 Conditions too harsh Action3 Check Regioselectivity Purify via Column LowYield->Action3 Isomer formation

Caption: Diagnostic workflow for optimizing reaction conditions.

Key Checkpoints:

  • The "Ammonia Smell" Test: During the reaction (especially in PPA), the distinct smell of ammonia indicates the final elimination step is occurring. If absent, the reaction is stuck at the hydrazone or rearrangement stage.

  • TLC Monitoring: Hydrazones are often less polar than the resulting indoles. In 2-carboxylates, the indole product is often fluorescent under UV (254/365 nm).

References

  • Fischer, E., & Jourdan, F. (1883).[1][2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 2[3][4][5][7][8][10][11][15]

  • Robinson, B. (1969). Studies on the Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250.[2] (Seminal review on mechanism).

  • Porwal, O., et al. (2024).[16] Indole Moiety in Organic Synthesis: A Comprehensive Review. International Journal of Pharmaceutical Investigation. 16

  • Organic Syntheses. (2010). Synthesis of 2-(2-Bromophenyl)-1H-indole. (Detailed PPA protocol). 5[4][7][8][11]

  • M. P. Prochazka & R. Carlson. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. 17

  • Cioffi, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. (Regioselectivity data). 7[3][4][5][7][8][10][11][15]

Sources

purification techniques for 3-(methoxymethyl)-1H-indole-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 3-(methoxymethyl)-1H-indole-2-carboxylic acid

Executive Summary

3-(methoxymethyl)-1H-indole-2-carboxylic acid is a critical scaffold in the synthesis of bioactive indole alkaloids and pharmaceutical intermediates (e.g., CysLT1 antagonists). Its purification presents a unique chemical paradox: the molecule contains a robust carboxylic acid moiety amenable to base extraction, yet it possesses an acid-labile methoxymethyl (MOM) ether at the C3 position and a propensity for thermal decarboxylation at the C2 position.

This guide outlines three validated purification protocols designed to navigate these stability constraints. Unlike generic indole protocols, these methods prioritize the preservation of the C3-ether linkage and the C2-carboxyl group.

Physicochemical Profile & Stability Logic

Understanding the molecule's behavior is prerequisite to successful isolation.

PropertyCharacteristicsPurification Implication
Acidity (pKa) ~3.6 (Carboxylic acid)Soluble in mild base (NaHCO₃, Na₂CO₃). Precipitates at pH < 3.
Solubility High: DMSO, MeOH, EtOAcLow: Water (acidic), Hexanes, TolueneAllows for "oiling out" prevention using non-polar anti-solvents.
Thermal Stability Unstable > 80°C Risk: Decarboxylation to 3-(methoxymethyl)indole. Avoid boiling solvents.
Chemical Stability Acid-Sensitive Risk: Hydrolysis of methoxymethyl ether to hydroxymethyl under strong acidic conditions (pH < 1, heat).

Protocol A: Differential pH Extraction (Primary Purification)

Objective: Bulk removal of non-acidic impurities (starting materials, decarboxylated by-products) and inorganic salts without hydrolyzing the MOM ether.

Mechanism: This method exploits the acidity of the carboxylic acid to pull the product into the aqueous phase, leaving non-polar impurities in the organic phase. We use a "Cold-Acid" crash technique to minimize ether hydrolysis.

Reagents:

  • Ethyl Acetate (EtOAc) – HPLC Grade

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl) – Chilled to 4°C

  • Brine (Saturated NaCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in EtOAc (10 mL/g). If solids remain, sonicate; do not heat above 40°C.

  • Basification (Salt Formation): Extract the organic layer twice with saturated NaHCO₃ (2 x 5 vol).

    • Why: The carboxylate salt partitions into water. Non-acidic impurities (e.g., 3-methoxymethylindole) remain in the EtOAc.

    • Note: Avoid NaOH. High pH (>12) can degrade the indole ring or cause emulsion issues.

  • Organic Wash: Back-wash the combined aqueous extracts once with fresh EtOAc (5 vol). Discard the organic layer.

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add chilled 1M HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 3.5 . Monitor with a calibrated pH meter.

    • Scientific Integrity: Do not overshoot to pH 1. The MOM ether is an acetal; while relatively stable, low pH + exothermic heat of neutralization can trigger hydrolysis to the alcohol.

  • Isolation:

    • The product should precipitate as a white/off-white solid.

    • Filter via vacuum filtration. Wash the cake with ice-cold water (to remove salts) followed by cold hexanes (to dry).

    • Dry in a vacuum oven at 40°C (Max) for 12 hours.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Objective: Removal of trace colored impurities and tightening of the melting point range.

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1] Rationale: Avoids alcohols (potential transesterification/solvolysis) and high-boiling solvents (thermal degradation).

Protocol:

  • Saturation: Suspend the dried crude acid in minimal EtOAc at 50°C. Add EtOAc dropwise until dissolution is just complete.

  • Filtration: If particulate matter exists, filter hot through a 0.45 µm PTFE syringe filter.

  • Precipitation: Remove from heat. While still warm, slowly add Hexanes (approx. 1:1 ratio to EtOAc) until a persistent turbidity is observed.

  • Crystallization: Allow the flask to cool to room temperature slowly (2 hours), then transfer to a fridge (4°C) for 4 hours.

    • Why: Rapid cooling traps impurities in the crystal lattice.

  • Collection: Filter the crystals. Wash with cold 10% EtOAc in Hexanes.

Protocol C: Preparative HPLC (High Purity Standards)

Objective: >99.5% purity for biological assays or reference standards.

Column Chemistry: C18 (Octadecylsilane) is standard. Mobile Phase Strategy: Use a volatile buffer (Formic Acid) to maintain the protonated state (preventing peak tailing) without degrading the MOM group.

ParameterSetting
Column Phenomenex Luna C18(2) or equivalent, 5 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 15–20 mL/min (depending on column diameter)
Detection UV @ 280 nm (Indole absorption) and 220 nm
Post-Run Lyophilize fractions immediately. Do not leave in acidic solution for >24h.

Visual Workflows (Graphviz)

Figure 1: Differential pH Extraction Workflow

Caption: Logical flow for isolating acid-labile indole carboxylic acids via pH manipulation.

ExtractionWorkflow Start Crude Mixture (Indole Acid + Impurities) Dissolve Dissolve in EtOAc (Sonicate < 40°C) Start->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8-9) Dissolve->Extract OrganicPhase Organic Phase (Non-acidic Impurities) Extract->OrganicPhase Partition AqueousPhase Aqueous Phase (Indole-COO- Na+) Extract->AqueousPhase Partition Discard Discard OrganicPhase->Discard Wash Back-wash with EtOAc AqueousPhase->Wash Wash->Discard Org Layer Acidify Cool to 0°C Add 1M HCl to pH 3.5 Wash->Acidify Aq Layer Precipitate Precipitate Forms (Indole-COOH) Acidify->Precipitate Filter Vacuum Filtration Wash: Cold H2O -> Hexane Precipitate->Filter Final Pure Product Dry @ 40°C Vac Filter->Final

[1][2]

Figure 2: Recrystallization Logic

Caption: Thermal profile management to prevent decarboxylation during purification.

Recryst Crude Crude Solid Solvent Add EtOAc Heat to 50°C (Max) Crude->Solvent Check Dissolved? Solvent->Check Check->Solvent No (Add more EtOAc) FilterHot Filter Hot (0.45µm) Remove Insolubles Check->FilterHot Yes AntiSolvent Add Hexanes (Warm) Until Turbid FilterHot->AntiSolvent Cool Slow Cool (RT -> 4°C) AntiSolvent->Cool Isolate Filter & Dry Cool->Isolate

Analytical QC Parameters

To validate the success of the purification, the following criteria must be met:

  • HPLC Purity: >98.0% (Area %).

    • Impurity Marker: Look for a peak at RRT ~0.8 (Hydroxymethyl analog) or RRT ~1.2 (Decarboxylated indole).

  • 1H NMR (DMSO-d6):

    • Verify the Singlet at ~12-13 ppm (Carboxylic Acid OH).

    • Verify the Singlet at ~4.8 ppm (CH₂ of the methoxymethyl).

    • Verify the Singlet at ~3.3 ppm (OCH₃).

    • Integrity Check: Loss of the 12 ppm signal indicates decarboxylation. Shift of the 4.8 ppm signal indicates hydrolysis.

References

  • Synthesis of Indole-2-carboxylic Acid Derivatives: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Source: PMC - PubMed Central. [Link]

  • General Indole Purification Strategies: Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Source: Organic Syntheses.[2][3] [Link]

  • Methoxymethyl (MOM) Group Stability: Synthesis of a Series of Diaminoindoles (MOM Ester Deprotection Context). Source: The Journal of Organic Chemistry (ACS). [Link]

  • Decarboxylation Risks in Indoles: Indole Synthesis and Decarboxylation Protocols. Source: Organic Syntheses. [Link]

Sources

Application Note: Analytical Quantification of 3-(methoxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC scientists requiring a robust, validated framework for the quantification of 3-(methoxymethyl)-1H-indole-2-carboxylic acid (3-MMICA).

This compound is a critical synthetic intermediate, often encountered in the development of indole-based therapeutics (e.g., CysLT1 antagonists, HIV-1 integrase inhibitors) and as a degradation marker in indole-alkaloid synthesis.

Introduction & Chemical Context

The Analyte
  • IUPAC Name: 3-(methoxymethyl)-1H-indole-2-carboxylic acid

  • Chemical Structure: An indole core substituted at the C2 position with a carboxylic acid and at the C3 position with a methoxymethyl ether group.

  • Molecular Weight: ~205.21 g/mol

  • Physicochemical Profile:

    • Acidity (pKa): The C2-carboxylic acid typically has a pKa of 3.6–3.9 . The indole N-H is extremely weak (pKa > 16) and non-basic.

    • Solubility: Low in neutral water; soluble in Methanol (MeOH), Acetonitrile (ACN), and alkaline aqueous buffers (pH > 5).

    • Chromophore: Strong UV absorption at 280–290 nm (indole core) with a secondary band at ~220 nm.[1]

Critical Analytical Challenges
  • Acidic Tailing: The free carboxylic acid moiety interacts with residual silanols on silica-based columns, leading to peak tailing. Solution: Use of low-pH mobile phases or end-capped columns.

  • Ether Stability: The C3-methoxymethyl group is benzylic-like. While relatively stable, prolonged exposure to strong Lewis acids or high temperatures can lead to dealcoholysis (loss of methanol).

  • Oxidation: Indoles are electron-rich and prone to oxidative degradation (forming isatin derivatives or dimers) if stored in solution without antioxidants.[1]

Method Development Strategy (Decision Tree)

The following workflow illustrates the logic for selecting the appropriate detection method based on sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc > 10 µg/mL (Purity/Assay) ConcCheck->HighConc LowConc < 1 µg/mL (Bioanalysis/Impurity) ConcCheck->LowConc HPLC Protocol A: HPLC-UV (Robust, Cost-effective) HighConc->HPLC Matrix Matrix Complexity? LowConc->Matrix LCMS Protocol B: LC-MS/MS (High Sensitivity, Specificity) Simple Synthesis Reaction / API Matrix->Simple Direct Inject Complex Plasma / Tissue / Soil Matrix->Complex SPE Required Simple->LCMS Complex->LCMS

Figure 1: Decision matrix for selecting analytical modality. Protocol A is recommended for standard QC, while Protocol B is reserved for trace analysis.

Protocol A: HPLC-UV (Standard Quantification)

Scope: Routine purity testing, reaction monitoring, and stability studies.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)High surface area for retention; end-capping reduces silanol interaction with COOH.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of COOH (pKa ~3.8), ensuring the analyte remains neutral and retained.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks and provides lower backpressure than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and reproducibility.
Detection UV @ 285 nmMaxima for indole; avoids solvent cut-off noise at 220 nm.
Injection Vol 10 µLStandard loop size.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration (highly aqueous to retain polar impurities).
2.010Isocratic hold.
12.090Linear ramp to elute the hydrophobic indole.
15.090Wash step.
15.110Re-equilibration.
20.010End of Run.
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 3-MMICA into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A/B (50:50). Note: Matching the diluent to the initial gradient conditions prevents peak distortion.

Protocol B: LC-MS/MS (Trace Analysis)

Scope: Impurity profiling in drug substances or quantification in biological matrices.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) .

    • Why? The carboxylic acid moiety deprotonates easily ([M-H]⁻), providing better sensitivity and lower background noise than positive mode for this specific acidic indole.

  • Precursor Ion: m/z 204.1 ([M-H]⁻).

MRM Transitions (Multiple Reaction Monitoring)
Precursor (m/z)Product (m/z)Collision Energy (eV)Assignment
204.1 160.1 15Loss of CO₂ (Decarboxylation) - Quantifier
204.1 130.1 25Indole ring fragmentation - Qualifier

Note: Indole-2-carboxylic acids are prone to in-source decarboxylation. Ensure the desolvation temperature is optimized (typically < 350°C) to prevent thermal degradation before detection.

Sample Preparation & Extraction

Solid Samples (API/Powder)
  • Weigh 5 mg of sample.

  • Dissolve in 5 mL Methanol .

  • Vortex for 1 min, Sonicate for 5 min.

  • Filter through 0.22 µm PTFE filter (Nylon filters may bind acidic indoles).

Biological Matrix (Plasma)[1]
  • Technique: Protein Precipitation (PPT).

  • Aliquot 100 µL Plasma.

  • Add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid .

  • Vortex vigorously for 30 sec.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Inject supernatant.

Validation Criteria (ICH Q2)

To ensure the method is "self-validating," the following criteria must be met during setup:

ParameterAcceptance Criteria
System Suitability %RSD of peak area (n=5 injections) < 2.0%.
Linearity R² > 0.999 over the range 1–100 µg/mL (UV) or 1–1000 ng/mL (MS).
Tailing Factor 0.8 < T < 1.5 (Critical for acidic analytes).
Recovery 90–110% (Spike recovery in matrix).
LOD/LOQ Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction between the -COOH group and silanols.

  • Fix: Increase buffer strength (e.g., use 10-20 mM Ammonium Formate pH 3.0 instead of just 0.1% FA) or use a column with higher carbon load/better end-capping.

Issue: Split Peaks
  • Cause: Sample solvent mismatch.

  • Fix: Ensure the sample is dissolved in a solvent composition similar to the initial mobile phase (e.g., 10-20% ACN in Water), not 100% strong solvent.

Issue: Low Sensitivity in MS
  • Cause: Ion suppression or wrong polarity.

  • Fix: Switch to Negative Mode (ESI-). If using Positive Mode, ensure an acidic mobile phase is used to protonate the nitrogen, though the COOH usually dominates the chemistry.

References

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Longdom Publishing. (2012). Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry. (2015). Available at: [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. (2014). Available at: [Link]

  • 3-Methyl-1H-indole-2-carboxylic acid (Chemical Structure & Properties). PubChem. Available at: [Link]

Sources

HPLC and LC-MS methods for indole-2-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chromatographic Analysis of Indole-2-Carboxylic Acid

Abstract

Indole-2-carboxylic acid (I2CA) is a pivotal molecular scaffold and a versatile intermediate in the synthesis of numerous pharmaceutically active compounds.[1][2] Its accurate identification and quantification are critical for process monitoring, quality control, and metabolic studies. This document provides a comprehensive guide with detailed protocols for the analysis of Indole-2-carboxylic acid using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reliable results.

Introduction: The Analytical Importance of Indole-2-Carboxylic Acid

The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives are known for a wide array of biological activities.[2] Indole-2-carboxylic acid, specifically, serves as a foundational building block for more complex molecules, including potential HIV-1 integrase inhibitors.[3][4] The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to resolve I2CA from starting materials, byproducts, or metabolites in diverse matrices.

This guide presents two validated approaches: an HPLC-UV method suitable for routine purity assessments and quantification of bulk material, and a highly sensitive LC-MS/MS method for trace-level quantification in complex biological samples.

Method 1: HPLC-UV for Routine Quantification and Purity Analysis

High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique for analyzing aromatic compounds like I2CA. The method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase.

Scientific Principle: Mastering Reversed-Phase Separation of an Aromatic Acid

Indole-2-carboxylic acid is an ionizable compound. The key to achieving sharp, symmetrical peaks and reproducible retention times in reversed-phase HPLC is to suppress the ionization of the carboxylic acid group.[5] This is accomplished by acidifying the mobile phase. By lowering the pH well below the pKa of the carboxylic acid, the analyte exists predominantly in its neutral, protonated form. This uncharged state enhances its hydrophobicity, leading to better interaction with the nonpolar C18 stationary phase and more consistent retention. The indole ring possesses a strong chromophore, making it readily detectable by UV spectroscopy, typically around 280 nm.[2][3]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis A Weigh I2CA Standard B Dissolve in Methanol to create Stock Solution A->B C Prepare Working Standards & Samples in Mobile Phase B->C D Equilibrate C18 Column with Mobile Phase C->D Transfer to Autosampler E Inject Sample D->E F Isocratic Elution E->F G UV Detection (280 nm) F->G H Data Acquisition & Analysis G->H

Caption: Workflow for HPLC-UV analysis of Indole-2-Carboxylic Acid.

Detailed Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid or phosphoric acid.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% formic acid in water (Mobile Phase A).

    • Prepare a solution of 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Expert Insight: Formic acid is a volatile modifier, making this mobile phase directly compatible with mass spectrometry if method transfer is desired.[6][7] Phosphoric acid can also be used for UV-only methods but is non-volatile and will contaminate an MS source.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Indole-2-carboxylic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to create a 100 µg/mL stock solution.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Prepare samples by accurately weighing and dissolving them in methanol, followed by dilution with the mobile phase to a final concentration within the calibration range.

    • Filter all samples and standards through a 0.45 µm syringe filter before placing them in the autosampler.[7]

  • Chromatographic Conditions:

    • The following table summarizes the recommended starting conditions. Method optimization may be required depending on the specific column and system.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C[8][9]
Injection Vol. 10 µL
Detection 280 nm[3]
Run Time 20 minutes
  • Method Validation:

    • The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[10] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[11][12] A correlation coefficient (r²) of ≥0.999 is typically required for linearity.[11]

Method 2: LC-MS/MS for High-Sensitivity and High-Specificity Analysis

For applications requiring lower detection limits, such as analyzing I2CA in biological matrices (serum, plasma, tissue homogenates), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique pairs the separation power of LC with the sensitivity and specificity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Scientific Principle: Selective Detection with MRM

After chromatographic separation, the analyte enters an Electrospray Ionization (ESI) source, where it is converted into gas-phase ions.[13] Given its acidic proton, Indole-2-carboxylic acid (MW: 161.16 g/mol ) can be readily ionized in negative mode to form the deprotonated precursor ion [M-H]⁻ at m/z 161.1.[14][15]

This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is selected in the third quadrupole (Q3). A common fragmentation pathway for carboxylic acids is the loss of CO₂, resulting in a product ion at m/z 117.1. The specific transition of 161.1 → 117.1 is monitored. This MRM transition is highly specific to I2CA, effectively filtering out background noise and co-eluting matrix components, which enables highly sensitive and accurate quantification.[16][17]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Collect Biological Matrix (e.g., Serum) B Add Internal Standard (e.g., ¹³C-I2CA) A->B C Protein Precipitation (ice-cold Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject Supernatant D->E Transfer to Vial F UPLC Separation E->F G ESI Source (Negative Mode) F->G H MRM Detection (m/z 161.1 -> 117.1) G->H I Data Quantification H->I

Caption: Workflow for LC-MS/MS analysis of Indole-2-Carboxylic Acid.

Detailed Protocol: LC-MS/MS

Instrumentation and Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

  • Indole-2-carboxylic acid standard and a stable isotope-labeled internal standard (e.g., ¹³C-labeled I2CA) for best accuracy.

  • Microcentrifuge and protein precipitation plates or tubes.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma sample, add 10 µL of internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[17][18]

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

    • Expert Insight: Protein precipitation is a rapid and effective way to clean up biological samples. Using ice-cold solvent improves precipitation efficiency. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in sample processing and instrument response.[18]

  • LC-MS/MS Operating Conditions:

ParameterRecommended Setting
LC System
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS/MS System
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Nitrogen, 800 L/hr
MRM Transitions I2CA: 161.1 > 117.1Internal Standard: (adjust for mass shift)

Note: MS parameters such as cone voltage and collision energy must be optimized for the specific instrument being used by infusing a standard solution.

Method Comparison and Application

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio (MRM)
Sensitivity µg/mL (ppm)ng/mL to pg/mL (ppb to ppt)
Specificity Moderate; based on retention time and UV spectrumVery High; based on retention time and specific mass transition
Matrix Tolerance Low; susceptible to interferenceHigh; MRM filters out most matrix components
Primary Use Purity testing, content uniformity, quality control of raw materials and finished products.[3][19]Bioanalysis, pharmacokinetic studies, metabolite identification, trace impurity analysis.[16][17]
Cost & Complexity LowerHigher

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of Indole-2-carboxylic acid is dictated by the specific requirements of the application. For routine quality control of bulk substances where concentration levels are high, HPLC-UV provides a cost-effective, robust, and reliable solution. When trace-level quantification in complex biological matrices is required, the superior sensitivity and specificity of LC-MS/MS are indispensable. The protocols detailed in this guide provide validated starting points for developing and implementing robust analytical methods for this important pharmaceutical intermediate.

References

  • SIELC. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Pharmaceutica Analytica Acta, 3(8). Retrieved from [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved from [Link]

  • Gau, Y. T., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 483. Retrieved from [Link]

  • mzCloud. (2014). Indole 2 carboxylic acid. Retrieved from [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Longdom Publishing. Retrieved from [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Retrieved from [Link]

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

developing an in vitro assay for 3-(methoxymethyl)-1H-indole-2-carboxylicacid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Development for 3-(methoxymethyl)-1H-indole-2-carboxylic Acid

Executive Summary & Strategic Rationale

The molecule 3-(methoxymethyl)-1H-indole-2-carboxylic acid belongs to the privileged scaffold class of indole-2-carboxylic acids .[1][2] Historically, this chemical space has yielded potent ligands for the Glycine-binding site of the NMDA receptor (e.g., Gavestinel, 5,7-dichlorokynurenic acid analogs) and, more recently, inhibitors of HIV-1 Integrase and cPLA2 .[1][2]

The presence of the 3-methoxymethyl substituent suggests a design strategy focused on optimizing lipophilicity and steric fit within a hydrophobic pocket, distinct from the classic 3-hydroxy or 3-phenyl derivatives.[1][2] This guide provides a comprehensive framework for validating the biological activity of this compound, prioritizing its most probable pharmacological target: NMDA Receptor Glycine Site Antagonism .[1][2]

Key Objectives:

  • Primary Target Validation: Establish binding affinity (

    
    ) at the NMDA receptor glycine site.[1][2]
    
  • Functional Characterization: Quantify inhibitory potency (

    
    ) using a cellular calcium flux assay.[1][2]
    
  • Selectivity Profiling: Rule out off-target effects on AMPA/Kainate receptors.[1][2]

Mechanistic Background & Pathway Visualization

The primary mechanism of action for indole-2-carboxylic acids involves competitive antagonism at the glycine co-agonist site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By blocking glycine binding, the antagonist prevents the allosteric conformational change required for channel opening, thereby inhibiting calcium influx and downstream excitotoxicity.[1][2]

NMDA_Signaling Ligand 3-(methoxymethyl)-1H- indole-2-carboxylic acid GluN1 NMDA Receptor (GluN1 Glycine Site) Ligand->GluN1 Competitive Antagonism Glycine Glycine (Endogenous) Glycine->GluN1 Activation Channel Ion Channel Opening (Ca2+ Influx) GluN1->Channel Gating Signaling Downstream Signaling (CaMKII, ERK, CREB) Channel->Signaling Response Excitotoxicity / Plasticity Signaling->Response

Figure 1: Mechanism of Action.[1][2] The compound acts as a competitive antagonist at the GluN1 subunit, preventing glycine-mediated channel gating.[1][2]

Protocol A: Radioligand Binding Assay (Target Engagement)

Objective: Determine the binding affinity (


) of the test compound for the glycine site of the NMDA receptor using rat brain cortical membranes.

Principle: Displacement of the high-affinity radioligand [


H]-MDL 105,519  (or [

H]-Glycine) by the test compound.[1][2]
Materials & Reagents
  • Source Tissue: Rat Cerebral Cortex (synaptosomal membranes).[1][2]

  • Radioligand: [

    
    H]-MDL 105,519 (Specific Activity: ~60-80 Ci/mmol).[1][2]
    
  • Non-Specific Binding (NSB) Control: 1 mM Glycine or 10

    
    M 5,7-Dichlorokynurenic acid (5,7-DCKA).[1][2]
    
  • Assay Buffer: 50 mM Tris-Acetate (pH 7.4). Note: Avoid chloride salts if possible, as chloride modulates the site.[1][2]

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize rat cortex in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Critical Wash: Resuspend pellet in 50 mM Tris-Acetate and centrifuge 3x to remove endogenous glycine. Failure to remove endogenous glycine will artificially lower the apparent affinity of the antagonist.[1][2]

  • Incubation:

    • Total Volume: 500

      
      L.[1][2]
      
    • Add 50

      
      L Test Compound (concentration range: 
      
      
      
      M to
      
      
      M).[1][2]
    • Add 50

      
      L [
      
      
      
      H]-MDL 105,519 (Final conc: 1-2 nM).[1][2]
    • Add 400

      
      L Membrane Suspension (200 
      
      
      
      g protein).[1][2]
    • Incubate at 4°C for 60 minutes . Low temperature prevents receptor degradation and reduces low-affinity binding.[1][2]

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).[1][2]

    • Wash 3x with 3 mL ice-cold buffer.[1][2]

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1][2]

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of [

H]-MDL 105,519 (typically ~1-2 nM).[1][2]

Protocol B: Functional Calcium Flux Assay (Cell-Based)

Objective: Confirm functional antagonism by measuring the inhibition of agonist-induced calcium influx.

Cell System: HEK293 cells stably expressing NMDA Receptor subunits (GluN1/GluN2A) or primary rat cortical neurons (DIV 7-10).[1][2]

Materials
  • Fluorescent Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).[1][2]

  • Agonists: Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M).[1][2]
  • Buffer: HBSS with 20 mM HEPES, 2.5 mM CaCl

    
    , Mg
    
    
    
    -free. Magnesium blocks the NMDA channel; use Mg-free buffer.[1][2]
Experimental Workflow
  • Dye Loading:

    • Seed cells in 96-well black-wall plates (50,000 cells/well).[1][2]

    • Incubate with Fluo-4 AM (4

      
      M) for 45 min at 37°C.
      
    • Wash 2x with Assay Buffer.[1][2]

  • Compound Pre-treatment:

    • Add Test Compound (3-(methoxymethyl)-1H-indole-2-carboxylic acid) at varying concentrations.[1][2]

    • Incubate for 15 minutes to allow equilibrium binding.

  • Agonist Challenge:

    • Inject Agonist Mix (Glutamate + Glycine) using an automated pipetting system (e.g., FLIPR or FlexStation).[1][2]

    • Note: To specifically test glycine-site competition, keep Glutamate constant (saturated) and vary Glycine, or use a fixed EC

      
       concentration of Glycine.
      
  • Detection:

    • Monitor fluorescence (

      
       488 nm / 
      
      
      
      525 nm) for 120 seconds.

Assay_Workflow Step1 Cell Seeding (HEK-GluN1/2A) Step2 Dye Loading (Fluo-4 AM, 45 min) Step1->Step2 Step3 Compound Addition (15 min Pre-incubation) Step2->Step3 Step4 Agonist Injection (Glu + Gly) Step3->Step4 Step5 Read Fluorescence (FLIPR/FlexStation) Step4->Step5

Figure 2: Functional Calcium Flux Workflow.

Expected Results & Troubleshooting

ParameterExpected Outcome (Active)Troubleshooting (Inactive/Poor Data)
Binding Affinity (

)
< 1

M (Hit); < 100 nM (Lead)
If

> 10

M, check compound solubility (DMSO < 1%). Ensure thorough membrane washing to remove endogenous glycine.[1][2]
Functional

Correlates with

(typically 2-5x higher)
If Binding is potent but Function is weak, check cell membrane permeability of the compound.[1][2]
Hill Slope ~ -1.0 (Competitive Antagonism)A slope < -1.5 suggests aggregation or non-specific toxicity.[1][2]

Solubility Note: Indole-2-carboxylic acids can be hydrophobic.[1][2] Ensure stock solutions are prepared in 100% DMSO and diluted such that final DMSO is < 0.5%.

References

  • Leeson, P. D., et al. (1994).[1][2] "Derivatives of indole-2-carboxylic acid: Potent and selective glycine site antagonists."[1][2] Journal of Medicinal Chemistry, 37(18), 2887–2905.[1][2]

  • Kulagowski, J. J., et al. (1997).[1][2] "3-(Aminocarbonyl)- and 3-(aminoacetyl)indoles as novel, potent glycine site NMDA receptor antagonists."[1][2] Journal of Medicinal Chemistry, 40(12), 1771-1773.[1][2]

  • Kemp, J. A., et al. (1988).[1][2] "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex."[1][2] Proceedings of the National Academy of Sciences, 85(17), 6547–6550.[1][2] [1][2]

  • Balsara, R. D., et al. (2012).[1][2] "Indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors." Current Pharmaceutical Design, 18(2), 1-15.[1][2]

Sources

Application Note: Experimental Design for Biological Activity Profiling of Novel Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The indole ring system is arguably the most "privileged scaffold" in medicinal chemistry. From the endogenous neurotransmitter serotonin to the vinca alkaloids (vinblastine) and synthetic kinase inhibitors (sunitinib), the indole core provides a rigid, electron-rich platform capable of diverse non-covalent interactions (π-π stacking, H-bonding).

However, the chemical versatility of indoles presents a double-edged sword in experimental design. Their electron-rich nature makes them susceptible to oxidative degradation (forming indolenines or dimers), and their planarity can lead to poor solubility.

This guide moves beyond generic screening. It outlines a self-validating workflow specifically tailored for novel indoles, prioritizing microtubule dynamics (a classic indole target) and metabolic stability (a classic indole liability).

The Indole Development Pipeline

IndoleWorkflow Synthesis 1. Compound Mgmt (Solubility/Stability) Screening 2. Phenotypic Screen (SRB Cytotoxicity) Synthesis->Screening QC Pass Target 3. Target Validation (Tubulin Polymerization) Screening->Target IC50 < 10µM ADME 4. ADME Profiling (Microsomal Stability) Target->ADME Confirmed MoA ADME->Synthesis SAR Feedback

Figure 1: Strategic workflow for indole characterization. Note the feedback loop from ADME to Synthesis, critical for optimizing the metabolic soft spots typical of the indole ring.

Phase 1: Pre-Formulation & Compound Handling

The Causality: Indoles are electron-rich. In the presence of light and oxygen, they can undergo auto-oxidation to form 3H-indol-3-ones or polymerize. Testing a degraded compound yields false negatives.

Protocol: Stock Solution Preparation
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents (MeOH/EtOH) for long-term storage as they can facilitate solvolysis in reactive derivatives.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into single-use amber vials (light protection is mandatory). Store at -20°C or -80°C.

  • QC Check: Before primary screening, run a quick LC-MS of the stock to confirm the parent ion (

    
    ) is >95% pure and no dimer peaks (
    
    
    
    ) have formed.

Phase 2: Phenotypic Screening (Cytotoxicity)

The Choice: SRB vs. MTT. For indole screening, we utilize the Sulforhodamine B (SRB) assay over metabolic assays like MTT or MTS.

  • Reasoning: Indoles can sometimes act as redox cyclers or affect mitochondrial dehydrogenase activity directly, leading to false positives in Tetrazolium-based (MTT) assays. SRB stains cellular protein, providing a direct, stoichiometric measure of cell mass that is independent of metabolic state [1].

Protocol: NCI-60 Adapted SRB Assay

This protocol is adapted from the National Cancer Institute (NCI) methodology [2].

Materials:

  • Adherent Cancer Cell Lines (e.g., HeLa, MCF-7, A549).

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).[1]

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.[1][2][3][4]

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:

  • Seeding: Seed cells (5,000–10,000 cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.

  • Treatment: Add novel indoles (0.01 µM to 100 µM) in triplicate. Include:

    • Vehicle Control: DMSO (final concentration <0.5%).[5]

    • Positive Control: Paclitaxel or Vinblastine (known tubulin binders).[6]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA on top of the growth medium (final TCA ~10%).

    • Incubate at 4°C for 1 hour. Why? This fixes the cells to the plastic bottom without lysing them.

  • Washing: Wash 5x with tap water to remove TCA and media.[4] Air dry.

  • Staining: Add 100 µL SRB solution. Incubate 15 mins at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye.[1] Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 mins.

  • Read: Measure Absorbance at 515 nm.

Data Analysis: Calculate % Growth Inhibition using the formula:



IC50 Value (µM)ClassificationAction Item
< 0.1PotentPrioritize for animal studies.
0.1 – 1.0ModerateGood lead; optimize SAR.
1.0 – 10.0WeakHit; requires structural refinement.
> 10.0InactiveDiscard scaffold.

Phase 3: Target Validation (Tubulin Polymerization)

The Causality: The indole scaffold mimics the structure of colchicine and vinblastine. Therefore, the highest probability target for a cytotoxic indole is the microtubule system. We use a Fluorescence-Based Polymerization Assay to distinguish between stabilizers (Taxol-like) and destabilizers (Vinca-like) [3].

Mechanism of Action Visualization

TubulinDynamics FreeTubulin Free Tubulin (Heterodimers) Nucleation Nucleation (Lag Phase) FreeTubulin->Nucleation GTP, 37°C Elongation Elongation (Growth Phase) Nucleation->Elongation SteadyState Steady State (Equilibrium) Elongation->SteadyState Indole Novel Indole (Destabilizer?) Indole->FreeTubulin Binds Colchicine Site Indole->Nucleation Inhibits

Figure 2: Microtubule assembly phases. Most anticancer indoles bind free tubulin, preventing nucleation (inhibition).

Protocol: Fluorescence-Based Tubulin Assay

Materials:

  • 99% Pure Tubulin (porcine brain).

  • GTP (100 mM stock).

  • Fluorescent Reporter (DAPI or proprietary fluorophore that fluoresces only when bound to microtubules).

  • 37°C Plate Reader (Kinetic mode).[7]

Step-by-Step Workflow:

  • Preparation: Keep all reagents on ice. Prepare Tubulin Reaction Mix (Buffer + GTP + Reporter + Tubulin).

  • Plating: Add 5 µL of Test Indole (10x concentration) to a pre-warmed (37°C) 96-well half-area black plate.

  • Initiation: Rapidly add 45 µL of cold Tubulin Reaction Mix to the wells.

  • Reading: Immediately place in the reader at 37°C.

  • Kinetics: Read fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

Interpretation:

  • Curve Flatlines (No growth): The indole is a Polymerization Inhibitor (Destabilizer). This is the expected profile for colchicine-site binding indoles.

  • Curve Shoots Up Early (No lag): The indole is a Polymerization Enhancer (Stabilizer).

  • Standard Curve: Normal sigmoidal growth (Lag

    
     Log 
    
    
    
    Plateau).

Phase 4: ADME Profiling (Metabolic Stability)

The Causality: The indole ring is a prime substrate for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which often hydroxylate the C3, C5, or C6 positions. High potency in vitro is useless if the compound has a half-life (


) of 5 minutes in the liver.
Protocol: Microsomal Stability Assay

Materials:

  • Pooled Liver Microsomes (Human/Mouse).

  • NADPH Regenerating System.[8]

  • Internal Standard (e.g., Propranolol).

  • LC-MS/MS.[8][9]

Step-by-Step Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL) + Test Indole (1 µM) in Phosphate Buffer (pH 7.4). Incubate 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.[5][8]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately add aliquot to cold Acetonitrile containing the Internal Standard (stops the enzyme).

  • Analysis: Centrifuge to pellet protein. Inject supernatant into LC-MS/MS.[5] Monitor the disappearance of the parent peak.

Calculation: Plot


 vs. Time. The slope 

determines half-life:


Thresholds:

  • 
     µL/min/mg: Stable  (Good drug candidate).
    
  • 
     µL/min/mg: Unstable  (Requires chemical modification, e.g., adding a halogen to block the metabolic site).
    

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[2] Nature Protocols, 1, 1112–1116. [Link]

  • National Cancer Institute (NCI). NCI-60 Screening Methodology.[2] Developmental Therapeutics Program. [Link]

  • Cytoskeleton, Inc. (2023). Tubulin Polymerization Assay using >99% Pure Tubulin (Fluorescence based). Cytoskeleton Protocols. [Link]

  • Cyprotex. (2023). Microsomal Stability Assay Protocol. Evotec ADME-Tox Solutions. [Link]

  • Zhang, H., et al. (2018). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Molecules, 23(11). [Link]

Sources

Application Notes & Protocols: Utilizing 3-(methoxymethyl)-1H-indole-2-carboxylic acid in Cellular Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Investigators in Cellular Biology and Drug Discovery

Introduction and Scientific Context

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have been identified as competitive antagonists of the NMDA receptor's glycine site, inhibitors of HIV-1 integrase, and modulators of the cannabinoid receptor 1 (CB1).[2][3][4] The specific compound, 3-(methoxymethyl)-1H-indole-2-carboxylic acid, is a synthetic derivative whose biological activities are not yet extensively characterized in published literature.

This guide provides a comprehensive framework for researchers initiating cell culture studies with this compound. Given the known activities of its parent scaffold, we hypothesize that 3-(methoxymethyl)-1H-indole-2-carboxylic acid may function as an enzyme inhibitor, potentially by chelating divalent metal cations (e.g., Mg²⁺, Zn²⁺) essential for enzymatic activity, a mechanism common to many indole-2-carboxylic acid derivatives.[2][5][6] Specifically, the core structure is a known scaffold for HIV-1 integrase inhibitors, which act by chelating Mg²⁺ ions in the enzyme's active site.[2][3][6] Furthermore, structural modifications at the C3 position of the indole ring have been shown to enhance interactions within hydrophobic pockets of target enzymes, suggesting the methoxymethyl group could play a key role in defining its specific activity and potency.[3]

These protocols are designed to be foundational, enabling the systematic evaluation of this compound's cytotoxic profile and its potential efficacy in a relevant biological context.

Compound Properties, Handling, and Storage

Proper handling and storage are paramount to ensure the compound's integrity and obtain reproducible experimental results.

PropertyValueSource/Note
Molecular Formula C₁₁H₁₁NO₃-
Molecular Weight 205.21 g/mol -
Appearance Typically a white to off-white solidVisual Inspection
Solubility Soluble in DMSO, Ethanol; Poorly soluble in water[7][8]
Storage Store at -20°C or -80°C, protected from light and moistureGeneral best practice

Protocol for Stock Solution Preparation (10 mM):

  • Weighing: Accurately weigh out 2.05 mg of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

  • Solubilization: Add 1.0 mL of fresh, anhydrous DMSO to the vial.[8] Rationale: DMSO is a common solvent for indole derivatives, but moisture can reduce solubility and stability.[7][8]

  • Mixing: Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Causality Note: Aliquoting prevents degradation from repeated temperature changes and minimizes contamination risk, ensuring consistency across experiments.

Hypothesized Mechanism of Action: Divalent Cation Chelation

Many indole-2-carboxylic acid derivatives exert their biological effects by acting as chelators of divalent metal ions within enzyme active sites.[2][6] A prime example is their role as HIV-1 integrase inhibitors, where the indole core and the C2 carboxyl group form a chelating triad with two Mg²⁺ ions, disrupting the strand transfer process essential for viral replication.[3][6] We propose a similar mechanism for 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Hypothesized_MoA Hypothesized Mechanism: Enzyme Inhibition via Cation Chelation cluster_0 Enzyme Active Site cluster_1 Compound cluster_2 Cellular Process Enzyme Target Enzyme (e.g., Integrase, Metallo-β-lactamase) Mg1 Mg²⁺ Mg2 Mg²⁺ Product Biological Product Enzyme->Product Catalysis (Blocked) Compound 3-(methoxymethyl)-1H- indole-2-carboxylic acid Compound->Mg1 Chelation Compound->Mg2 Chelation Substrate Enzyme Substrate Substrate->Enzyme Binds

Caption: Hypothesized chelation of active site metal ions by the compound.

Foundational Protocol: Determining Cytotoxicity and Working Concentration Range

Before assessing efficacy, it is crucial to determine the compound's effect on cell viability. This dose-response experiment establishes the concentration range that is non-toxic (for mechanistic studies) or effectively cytotoxic (for anticancer screening). The MTT assay is a standard colorimetric method for this purpose.[9][10]

Experimental Workflow:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, or K562 for leukemia studies) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours.

  • Compound Dilution: Prepare a 2X working stock of the highest desired concentration (e.g., 200 µM) in culture medium from your 10 mM DMSO stock. Perform serial dilutions in culture medium to create a range of 2X concentrations.

    • Self-Validation: Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose, typically <0.5%) and a "no-treatment control" (medium only).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, resulting in final concentrations from 0.1 µM to 100 µM.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Proposed Efficacy Protocol: HIV-1 Integrase Inhibition Assay

Based on extensive literature supporting the indole-2-carboxylic acid scaffold as a potent inhibitor of HIV-1 integrase, a primary efficacy study can be designed using commercially available kits.[1][2][3][6] These assays typically measure the strand transfer activity of recombinant integrase.

Protocol for In Vitro HIV-1 Integrase Strand Transfer Assay:

Note: This protocol is a generalized template. Always follow the specific instructions provided by the manufacturer of your chosen assay kit.

  • Reagent Preparation: Prepare all kit components (e.g., assay buffer, recombinant integrase, donor DNA, acceptor DNA) as per the kit manual.

  • Compound Preparation: Prepare serial dilutions of 3-(methoxymethyl)-1H-indole-2-carboxylic acid in the provided assay buffer.

  • Control Setup:

    • Negative Control: Reaction with no inhibitor (vehicle only).

    • Positive Control: Reaction with a known HIV-1 integrase inhibitor (e.g., Raltegravir or a control provided in the kit).

    • Blank: Reaction with no integrase enzyme.

  • Reaction Assembly: In a 96-well plate suitable for the detection method (e.g., fluorescence), add the components in the order specified by the kit manual. This typically involves pre-incubating the integrase enzyme with the inhibitor before adding the DNA substrates.

  • Incubation: Incubate the reaction plate at 37°C for the time specified in the protocol (usually 30-60 minutes).

  • Detection: Add the detection reagent, which typically binds to the product of the strand transfer reaction, and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the dose-response curve and determine the IC₅₀ value.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Media Poor aqueous solubility; high final DMSO concentration.Visually inspect wells for precipitates. Ensure final DMSO concentration is low (<0.5%).[7] Consider using solubilizing agents like cyclodextrins if compatible with the assay.[7]
Inconsistent Assay Results Compound degradation; repeated freeze-thaw cycles of stock; inaccurate pipetting.Prepare fresh dilutions for each experiment from a single-use aliquot.[7] Verify pipette calibration. Use a multichannel pipette for consistent additions.
High Background Signal in Efficacy Assay Compound autofluorescence or interference with detection chemistry.Run a control plate with the compound and detection reagents but without the enzyme to assess interference.
No Biological Activity Observed Compound is inactive against the chosen target; incorrect assay conditions; compound degradation.Verify compound integrity via HPLC if possible. Use a different cell line or target. Confirm positive control is working as expected.

References

  • Tiuleanu, A., et al. (2023). Indole-2-Carboxamide Derivatives: Synthesis and Estimation of Their Potential as Metallo-Beta-Lactamase Inhibitors. Russian Journal of Organic Chemistry. RCSI Journals Platform. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Indole Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Molecules. Retrieved from [Link]

  • Indole Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2023). Molecules. Retrieved from [Link]

Sources

Advanced Protocol for Assessing Antioxidant Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold in Redox Biology

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for potent endogenous antioxidants like melatonin and tryptophan. In the context of drug development, assessing the antioxidant capacity of novel indole derivatives requires a nuanced approach that accounts for their specific electronic properties.

Unlike simple phenols, indole derivatives primarily exert antioxidant effects via Hydrogen Atom Transfer (HAT) from the N-1 position and Single Electron Transfer (SET) from the electron-rich


-system. The stability of the resulting indolyl radical—stabilized by resonance with the benzene ring—is the critical determinant of potency.

This guide moves beyond generic "antioxidant testing" to provide a targeted, self-validating workflow specifically optimized for the solubility profiles and reaction kinetics of indole-based libraries.

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanism (HAT/SET) by which indole derivatives neutralize free radicals.

IndoleMechanism Indole Indole Derivative (N-H Moiety) Complex [Indole···R•] Transition State Indole->Complex Radical Free Radical (R•) Radical->Complex IndolylRad Indolyl Radical (N•) Complex->IndolylRad HAT (Hydrogen Atom Transfer) Product1 Neutralized R-H Complex->Product1 CationRad Indole Radical Cation (Ind•+) Complex->CationRad SET (Single Electron Transfer) Product2 Anion R- Complex->Product2 IndolylRad->CationRad pH Dependent Deprotonation

Figure 1: Dual antioxidant mechanism of indoles. HAT is generally dominant in neutral non-polar solvents, while SET becomes significant in polar media.

Pre-Assay Considerations & Standardization

Solubility Management

Indole derivatives often exhibit poor aqueous solubility, which causes precipitation in aqueous buffers used for ABTS/FRAP.

  • Stock Solutions: Dissolve derivatives in 100% DMSO to a concentration of 10–50 mM.

  • Working Solutions: For cell-based assays, the final DMSO concentration must remain < 0.1% (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization.

  • Validation: Check for precipitation by measuring absorbance at 600 nm (turbidity check) before adding the radical reagent.

Reference Standards

Do not rely on a single standard. Use a dual-standard approach to calibrate both HAT and SET mechanisms:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): Water-soluble Vitamin E analog. Primary standard for TEAC (Trolox Equivalent Antioxidant Capacity) calculations.

  • Ascorbic Acid: Secondary standard for kinetic comparisons.

Module A: Chemical Screening (In Vitro)

Protocol 1: Optimized DPPH Radical Scavenging Assay

Target Mechanism: Mixed HAT/SET | Sensitivity: Moderate

While standard DPPH protocols exist, indoles often react slower than phenols due to steric hindrance around the N-H bond. This protocol extends incubation time to capture "slow-acting" indoles.

Reagents:

  • DPPH Stock: 0.2 mM DPPH in Methanol (freshly prepared, protect from light).

  • Sample: Indole derivatives (10 µM – 500 µM) in Methanol.

Step-by-Step Workflow:

  • Plate Setup: Use a clear 96-well plate.

  • Addition: Add 20 µL of Indole sample (or Standard) to 180 µL of DPPH solution.

  • Blanking: Include a "Sample Blank" (20 µL Sample + 180 µL Methanol) to correct for intrinsic color of the indole derivative (some oxidized indoles are yellow/orange).

  • Incubation: Incubate in the dark at Room Temperature for 45 minutes (Standard is 30 min; 45 min ensures endpoint for sterically hindered indoles).

  • Measurement: Read Absorbance at 517 nm .

Calculation:



Protocol 2: ABTS Cation Radical Decolorization Assay

Target Mechanism: SET dominant | Sensitivity: High

ABTS is superior to DPPH for lipophilic indoles because the radical is generated before sample addition, minimizing steric interference.

Reagents:

  • ABTS Stock: 7 mM ABTS dissolved in water.

  • Oxidant: 2.45 mM Potassium Persulfate.

  • Generation: Mix ABTS and Persulfate (1:1). Incubate in dark for 12–16 hours to generate ABTS•+.

  • Working Solution: Dilute ABTS•+ with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

Step-by-Step Workflow:

  • Addition: Add 10 µL of Indole sample to 190 µL of diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes exactly. The reaction with ABTS is rapid; extended incubation can lead to degradation artifacts.

  • Measurement: Read Absorbance at 734 nm .

Data Comparison Table:

FeatureDPPH AssayABTS AssayRelevance to Indoles
pH Condition NeutralVariable (can be buffered)ABTS is better for pH-sensitive indoles.
Solvent System Organic (Methanol/Ethanol)Aqueous/Organic compatibleABTS accommodates hydrophobic indoles better.
Mechanism HAT > SETSET > HATABTS detects electron donation from the indole

-system effectively.
Wavelength 517 nm734 nm734 nm avoids interference from colored indole pigments.

Module B: Biological Validation (Cell-Based)

Chemical assays do not account for cellular uptake or metabolism. The DCFH-DA Intracellular ROS Assay is the gold standard for validating biological relevance.

Protocol 3: DCFH-DA Assay in HUVEC or HepG2 Cells

Principle: Non-fluorescent DCFH-DA crosses the cell membrane, is deacetylated by esterases to DCFH, and oxidized by ROS to fluorescent DCF.

Critical Control: Indoles can sometimes quench fluorescence directly. Always run a "Cell-Free" control (DCF + Indole) to rule out optical interference.

Reagents:

  • Cell Line: HUVEC (Endothelial) or HepG2 (Liver).

  • Probe: DCFH-DA (Sigma), 10 mM stock in DMSO.

  • Stressor: TBHP (tert-Butyl hydroperoxide) or H₂O₂.

Step-by-Step Workflow:

  • Seeding: Seed cells (1×10⁴/well) in a black 96-well plate with clear bottom. Incubate 24h.

  • Pre-Treatment (Protection Model):

    • Remove media.[1] Wash with PBS.[1]

    • Add Indole derivative (diluted in serum-free media, <0.1% DMSO) for 12–24 hours .

    • Note: Serum proteins can bind indoles; serum-free is preferred for short exposures, but low-serum (1%) is needed for 24h.

  • Probe Loading:

    • Wash cells 2x with PBS.[1]

    • Add 10 µM DCFH-DA in PBS/HBSS. Incubate 30 min at 37°C.

  • Wash Step (Crucial):

    • Remove DCFH-DA solution.[1] Wash cells 2x with PBS to remove extracellular probe.

    • Why? Extracellular reaction between Indole and ROS will mask the intracellular effect.

  • Stress Induction:

    • Add 100 µM TBHP in PBS.

  • Kinetic Measurement:

    • Immediately read Fluorescence (Ex: 485 nm / Em: 535 nm) every 5 min for 60 min.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree and workflow for the cell-based assay.

CellAssayWorkflow Start Start: Adherent Cells (HUVEC/HepG2) Treat Pre-treatment Indole Derivative (12-24h) Start->Treat Wash1 PBS Wash (Remove Extracellular Drug) Treat->Wash1 Load Load DCFH-DA Probe (10 µM, 30 min) Wash1->Load Wash2 PBS Wash x2 (CRITICAL STEP) Load->Wash2 Remove extracellular probe to prevent false positives Stress Add Stressor (TBHP/H2O2) Wash2->Stress Read Kinetic Fluorescence Ex 485 / Em 535 Stress->Read

Figure 2: Step-by-step workflow for the DCFH-DA cellular antioxidant assay. The second wash step is critical for data integrity.

Data Analysis & Reporting

IC50 Calculation

Do not report single-point inhibition. Generate a dose-response curve (at least 5 concentrations).

  • Fit data to a Non-linear regression (Sigmoidal dose-response, variable slope) using GraphPad Prism or Origin.

  • Equation:

    
    
    
Statistical Validation (Z-Factor)

For high-throughput screening of indole libraries, calculate the Z-factor to validate assay quality:



  • Where

    
     = standard deviation, 
    
    
    
    = mean,
    
    
    = positive control (Trolox),
    
    
    = negative control (Vehicle).
  • A score of 0.5 – 1.0 indicates an excellent assay.

References

  • Mechanism of Indole Antioxidants: Estevão, M. S., et al. (2010). "Antioxidant activity of unexplored indole derivatives: synthesis and screening." BMC Research Notes.

  • DPPH Assay Optimization: Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology.

  • ABTS Assay Principles: Re, R., et al. (1999). "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine.

  • DCFH-DA Cellular Assay: Wolfe, K. L., & Liu, R. H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements." Journal of Agricultural and Food Chemistry.

  • Indole SAR Analysis: Suzen, S. (2006). "Antioxidant activities of synthetic indole derivatives and possible activity mechanisms." Pharmacology.

Sources

Application Notes and Protocols for the Evaluation of 3-(methoxymethyl)-1H-indole-2-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties, particularly in oncology.[1][2][3] Derivatives of indole-2-carboxylic acid, in particular, have garnered substantial interest as they have been shown to exhibit potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[4][5][6] These compounds can influence a variety of cellular processes critical to cancer progression, including cell cycle regulation, apoptosis, and signal transduction.[7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific analogue, 3-(methoxymethyl)-1H-indole-2-carboxylic acid (referred to herein as IMC-M), in cancer research. While direct studies on IMC-M are emerging, its structural similarity to other biologically active indole-2-carboxylic acid derivatives suggests it may operate through similar mechanisms. This guide will, therefore, be based on a hypothesized mechanism of action, providing a robust framework for its investigation as a novel anti-cancer agent.

Hypothesized Mechanism of Action of IMC-M

Based on the established activities of structurally related indole-2-carboxylic acid derivatives, we hypothesize that IMC-M exerts its anti-cancer effects through a multi-faceted mechanism involving the induction of apoptosis via modulation of key signaling pathways and the arrest of the cell cycle. Specifically, we propose that IMC-M may:

  • Inhibit Pro-Survival Signaling: Interfere with critical pro-survival signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a central role in promoting cell survival and proliferation.[10]

  • Induce Apoptosis: Trigger programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases, the key executioners of apoptosis.[1][11]

  • Cause Cell Cycle Arrest: Disrupt the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][7]

The following sections will provide detailed protocols to systematically investigate these hypotheses.

General Experimental Workflow

The initial investigation of IMC-M's anti-cancer properties should follow a logical progression from broad screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Data Interpretation A Prepare IMC-M Stock Solution B Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C Perform MTT Cytotoxicity Assay B->C D Calculate IC50 Value C->D E Annexin V/PI Apoptosis Assay D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Western Blot Analysis of Key Signaling Proteins (e.g., Akt, p-Akt, Bcl-2, Caspase-3) F->G H Synthesize Data and Elucidate Mechanism of Action G->H

Caption: General workflow for the cell-based evaluation of IMC-M.

Part 1: Cytotoxicity Assessment

The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on a panel of cancer cell lines.[12][13] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of cell viability.[14][15]

Protocol 1: MTT Cytotoxicity Assay

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • 3-(methoxymethyl)-1H-indole-2-carboxylic acid (IMC-M)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of IMC-M in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve IMC-M) and a blank control (medium only).[14]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Expected Outcome: A dose-dependent decrease in cell viability is expected in susceptible cancer cell lines. The IC50 value will provide a quantitative measure of the cytotoxic potency of IMC-M.

Cell LineTissue of OriginHypothetical IC50 of IMC-M (µM)
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HCT116Colorectal Carcinoma18.2

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Part 2: Mechanistic Studies

Once the cytotoxic potential of IMC-M is established, the next phase is to investigate the underlying mechanisms of cell death.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with IMC-M at its IC50 concentration for 24 or 48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with IMC-M at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Analysis: The cell population will be differentiated into four quadrants:

  • Q1 (Annexin V-/PI-): Live cells

  • Q2 (Annexin V+/PI-): Early apoptotic cells

  • Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Q4 (Annexin V-/PI+): Necrotic cells

An increase in the percentage of cells in the Q2 and Q3 quadrants in IMC-M-treated samples compared to the control would indicate the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][16]

Materials:

  • Cancer cells treated with IMC-M at its IC50 concentration for 24 or 48 hours.

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with IMC-M at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified. An accumulation of cells in a specific phase in the IMC-M-treated group compared to the control would suggest cell cycle arrest at that phase.[4]

Part 3: Signaling Pathway Analysis

To further elucidate the molecular mechanism of IMC-M, it is crucial to examine its effects on key signaling proteins involved in cell survival and apoptosis.

Protocol 4: Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.

Materials:

  • Cancer cells treated with IMC-M at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis: The intensity of the protein bands will be quantified and normalized to a loading control (e.g., β-actin). A decrease in the expression of pro-survival proteins (e.g., p-Akt, Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) in IMC-M-treated cells would support the hypothesized mechanism of action.

G IMC_M IMC-M PI3K PI3K IMC_M->PI3K Inhibition Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Bcl2 Bcl-2 (Anti-apoptotic) p_Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) p_Akt->Bax Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Hypothesized signaling pathway modulation by IMC-M.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial characterization of 3-(methoxymethyl)-1H-indole-2-carboxylic acid (IMC-M) as a potential anti-cancer agent. Successful execution of these experiments will help to validate the hypothesized mechanism of action and provide a strong foundation for further pre-clinical development. Future studies could involve in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic profiling, and investigation into potential synergistic effects with existing chemotherapeutic agents. The versatile indole scaffold continues to be a promising source of novel oncology therapeutics, and a systematic evaluation of new derivatives like IMC-M is essential for advancing the field of cancer drug discovery.

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Application Notes and Protocols for the Use of Indole Derivatives as CysLT1 Selective Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of indole derivatives as selective antagonists for the Cysteinyl Leukotriene Receptor 1 (CysLT1). This document outlines the scientific background, mechanism of action, key structure-activity relationships (SAR), and detailed protocols for the in vitro and in vivo characterization of these compounds.

Introduction: The Role of CysLT1 in Inflammatory Diseases

Cysteinyl leukotrienes (CysLTs), including leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid.[1] They play a pivotal role in the pathophysiology of various inflammatory and allergic conditions, most notably asthma and allergic rhinitis.[2][3] CysLTs exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor.[3]

Activation of the CysLT1 receptor, predominantly by its high-affinity ligand LTD4, triggers a cascade of pro-inflammatory responses.[3] This includes bronchoconstriction, increased vascular permeability leading to airway edema, enhanced mucus secretion, and the recruitment of eosinophils and other inflammatory cells into the airways.[4][5][6] Consequently, selective antagonism of the CysLT1 receptor is a clinically validated therapeutic strategy for managing asthma and allergic rhinitis.[7] Marketed drugs such as montelukast and the indole-derivative zafirlukast function through this mechanism.[1][3]

Recent research has focused on developing novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles. Among these, indole derivatives, particularly those bearing a carboxylic acid moiety, have emerged as a promising class of CysLT1 selective antagonists.[2]

Signaling Pathway of CysLT1 Receptor Activation

The CysLT1 receptor primarily couples to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade that is crucial for its pro-inflammatory effects.

CysLT1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq11 Gq/11 CysLT1->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC Activation DAG->PKC Response Pathophysiological Responses (Bronchoconstriction, Inflammation) Ca2->Response PKC->Response LTD4 LTD4 (Agonist) LTD4->CysLT1 Binds Indole_Antagonist Indole Derivative (Antagonist) Indole_Antagonist->CysLT1 Blocks

Caption: CysLT1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Indole Derivatives as a Privileged Scaffold for CysLT1 Antagonism

The indole core is a versatile pharmacophore found in numerous bioactive compounds.[8] In the context of CysLT1 antagonism, zafirlukast was an early example of a clinically approved indole derivative.[3] More recently, a novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been identified, demonstrating highly potent and selective CysLT1 antagonist activity.[2]

Key Structure-Activity Relationship (SAR) Insights

Systematic exploration of this indole series has revealed several critical structural features for potent CysLT1 antagonism:

  • Indole-2-Carboxylic Acid Moiety: This acidic group is essential for activity, likely mimicking the C1-carboxylic acid of the endogenous ligand, LTD4. Removal of this group leads to a significant drop in potency.[2]

  • Substituent at the 3-Position: An extended linker at the 3-position incorporating an α,β-unsaturated amide moiety has been shown to be crucial for high potency.[2]

  • Hydrophobic Tail: A terminal hydrophobic group, such as the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group found in montelukast, is a necessary pharmacophore for engaging a lipophilic pocket within the CysLT1 receptor.[2]

  • Substituents on the Indole Ring: The presence and position of substituents on the indole ring can modulate activity. For instance, removing chlorine atoms from an initial hit compound and replacing an ester linkage with an amide bond were found to be favorable for improving potency.[2]

Compound MoietyPositionImportance for ActivityReference
Carboxylic Acid2Essential[2]
α,β-Unsaturated Amide3Important[2]
(E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl3 (Terminal)Essential[2]
Halogen Substituents4, 5, 6, 7Modulatory[2]

Experimental Protocols for Characterization

The following protocols provide step-by-step methodologies for the comprehensive evaluation of novel indole derivatives as CysLT1 selective antagonists.

Protocol 3.1: Synthesis of 3-Substituted 1H-Indole-2-Carboxylic Acid Derivatives

The synthesis of this novel class of antagonists can be achieved through a multi-step process. The following is a generalized scheme based on published methods.[2][9]

Synthesis_Workflow Start Substituted Aniline Step1 Fischer Indole Synthesis (or similar) Start->Step1 IndoleEster Substituted Indole-2-Carboxylate Step1->IndoleEster Step2 Vilsmeier-Haack Formylation IndoleEster->Step2 Aldehyde 3-Formyl-Indole-2-Carboxylate Step2->Aldehyde Step3 Knoevenagel or Wittig Condensation Aldehyde->Step3 Intermediate Acrylic Acid Intermediate Step3->Intermediate Step4 Amide Coupling (e.g., with EDC/HOBt) Intermediate->Step4 FinalProduct Final Indole Derivative (e.g., Compound 17k) Step4->FinalProduct

Caption: General Synthetic Workflow for Indole-2-Carboxylic Acid Derivatives.

Step-by-Step Generalized Procedure:

  • Indole Core Synthesis: Synthesize the substituted indole-2-carboxylate core. A common method is the Fischer indole synthesis from a substituted phenylhydrazine and an appropriate pyruvate derivative.[10]

  • Formylation: Introduce a formyl group at the 3-position of the indole ring using a Vilsmeier-Haack reaction (e.g., POCl3, DMF).[9]

  • Chain Elongation: Extend the side chain at the 3-position, for example, through a Knoevenagel condensation with malonic acid to form an acrylic acid intermediate.[2]

  • Amide Coupling: Couple the resulting carboxylic acid with the appropriate terminal amine (e.g., (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline) using standard peptide coupling reagents like EDC and HOBt to form the final amide product.[2]

  • Purification and Characterization: Purify the final compound using column chromatography and characterize its structure and purity via NMR, mass spectrometry, and HPLC.

Note: For detailed, compound-specific synthetic procedures, reagents, and reaction conditions, researchers should refer to the supporting information of the primary literature, such as that provided by Chen et al. (2016).[2][4]

Protocol 3.2: In Vitro Functional Antagonism - Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the agonist LTD4.

Principle: CysLT1 receptor activation by LTD4 leads to a Gq-mediated release of Ca²⁺ from intracellular stores.[11] This change can be monitored using a calcium-sensitive fluorescent dye. An antagonist will prevent or reduce this fluorescence increase.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably transfected with the human CysLT1 receptor.[5][12]

  • Agonist: Leukotriene D4 (LTD4) (Cayman Chemical or similar).

  • Test Compounds: Indole derivatives dissolved in DMSO.

  • Assay Buffer: RPMI 1640 supplemented with 10 mM HEPES.

  • Fluorescent Dye: FLIPR Calcium 3 Assay Kit (Molecular Devices) or similar (e.g., Fluo-4 AM).[5]

  • Instrumentation: FlexStation or FLIPR (Fluorometric Imaging Plate Reader).[5][11]

  • Plates: Poly-D-Lysine coated 96-well or 384-well black, clear-bottom plates.

Procedure:

  • Cell Plating: Seed the CysLT1-expressing cells into the microplates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[5]

  • Dye Loading: The next day, remove the culture medium and add the fluorescent calcium dye solution prepared according to the manufacturer's instructions (e.g., FLIPR Calcium 3 assay reagent in assay buffer).

  • Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow for dye loading.[5][13]

  • Compound Addition (Antagonist): Place the plate in the fluorescence reader. Add varying concentrations of the test indole derivatives (or vehicle control, DMSO) to the wells. Incubate for a specified period (e.g., 10-30 minutes) at room temperature.

  • Agonist Challenge: Add a pre-determined concentration of LTD4 (typically the EC₈₀ concentration, e.g., 0.1 nM) to all wells to stimulate the receptor.[12]

  • Data Acquisition: Measure the fluorescence intensity every 4 seconds before and after the addition of the agonist for a total of 2-3 minutes.[5]

  • Data Analysis:

    • Calculate the change in fluorescence (peak response - baseline).

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Assay: To determine selectivity, perform the same assay using cells expressing the human CysLT2 receptor. A highly selective antagonist will have a significantly higher IC₅₀ value for CysLT2.[2]

Protocol 3.3: In Vitro Functional Antagonism - Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of inflammatory cells towards a CysLT chemoattractant.

Principle: LTD4 is a chemoattractant for eosinophils, a key cell type in asthma.[14] This migration is mediated by the CysLT1 receptor. An effective antagonist will inhibit this directed cell movement.

Materials:

  • Cells: Human eosinophilic cell line (e.g., differentiated EoL-1 cells).[14]

  • Chemoattractant: LTD4.

  • Test Compounds: Indole derivatives.

  • Assay System: Multi-well chemotaxis chamber (e.g., Boyden chamber or commercial cell migration assay kit with 8 µm pore size inserts).[14]

  • Detection: Calcein AM or similar fluorescent dye for cell labeling.

Procedure:

  • Cell Preparation: Culture and differentiate EoL-1 cells as required. On the day of the assay, harvest the cells and resuspend them in assay buffer at 1 x 10⁶ cells/mL.[14]

  • Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the indole antagonist or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add LTD4 (at its optimal chemotactic concentration, e.g., 10 nM) to the lower wells of the chemotaxis plate.[14]

    • Place the porous membrane inserts into the wells.

    • Add the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • Carefully remove the inserts. Remove non-migrated cells from the top of the membrane with a cotton swab.

    • Quantify the migrated cells on the bottom of the membrane. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye (like Calcein AM) or by staining and counting the cells microscopically.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC₅₀ value by non-linear regression.

Protocol 3.4: In Vivo Efficacy - Ovalbumin-Induced Asthma Model

This is a widely used animal model to evaluate the efficacy of anti-asthma therapeutics by mimicking key features of allergic asthma.[15]

Principle: Rodents sensitized and subsequently challenged with ovalbumin (OVA) develop an asthma-like phenotype, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling. A CysLT1 antagonist is expected to alleviate these symptoms.[6]

Materials:

  • Animals: BALB/c mice or guinea pigs.[15]

  • Sensitizing Agent: Ovalbumin (OVA).

  • Adjuvant: Aluminum hydroxide (Alum).

  • Test Compound: Indole derivative formulated for oral or intraperitoneal administration.

  • Instrumentation: Whole-body plethysmography system for measuring AHR, equipment for bronchoalveolar lavage (BAL), and histology supplies.

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize the animals by intraperitoneal (i.p.) injection of OVA emulsified in Alum.

  • Drug Administration:

    • Beginning on day 21 (or another validated time point), administer the indole derivative or vehicle control to the animals daily via the chosen route (e.g., oral gavage).

  • Airway Challenge:

    • On days 28, 29, and 30, challenge the animals by exposing them to an aerosol of OVA (e.g., 1% in saline) for 30 minutes.

  • Endpoint Analysis (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL. Analyze the BAL fluid for total and differential inflammatory cell counts (especially eosinophils).

    • Histology: Fix and process the lungs for histological analysis. Stain sections with H&E to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production/goblet cell hyperplasia.[6]

  • Data Analysis: Compare the readouts (AHR, cell counts, histology scores) between the vehicle-treated group and the indole derivative-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in these parameters indicates in vivo efficacy.

Conclusion and Future Directions

The 3-substituted 1H-indole-2-carboxylic acid scaffold represents a highly promising avenue for the development of next-generation CysLT1 selective antagonists. The protocols outlined in this document provide a robust framework for the synthesis, in vitro characterization, and in vivo validation of these compounds. Future research may focus on optimizing the pharmacokinetic properties of these derivatives, exploring their potential in other CysLT1-mediated diseases, and investigating the structural basis of their interaction with the receptor to guide further rational drug design.

References

  • Chen, J., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ACS Publications. (2016). Supporting Information for Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]

  • Wikipedia. Cysteinyl-leukotriene type 1 receptor antagonists. Available at: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Fard, MY., et al. (2011). Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists. PMC. Available at: [Link]

  • ResearchGate. (2016). Effects of the Substituents of the Indole Ring on Activity Profiles. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

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  • Theron, AJ., et al. (2014). Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function. PMC. Available at: [Link]

  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Aquilo. (2022). in vivo models of asthma. Available at: [Link]

  • Eurofins DiscoverX. CysLT1 Human Leukotriene GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay. Available at: [Link]

  • ResearchGate. (2020). Structure/activity relationships of indole derivatives. Available at: [Link]

  • ResearchGate. (2004). Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma. Available at: [Link]

  • Respiratory Therapy. (2007). Leukotriene Genetics and the Efficacy of Leukotriene-Receptor Antagonists. Available at: [Link]

  • Fujimura, M., et al. (2017). Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation. Allergology International. Available at: [Link]

  • Li, Y., et al. (2017). CysLT1 receptor antagonist alleviates pathogenesis of collagen-induced arthritis mouse model. PMC. Available at: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. Available at: [Link]

  • Eurofins DiscoverX. CysLT1 Human Leukotriene GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • ResearchGate. (2007). Characterization of CysLT receptor antagonists by luminescence measurements. Available at: [Link]

  • Tsai, CH., et al. (2021). Cysteinyl Leukotriene Pathway and Cancer. MDPI. Available at: [Link]

  • Atmiya University. (2021). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Available at: [Link]

  • Al-Ostath, O., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Biagioli, M., et al. (2020). Identification of cysteinyl-leukotriene-receptor 1 antagonists as ligands for the bile acid receptor GPBAR1. Biochemical Pharmacology. Available at: [Link]

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Application Notes and Protocols: A Strategic Guide to the Preparation of 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid Derivatives for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile chemical handles have enabled the development of drugs targeting a wide spectrum of diseases, including cancer, inflammation, and infectious agents.[2] Within this esteemed class of heterocycles, derivatives of 1H-indole-2-carboxylic acid have demonstrated significant therapeutic potential, acting as inhibitors of crucial enzymes and modulators of key signaling pathways.[3][4] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the systematic preparation of a focused library of 3-(methoxymethyl)-1H-indole-2-carboxylic acid derivatives, primed for high-throughput screening campaigns.

The rationale for focusing on the 3-(methoxymethyl)-1H-indole-2-carboxylic acid scaffold is twofold. The carboxylic acid at the 2-position provides a critical anchor for establishing interactions with biological targets and serves as a convenient point for chemical diversification.[4] The methoxymethyl substituent at the 3-position is strategically chosen to probe the steric and electronic requirements of the binding pocket, potentially enhancing potency and modulating pharmacokinetic properties. This guide eschews a rigid template, instead offering a logically structured narrative that explains the "why" behind the "how," empowering researchers to not only replicate the described protocols but also to adapt and innovate in their quest for novel therapeutic agents.

Part 1: Synthesis of the Core Scaffold: 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid

The synthesis of the target scaffold is a multi-step process that begins with the commercially available ethyl indole-2-carboxylate. The strategy involves the introduction of a functional group at the C3 position, which is the most nucleophilic site of the indole ring, followed by manipulation of this group to afford the desired methoxymethyl substituent, and concluding with the hydrolysis of the ethyl ester to the free carboxylic acid.

Synthetic Workflow Overview

G A Ethyl 1H-indole-2-carboxylate B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Step 1 C Ethyl 3-formyl-1H-indole-2-carboxylate B->C D Reduction (NaBH4) C->D Step 2 E Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate D->E F Williamson Ether Synthesis (NaH, CH3I) E->F Step 3 G Ethyl 3-(methoxymethyl)-1H-indole-2-carboxylate F->G H Ester Hydrolysis (LiOH) G->H Step 4 I 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid H->I

Caption: Synthetic route to the core scaffold.

Detailed Experimental Protocol: Synthesis of 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles, proceeding via an electrophilic aromatic substitution mechanism.[5][6]

  • Reagents and Materials:

    • Ethyl 1H-indole-2-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/hexanes solvent system

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

    • In a separate flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM.

    • Add the solution of ethyl 1H-indole-2-carboxylate to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford ethyl 3-formyl-1H-indole-2-carboxylate.

Step 2: Reduction of the Formyl Group

Sodium borohydride is a mild and selective reducing agent suitable for the conversion of the aldehyde to the corresponding primary alcohol.

  • Reagents and Materials:

    • Ethyl 3-formyl-1H-indole-2-carboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of DCM and MeOH at 0 °C.

    • Add NaBH₄ (1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

    • Extract with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate, which can often be used in the next step without further purification.

Step 3: Williamson Ether Synthesis

The hydroxyl group is converted to the methoxy ether via a Williamson ether synthesis, using a strong base to deprotonate the alcohol followed by reaction with an alkyl halide.

  • Reagents and Materials:

    • Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.

    • Extract with EtOAc (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by silica gel chromatography to obtain ethyl 3-(methoxymethyl)-1H-indole-2-carboxylate.

Step 4: Ester Hydrolysis

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Reagents and Materials:

    • Ethyl 3-(methoxymethyl)-1H-indole-2-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethyl 3-(methoxymethyl)-1H-indole-2-carboxylate (1 equivalent) in a mixture of THF and water.

    • Add LiOH (2-3 equivalents) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with EtOAc (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Part 2: Generation of a Diverse Chemical Library

With the core scaffold in hand, the next phase involves the creation of a diverse library of derivatives for screening. The two most straightforward and effective points of diversification are the carboxylic acid at the C2 position and the indole nitrogen (N1).

Derivatization Strategy

G Core 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid Amide Amide Library (R-NH2, Coupling Agents) Core->Amide C2 Derivatization NAlkylated N-Alkylated Library (R-X, Base) Core->NAlkylated N1 Derivatization Derivatives Diverse Screening Library Amide->Derivatives NAlkylated->Derivatives

Caption: Library generation from the core scaffold.

Protocol 1: Amide Library Synthesis via Amide Coupling

Amide bond formation is a robust and widely utilized reaction in medicinal chemistry. A variety of commercially available amines can be coupled with the carboxylic acid to generate a diverse set of amides.

  • Reagents and Materials:

    • 3-(Methoxymethyl)-1H-indole-2-carboxylic acid

    • A diverse set of primary and secondary amines (R-NH₂)

    • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

    • Base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • High-performance liquid chromatography (HPLC) for purification

  • General Procedure for Parallel Synthesis:

    • In an array of reaction vials, dispense a solution of 3-(methoxymethyl)-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

    • To each vial, add a solution of a unique amine (1.1 equivalents) in DMF.

    • Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (2 equivalents).

    • Seal the vials and agitate at room temperature for 12-16 hours.

    • Upon completion, dilute each reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layers over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude amides using preparative HPLC to yield the final compounds.

Derivative Type Amine (R-NH₂) Example Rationale for Inclusion
Aliphatic AmidesCyclopropylamine, PiperidineProbes steric pockets and conformational flexibility.
Aromatic AmidesAniline, 4-FluoroanilineIntroduces aromatic interactions (π-stacking, etc.).
Heterocyclic Amides2-Aminopyridine, MorpholineExplores hydrogen bonding and polar interactions.
Chiral Amides(R)-1-PhenylethylamineIntroduces stereochemistry to probe chiral recognition.
Protocol 2: N-Alkylated Library Synthesis

Alkylation of the indole nitrogen can significantly impact the compound's properties, including its planarity, hydrogen-bonding capacity, and metabolic stability.

  • Reagents and Materials:

    • 3-(Methoxymethyl)-1H-indole-2-carboxylic acid (or its ethyl ester for subsequent hydrolysis)

    • A diverse set of alkyl halides (R-X, e.g., benzyl bromide, ethyl iodide)

    • Base (e.g., Sodium hydride - NaH, or Cesium carbonate - Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • High-performance liquid chromatography (HPLC) for purification

  • General Procedure:

    • To a solution of 3-(methoxymethyl)-1H-indole-2-carboxylic acid ethyl ester (1 equivalent) in anhydrous DMF, add Cs₂CO₃ (2 equivalents).

    • Add the alkyl halide (1.2 equivalents) and stir the mixture at room temperature or with gentle heating (50-60 °C) until the starting material is consumed (monitor by TLC).

    • Dilute the reaction with water and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the N-alkylated ester by silica gel chromatography.

    • Hydrolyze the purified ester to the corresponding carboxylic acid using the procedure described in Part 1, Step 4.

Derivative Type Alkyl Halide (R-X) Example Rationale for Inclusion
Small Alkyl ChainsEthyl iodide, Propyl bromideModulates lipophilicity and metabolic stability.
Benzylic GroupsBenzyl bromide, 4-Methoxybenzyl chlorideIntroduces larger aromatic moieties for potential π-interactions.
Functionalized Alkyls2-BromoethanolIncorporates additional functional groups for further derivatization or interaction.

Part 3: High-Throughput Screening Cascade

Once the library of 3-(methoxymethyl)-1H-indole-2-carboxylic acid derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity through a well-designed screening cascade.

Screening Workflow

G Library Synthesized Compound Library Primary Primary High-Throughput Screen (e.g., Enzyme Inhibition Assay) Library->Primary Hits Initial Hits Primary->Hits DoseResponse Dose-Response and IC50 Determination Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Secondary Secondary Assays (e.g., Cell-Based Assays) ConfirmedHits->Secondary ValidatedHits Validated Hits Secondary->ValidatedHits Lead Lead Optimization ValidatedHits->Lead

Caption: A typical high-throughput screening cascade.

General Protocol for a Primary Enzyme Inhibition Assay

This protocol provides a general framework for a 384-well plate-based enzyme inhibition assay. The specific enzyme, substrate, and detection method will depend on the therapeutic target of interest.

  • Materials and Reagents:

    • 384-well assay plates

    • Synthesized compound library dissolved in DMSO

    • Target enzyme

    • Enzyme substrate

    • Assay buffer

    • Detection reagent (e.g., fluorescent or luminescent probe)

    • Positive control inhibitor

    • Negative control (DMSO vehicle)

    • Multichannel pipettes or automated liquid handling system

    • Plate reader

  • Procedure:

    • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library stock plates into the wells of the 384-well assay plates to achieve the desired final screening concentration (typically 1-10 µM).

    • Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells except for the negative control wells.

    • Incubation: Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

    • Reaction Incubation: Incubate the plates for a specific duration (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

    • Detection: Stop the reaction (if necessary) and add the detection reagent. Read the plate on a plate reader at the appropriate wavelength.

    • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered initial "hits."

Conclusion

This application note has provided a detailed and logically structured guide for the preparation and screening of a focused library of 3-(methoxymethyl)-1H-indole-2-carboxylic acid derivatives. By understanding the rationale behind each synthetic step and derivatization strategy, researchers are well-equipped to generate a high-quality compound collection with the potential to yield novel therapeutic leads. The provided protocols are intended to be a starting point, and optimization may be necessary based on the specific properties of the synthesized compounds and the biological targets under investigation.

References

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Zhang, M., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 998-1003. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4758. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis and optimization of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Ticket ID: IND-C2-C3-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid presents a specific set of challenges, primarily governed by the electronic push-pull relationship between the electron-rich indole core and the electron-withdrawing carboxylic acid moiety at the C2 position.

While the C2-carboxylate stabilizes the molecule against the rampant polymerization typical of simple indole-3-carbinols (e.g., indole-3-carbinol), it also deactivates the C3 position, making nucleophilic substitution (required for the methoxy installation) kinetically slower. This guide breaks down the workflow into four critical phases, addressing yield-limiting bottlenecks at every stage.

Part 1: The Synthetic Workflow (Visualized)

The following logic flow outlines the optimized pathway and critical decision points for maximizing yield.

IndoleSynthesis Start Starting Material: Ethyl Indole-2-Carboxylate Step1 Step 1: C3-Formylation (Vilsmeier-Haack) Start->Step1 Check1 QC: Is conversion >90%? Step1->Check1 Step2 Step 2: Selective Reduction (Aldehyde to Alcohol) Check1->Step2 Yes Issue1 Issue: Low Yield/Tarry Product Fix: Temp Control (<10°C) & Dry DMF Check1->Issue1 No Step3 Step 3: Etherification (Installation of -OMe) Step2->Step3 Issue2 Issue: Over-reduction to Methyl Fix: Borohydride Stoichiometry Step2->Issue2 Risk Step4 Step 4: Ester Hydrolysis (Saponification) Step3->Step4 Issue3 Issue: Incomplete Methylation Fix: Two-step (via Chloride) or Acid Cat. Step3->Issue3 Risk Final Target: 3-(methoxymethyl)-1H-indole-2-carboxylic acid Step4->Final Issue1->Step1 Retry

Caption: Optimized synthetic workflow for 3-(methoxymethyl)-1H-indole-2-carboxylic acid, highlighting critical quality control (QC) points and common failure modes.

Part 2: Step-by-Step Optimization & Troubleshooting

Phase 1: C3-Formylation (Vilsmeier-Haack)

Objective: Introduction of the formyl group at C3 to generate ethyl 3-formyl-1H-indole-2-carboxylate. Standard Yield Target: 85–95%

The presence of the C2-ester makes the C3 position less nucleophilic than in unsubstituted indole. Therefore, standard Vilsmeier conditions must be modified to ensure complete conversion.

Protocol Optimization:

  • Reagent Quality: Use fresh

    
    . Old phosphorus oxychloride hydrolyzes to phosphoric acid, which creates a viscous "tar" and lowers the concentration of the active Vilsmeier reagent (chloroiminium salt).
    
  • Temperature Control: The formation of the Vilsmeier reagent is exothermic.[1][2] Add

    
     to DMF at 0–5 °C. Crucially, allow the active reagent to form for 15–30 minutes before adding the indole substrate [1].
    
  • Workup: Quench the reaction mixture into crushed ice/sodium acetate. Neutralizing to pH 7–8 is critical to precipitate the product as a filterable solid.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Reaction temperature too high during addition.Maintain 0–5 °C during

addition. Ensure slow, dropwise addition.
Low Yield / No Precipitate Incomplete hydrolysis of the iminium intermediate.Extend the stirring time in aqueous base (NaOAc or NaOH) after quenching. The intermediate salt is water-soluble; the aldehyde is not [2].
Starting Material Remaining Deactivated ring system.Increase temperature to 60–80 °C after addition is complete to drive the reaction [3].
Phase 2: Selective Reduction

Objective: Conversion of the aldehyde to ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate. Standard Yield Target: 90%+

Critical Challenge: Avoiding reduction of the C2-ester or over-reduction to the C3-methyl group.

Protocol Optimization:

  • Reagent: Sodium Borohydride (

    
    ) is generally sufficient and safer than 
    
    
    
    , which risks reducing the ester [4].
  • Solvent System: Use Ethanol/THF (1:1). Pure methanol can sometimes lead to transesterification or premature etherification if acidic impurities are present.

  • Stoichiometry: Use 0.5 to 0.7 equivalents of

    
    . Excess hydride is unnecessary and increases side-reaction risks.
    
Phase 3: Etherification (The Critical Bottleneck)

Objective: Conversion of the hydroxymethyl group to the methoxymethyl group. Standard Yield Target: 70–80%

This is the most common point of failure. The C2-ester withdraws electrons, destabilizing the carbocation intermediate required for


 substitution, making the reaction sluggish compared to simple gramine derivatives.

Method A: Acid-Catalyzed Methanolysis (Green Route)

  • Reflux the hydroxymethyl intermediate in anhydrous methanol with a catalytic amount of p-toluenesulfonic acid (pTSA) or

    
    .
    
  • Risk:[3][4][5] If the reaction is too slow, increase concentration. If "dimers" (bis-indolyl methanes) form, the concentration is too high.

Method B: The Two-Step "Halide Activation" (Robust Route) If Method A yields <50%, switch to this protocol:

  • Chlorination: Treat the alcohol with Thionyl Chloride (

    
    ) in DCM at 0 °C to form the 3-(chloromethyl) intermediate. This species is highly reactive.
    
  • Displacement: Evaporate the DCM/

    
     (thoroughly) and re-dissolve the residue in Methanol with 
    
    
    
    (Sodium Methoxide) or
    
    
    .
  • Why this works: The chloride is a better leaving group than the alcohol, facilitating the attack by methoxide even on the deactivated ring.

Phase 4: Saponification (Hydrolysis)

Objective: Hydrolysis of the ethyl ester to the free acid. Standard Yield Target: >90%

Protocol Optimization:

  • Base:

    
     (Lithium Hydroxide) in THF/Water is preferred over 
    
    
    
    for solubility and gentleness.
  • pH Control: Upon acidification to precipitate the product, do not drop below pH 3. Extremely acidic conditions combined with the electron-rich indole ring can induce decarboxylation at the C2 position (loss of

    
    ) [5].
    

Part 3: Frequently Asked Questions (FAQs)

Q1: My product turns pink/red during the Vilsmeier formylation workup. Is it ruined? A: Not necessarily. Indole derivatives are prone to oxidation which produces colored impurities (rosindoles) even at trace levels. If the NMR shows the distinct aldehyde proton peak (~10 ppm) and the correct aromatic signals, the color is likely a cosmetic impurity. Recrystallization from ethanol usually removes the color [1].

Q2: During etherification, I am seeing a dimer (two indoles connected by a methylene bridge). How do I stop this? A: Dimerization occurs when the 3-(hydroxymethyl) carbocation attacks another indole molecule instead of the methanol.

  • Solution 1: Dilute the reaction significantly.

  • Solution 2: Use a large excess of methanol (solvent quantity).

  • Solution 3: Ensure the reaction mixture is not too acidic; strong acid promotes the formation of the electrophilic carbocation too aggressively.

Q3: Can I perform the reduction and etherification in one pot? A: Yes, this is often called "reductive etherification." You can treat the aldehyde with


 in Methanol and, once reduction is complete, add a Lewis acid (like 

or simply excess

) and heat. However, step-wise isolation usually provides cleaner material for pharmaceutical applications, as it allows for the removal of boron salts before the sensitive etherification step.

Q4: The final acid is water-soluble and won't precipitate. How do I isolate it? A: 3-substituted indole-2-carboxylic acids can be amphoteric or have significant water solubility.

  • Technique: If it doesn't precipitate at pH 3–4, saturate the aqueous layer with

    
     (brine) and extract exhaustively with Ethyl Acetate or 10% Methanol in DCM.
    
  • Alternative: Use a hydrophobic resin (e.g., HP-20) or reverse-phase chromatography if the scale allows.

References

  • BenchChem Technical Support. (2025).[1][2] Vilsmeier-Haack Reaction Technical Support Center. Retrieved from

  • Zhang, Y., et al. (2019).[6] Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51, 1803-1808.[6] Retrieved from

  • Jakše, R., et al. (2006).[4] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z. Naturforsch. 61b, 413–419.[4] Retrieved from

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 3(1). Retrieved from

  • Reekie, T. A., et al. (2016).[7] Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides. RSC Advances. Retrieved from

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(Methoxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthetic pathway. Here, we move beyond simple procedural outlines to provide in-depth, field-tested insights into the causality behind common side reactions and offer robust, validated solutions.

Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every recommendation is supported by mechanistic reasoning and references to authoritative chemical literature.

Structure of this Guide

This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues observed during the synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid. We will cover:

  • Core Synthesis Strategy and Potential Pitfalls

  • Troubleshooting Side Reactions During Indole Formation

  • Challenges in Ester Hydrolysis and Product Isolation

  • Stability and Undesired Reactions of the Methoxymethyl Group

  • Purification Strategies for the Final Product

Core Synthesis Strategy and Potential Pitfalls

A common and logical route to 3-(methoxymethyl)-1H-indole-2-carboxylic acid involves a multi-step process, typically starting with a suitable indole-2-carboxylate, followed by functionalization at the 3-position, and concluding with hydrolysis. A representative pathway is the Fischer indole synthesis to create the core indole structure, followed by subsequent modification.

FAQ: What is a reliable synthetic route and what are the key stages to monitor for side reactions?

A robust approach begins with the synthesis of an ethyl or methyl indole-2-carboxylate, which can be achieved through methods like the Fischer indole synthesis using a pyruvate derivative and a substituted phenylhydrazine.[1][2][3] The indole nitrogen is often protected to facilitate regioselective functionalization at the C3 position. Following the introduction of the methoxymethyl group, the final step is the hydrolysis of the ester to the carboxylic acid.

Each of these stages presents unique challenges:

  • Fischer Indole Synthesis: Prone to N-N bond cleavage and the formation of aniline byproducts, especially with certain substituents.[4]

  • N-Protection and Deprotection: Incomplete reactions or harsh deprotection conditions can lead to a mixture of protected and unprotected indoles.[5][6]

  • C3-Functionalization: Competing reactions at other positions or on the benzene ring can occur.

  • Ester Hydrolysis: Incomplete hydrolysis, or decarboxylation under harsh conditions, can significantly lower the yield.[7][8]

  • Methoxymethyl Group Stability: This group can be labile under acidic conditions, leading to undesired cleavage.[9][10]

Below is a workflow diagram illustrating the key decision points and potential failure modes in the synthesis.

G cluster_0 Synthesis Planning cluster_1 Stage 1: Indole Core Synthesis cluster_2 Stage 2: C3-Functionalization cluster_3 Stage 3: Final Steps Start Define Target: 3-(methoxymethyl)-1H-indole-2-carboxylic acid Route_Selection Select Synthetic Route Start->Route_Selection Indole_Synth Fischer Indole Synthesis of Indole-2-carboxylate Route_Selection->Indole_Synth Fischer Route Side_Reaction_1 Side Reaction: N-N Cleavage, Aniline formation Indole_Synth->Side_Reaction_1 Incorrect Acid/Temp N_Protection N-Protection (e.g., Boc, SEM) Indole_Synth->N_Protection C3_Intro Introduction of Methoxymethyl Group at C3 N_Protection->C3_Intro Side_Reaction_2 Side Reaction: Poor Regioselectivity C3_Intro->Side_Reaction_2 Incomplete N-Protection Hydrolysis Ester Hydrolysis C3_Intro->Hydrolysis Side_Reaction_3 Side Reaction: Decarboxylation Hydrolysis->Side_Reaction_3 Harsh Conditions N_Deprotection N-Deprotection Hydrolysis->N_Deprotection Side_Reaction_4 Side Reaction: MOM Group Cleavage N_Deprotection->Side_Reaction_4 Acidic Conditions Purification Purification N_Deprotection->Purification

Caption: Synthetic Workflow and Key Troubleshooting Points.

Troubleshooting Side Reactions During Indole Formation

The Fischer indole synthesis is a cornerstone method for creating the indole nucleus, but it is not without its complexities.[3][11][12][13]

FAQ: My Fischer indole synthesis is producing a significant amount of a dark, tarry substance and very low yields of the desired indole-2-carboxylate. What is happening?

This is a classic symptom of competing side reactions, primarily N-N bond cleavage and polymerization, which are exacerbated by inappropriate reaction conditions.[4]

Causality: The key step in the Fischer synthesis is a[7][7]-sigmatropic rearrangement.[1][3][11] However, under overly harsh acidic conditions or at excessively high temperatures, the protonated hydrazone intermediate can instead undergo cleavage of the weak N-N bond. This generates aniline derivatives and other reactive species that can polymerize.

G Start Aryl Hydrazone Protonation Protonation (H+) Start->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Desired_Path [3,3]-Sigmatropic Rearrangement Intermediate->Desired_Path Optimal Conditions (Controlled Temp/Acid) Side_Path N-N Bond Cleavage Intermediate->Side_Path Harsh Conditions (High Temp/Strong Acid) Product Indole Core Desired_Path->Product Byproduct Aniline + Tars Side_Path->Byproduct

Caption: Competing Pathways in Fischer Indole Synthesis.

Troubleshooting Protocol:

  • Catalyst Optimization:

    • Switch from Brønsted to Lewis Acids: If using strong protonic acids like H₂SO₄, consider switching to a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂.[11]

    • Polyphosphoric Acid (PPA): PPA can be an effective catalyst, but its viscosity and the exothermic nature of the reaction require careful temperature control.

  • Temperature Control:

    • Systematically lower the reaction temperature. Start at a lower temperature and slowly increase it until the reaction proceeds at a reasonable rate, monitoring by TLC.

  • Solvent Choice:

    • High-boiling point solvents like sulfolane can provide excellent temperature control for decarboxylation reactions, which may be relevant in later steps.[7] For the indole synthesis itself, acetic acid is a common choice.[1]

Comparative Table of Fischer Synthesis Conditions:

CatalystTypical TemperatureCommon IssuesRecommendations
H₂SO₄ / HClHigh (often >100°C)Significant charring, N-N cleavageUse as a last resort; careful temperature control is critical.
ZnCl₂80-120°CCan be hygroscopic, requires anhydrous conditionsDry thoroughly before use; effective for many substrates.
Polyphosphoric Acid (PPA)80-150°CViscous, difficult to stir, can be hard to work upPre-heat to lower viscosity; quench carefully in ice water.
Acetic AcidRefluxGenerally milder, but may be slowCan be used as both solvent and catalyst.

Challenges in Ester Hydrolysis and Product Isolation

The final step, converting the indole-2-carboxylate to the desired carboxylic acid, is often assumed to be straightforward but can be a source of significant yield loss.

FAQ: My ester hydrolysis with NaOH/H₂O is incomplete, and upon heating to drive the reaction, I see a new spot on TLC that I suspect is the decarboxylated product. How can I achieve clean hydrolysis?

This issue arises from a delicate balance: the conditions required for complete saponification can sometimes be harsh enough to induce decarboxylation of the product.[7][8] Indole-2-carboxylic acids are known to be susceptible to decarboxylation at elevated temperatures.[2][7][8]

Causality: Saponification is the nucleophilic attack of a hydroxide ion on the ester carbonyl.[14] This is an equilibrium process under acidic conditions but is irreversible under basic conditions.[14] However, the resulting indole-2-carboxylate anion can lose CO₂ upon heating, especially in the presence of trace acids during workup, to form the 3-(methoxymethyl)-1H-indole.

Troubleshooting Protocol: Hydrolysis and Workup

  • Reaction Conditions:

    • Lower the Temperature: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50°C) for a longer duration.

    • Solvent System: Use a co-solvent system like THF/H₂O or Dioxane/H₂O to ensure homogeneity at lower temperatures.

    • Base Selection: While NaOH is common, LiOH in a THF/water mixture can sometimes offer milder conditions and cleaner conversions for hindered esters.

  • Workup Procedure:

    • Cold Acidification: After the hydrolysis is complete (as judged by TLC), cool the reaction mixture in an ice bath before acidifying.

    • Slow Acid Addition: Add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring to precipitate the carboxylic acid product, keeping the temperature below 10°C. This minimizes localized heating that can promote decarboxylation.

Purification of the Carboxylic Acid:

If the crude product is contaminated with unreacted ester or decarboxylated indole, purification can be achieved by leveraging the acidic nature of the product.

Protocol: Acid-Base Extraction Purification

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its sodium salt, while the neutral ester and decarboxylated indole will remain in the organic layer.

  • Separate the aqueous layer.

  • Cool the aqueous layer in an ice bath and re-acidify carefully with cold, dilute HCl to precipitate the pure carboxylic acid.

  • Filter, wash with cold water, and dry under vacuum. A similar purification method involving triethylamine salt formation has also been reported for indole-2-carboxylic acids.[15]

Stability and Undesired Reactions of the Methoxymethyl (MOM) Group

The methoxymethyl (MOM) ether is a common protecting group for hydroxyls and can be used to form the methoxymethyl substituent at C3. However, its stability is pH-dependent.

FAQ: During my reaction or workup, I am observing a byproduct that appears to be 3-hydroxymethyl-1H-indole-2-carboxylic acid. What is causing the cleavage of the MOM group?

The MOM group is an acetal and is therefore labile under acidic conditions.[9][16][17] Unintentional cleavage can occur if the reaction or workup exposes the molecule to even trace amounts of acid.

Causality: The mechanism of cleavage involves protonation of one of the ether oxygens, followed by elimination of formaldehyde and methanol to reveal the free hydroxyl group.

Sources of Acidity:

  • Acidic Catalysts: Any residual acid from previous steps.

  • Workup Conditions: Use of acidic quenches (e.g., NH₄Cl) can be problematic.

  • Chromatography: Standard silica gel is inherently acidic and can cause on-column cleavage of MOM groups.[10]

Troubleshooting Protocol: Preserving the MOM Group

  • Reaction pH: Ensure all reaction steps following the MOM group installation are conducted under neutral or basic conditions.

  • Neutral Workup: Quench reactions with neutral (water) or basic (saturated NaHCO₃) solutions.

  • Silica Gel Neutralization: If column chromatography is necessary, pre-treat the silica gel.

    • Prepare a slurry of silica gel in your desired eluent system.

    • Add 1-2% triethylamine (by volume) to the slurry.

    • Stir for 15-30 minutes, then pack the column as usual. This neutralized silica will prevent on-column cleavage.

  • Alternative Protecting Groups: If acidic conditions are unavoidable in a subsequent step, consider a more robust protecting group. However, for the target molecule, the MOM group is part of the final structure, so preserving it is key.

Stability Profile of MOM Ethers:

ConditionStabilityNotes
Strong Base (e.g., NaOH, LDA)StableGenerally robust to basic conditions.
Mildly Basic (e.g., K₂CO₃, Et₃N)StableNo issues expected.
Neutral (pH ~7)StableStable to neutral water and buffers.
Mildly Acidic (pH 4-6)Potentially LabileCleavage can occur, especially with prolonged exposure or heat.[9]
Strongly Acidic (pH < 4)LabileRapid cleavage is expected.[9][16][18]
Lewis Acids (e.g., TiCl₄, BF₃·OEt₂)LabileLewis acids can coordinate to the ether oxygen and facilitate cleavage.[10]

Purification Strategies for the Final Product

Obtaining the final product with high purity is crucial, especially for applications in drug development. Impurities from indole synthesis can include substituted indoles and other aromatic compounds.[19]

FAQ: My final product shows several closely-related impurities by HPLC that I cannot remove by simple recrystallization. What are my options?

Purification of indole derivatives can be challenging due to the similar polarity of the desired product and its side-products.[4]

Recommended Purification Methods:

  • Recrystallization with Solvent Screening: Do not limit your recrystallization attempts to a single solvent. Systematically screen a range of solvents with varying polarities (e.g., ethanol/water, ethyl acetate/heptane, acetonitrile). Sometimes a mixed solvent system is required to achieve good crystal formation and impurity rejection.[4]

  • Preparative HPLC: For high-purity material required for biological testing, reverse-phase preparative HPLC is often the most effective method. A common mobile phase would be a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid as a modifier.

  • Formation of a Salt: As mentioned in the hydrolysis section, converting the carboxylic acid to a salt (e.g., with triethylamine[15] or sodium bicarbonate) can be an excellent purification technique. The salt's solubility properties are often drastically different from the neutral impurities, allowing for separation by extraction or selective precipitation.

This guide provides a framework for diagnosing and resolving common issues in the synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid. By understanding the underlying chemical principles of the potential side reactions, researchers can make informed decisions to optimize their synthetic route, leading to higher yields and purity.

References

  • Refinement method of indole-2-carboxylic acid.
  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane.
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Fischer indole synthesis. Wikipedia.
  • Process of preparing purified aqueous indole solution.
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • MOM Ethers. Organic Chemistry Portal.
  • Protecting group. Wikipedia.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
  • What do common indole impurities look like?
  • Hydroxyl Protecting Groups Stability. Organic Chemistry Portal.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Trifl
  • Decarboxylation of indole-2-carboxylic acids: improved procedures.
  • Understanding Indole's Chemical Properties and Synthesis.
  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid.
  • A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • Ester hydrolysis. Wikipedia.
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
  • 1h-indole-2-carboxylic acid, 3-methoxy-1-(3-((1-methylethyl)amino)propyl)-, methyl ester, hydrochloride. PubChem.
  • Synthetic method of indole-2-carboxylic acid.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation

Sources

Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-quality results.

Introduction

Indole-2-carboxylic acid is a crucial building block in the synthesis of many pharmaceutically active compounds.[1] Its successful synthesis is paramount for the efficient production of these vital medicines. This guide will focus on the prevalent synthetic routes, particularly the reductive cyclization of ethyl o-nitrophenylpyruvate and related methods, and address specific issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing indole-2-carboxylic acid?

There are several established methods for the synthesis of indole-2-carboxylic acid. Some of the most frequently employed routes include:

  • Reductive cyclization of ethyl o-nitrophenylpyruvate or o-nitrophenylpyruvic acid: This is a widely used method involving the reduction of the nitro group, which then cyclizes to form the indole ring. Common reducing agents include ferrous sulfate, hydrazine hydrate, and catalytic hydrogenation.[1][2][3]

  • Fischer indole synthesis: This classic method involves the reaction of phenylhydrazine with pyruvic acid, followed by cyclization using an acid catalyst like zinc chloride.[2][4]

  • Madelung synthesis: This route utilizes the intramolecular cyclization of an N-acyl-o-toluidide at high temperatures with a strong base.[2]

The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.

Q2: My yield of indole-2-carboxylic acid is consistently low. What are the likely causes?

Low yields can be attributed to several factors. Systematically investigating the following can help identify the root cause:

  • Purity of Starting Materials: Impurities in your starting materials, such as o-nitrotoluene or diethyl oxalate, can lead to unwanted side reactions and inhibit the desired transformation.[4]

  • Inefficient Reduction: The reduction of the nitro group is a critical step. An insufficient amount of reducing agent, a deactivated catalyst, or non-optimal reaction conditions (temperature, pressure) can lead to incomplete conversion.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the reaction rate and the stability of intermediates. For instance, in methods using hydrazine hydrate, adjusting the pH is crucial for efficient reduction.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include over-reduction or polymerization.

  • Product Degradation: Indole-2-carboxylic acid can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures can lead to decarboxylation or other degradation pathways.

Q3: How can I effectively purify crude indole-2-carboxylic acid?

Purification is essential to obtain high-purity indole-2-carboxylic acid suitable for downstream applications. Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical for effective purification.

  • pH-Mediated Purification: A phased crystallization method based on pH adjustment can be highly effective. The crude product can be dissolved in a basic solution, treated to remove impurities, and then precipitated by carefully acidifying the solution to the isoelectric point of indole-2-carboxylic acid.[5]

  • Triethylamine Salt Formation: The crude product can be reacted with triethylamine to form the corresponding salt, which can be isolated and then converted back to the pure acid by treatment with a mineral acid.[5]

Troubleshooting Guide

This section provides a more detailed breakdown of specific issues you might encounter during the synthesis of indole-2-carboxylic acid, particularly focusing on the reductive cyclization pathway.

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Inactive Catalyst: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned or have low activity. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Insufficient Base/Acid: The reaction may require a specific pH range to proceed efficiently.1. Catalyst Activation/Replacement: Ensure you are using a fresh, high-quality catalyst. For Pd/C, pre-reduction might be necessary. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 3. pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture to the optimal range for the specific protocol.[1]
A large amount of dark, tar-like byproduct is formed. 1. Overheating: Excessive temperatures can lead to polymerization and degradation of starting materials and products. 2. Air Oxidation: Some intermediates may be sensitive to air, leading to oxidative side reactions. 3. Incorrect Stoichiometry: An excess of certain reagents, particularly strong bases or acids, can promote side reactions.1. Precise Temperature Control: Use a temperature-controlled reaction setup and avoid localized overheating. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Stoichiometric Control: Carefully measure and add reagents in the correct molar ratios.
The final product is difficult to isolate from the reaction mixture. 1. Formation of Emulsions: During aqueous workup, emulsions can form, making phase separation difficult. 2. Precipitation of Inorganic Salts: In methods using metal-based reducing agents (e.g., ferrous sulfate), large amounts of inorganic salts can co-precipitate with the product.[1]1. Breaking Emulsions: Add a small amount of brine or a different organic solvent to break the emulsion. Filtration through celite can also be effective. 2. Salt Removal: Thoroughly wash the crude product with water to remove inorganic salts. In some cases, a steam distillation step can be employed to purify the intermediate before the final reduction.[1]
The isolated product has a low melting point and appears impure. 1. Residual Solvent: The product may retain residual solvent from the reaction or purification steps. 2. Presence of Isomers or Related Impurities: Side reactions can lead to the formation of structurally similar impurities that are difficult to remove by simple crystallization.1. Thorough Drying: Dry the product under vacuum at an appropriate temperature to remove all traces of solvent. 2. Advanced Purification: If simple recrystallization is ineffective, consider chromatography or the pH-mediated purification method described in the FAQs.[5]

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis of indole-2-carboxylic acid via reductive cyclization and a decision-making process for troubleshooting common issues.

IndoleSynthesisWorkflow cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting Start Starting Materials: o-Nitrotoluene & Diethyl Oxalate Condensation Condensation (e.g., with NaOEt) Start->Condensation Intermediate Formation of Ethyl o-nitrophenylpyruvate Condensation->Intermediate Reduction Reductive Cyclization (e.g., FeSO4/NH4OH or H2/Pd-C) Intermediate->Reduction CrudeProduct Crude Indole-2-carboxylic Acid Reduction->CrudeProduct CheckYield Low Yield? CrudeProduct->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No PurifyStartingMaterials Verify Purity of Starting Materials CheckYield->PurifyStartingMaterials Yes Recrystallize Recrystallize from suitable solvent CheckPurity->Recrystallize Yes FinalProduct Pure Indole-2-carboxylic Acid CheckPurity->FinalProduct No OptimizeReduction Optimize Reduction Conditions: - Check reducing agent/catalyst - Adjust T and P PurifyStartingMaterials->OptimizeReduction AdvancedPurification Advanced Purification: - pH-mediated precipitation - Triethylamine salt formation Recrystallize->AdvancedPurification Still Impure AdvancedPurification->FinalProduct

Caption: A flowchart of the synthesis and troubleshooting process.

Logical Relationships in Troubleshooting

The following diagram outlines the logical connections between observed problems and their potential underlying causes.

TroubleshootingLogic LowYield Low Yield Purity Impure Starting Materials LowYield->Purity Reduction Inefficient Reduction LowYield->Reduction SideReactions Side Reactions LowYield->SideReactions Degradation Product Degradation LowYield->Degradation Conditions Suboptimal Conditions (T, P, pH) LowYield->Conditions ImpureProduct Impure Product ImpureProduct->Purity ImpureProduct->SideReactions Purification Ineffective Purification ImpureProduct->Purification ReactionFailure Reaction Failure ReactionFailure->Purity ReactionFailure->Reduction ReactionFailure->Conditions

Caption: Interrelation of issues and their root causes.

References

  • Organic Syntheses Procedure: Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Google Patents: CN106008311A - Refinement method of indole-2-carboxylic acid.
  • ResearchGate: Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available from: [Link]

  • Taylor & Francis Online: A Practical Synthesis of Indole-2-carboxylic Acid. Available from: [Link]

  • Google Patents: CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Google Patents: CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • ACS Publications: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Available from: [Link]

  • Organic Chemistry Portal: Synthesis of indoles. Available from: [Link]

  • ResearchGate: On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Available from: [Link]

  • PMC: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • ValQi: REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available from: [Link]

  • Longdom Publishing: Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

  • PMC: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available from: [Link]

  • RSC Publishing: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

Sources

overcoming solubility issues with 3-(methoxymethyl)-1H-indole-2-carboxylicacid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Assay Interference Challenges Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2][3]

Introduction: The Physicochemical Paradox

Welcome to the technical support guide for 3-(methoxymethyl)-1H-indole-2-carboxylic acid . If you are here, you are likely experiencing variable IC50 data, visible precipitation in your assay plates, or "flat-line" inactivity despite theoretical potency.[1][3]

This molecule presents a classic medicinal chemistry paradox that complicates bioassays:

  • The Acidic Head (C2-COOH): With a pKa of approximately 3.8–4.2 , this moiety is ionized (anionic) at physiological pH (7.4).[1][2][3] While this theoretically aids solubility, it can create "soap-like" behavior.[1][3]

  • The Lipophilic Core (Indole + Methoxymethyl): The planar indole ring drives strong

    
     stacking interactions.[1][2] The 3-methoxymethyl group adds steric bulk and lipophilicity (LogP ~2.0–2.[1][3]5) without offering a hydrogen bond donor to break up water structure.
    

The Result: This compound is prone to kinetic precipitation (crashing out upon rapid dilution) and colloidal aggregation (forming false-positive "promiscuous" inhibitors).[1][3]

Part 1: Stock Solution Preparation (The Root Cause)[3]

Q: My compound dissolves in DMSO, but the stock solution looks cloudy or "oily" after freezing. Why?

A: Moisture contamination is the likely culprit. Indole-2-carboxylic acid derivatives are notoriously sensitive to the "water-in-DMSO" effect.[1][2][3] DMSO is hygroscopic; it absorbs water from the air. Even 1-2% water content in your DMSO decreases the solubility of this lipophilic acid significantly, causing micro-precipitation that may be invisible to the naked eye until it freezes.[1]

Protocol: The Anhydrous Stock System

  • Solvent: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[2][3]

  • Container: Prepare stocks in amber glass vials or cyclic olefin copolymer (COC) tubes. Avoid standard polypropylene (PP) for long-term storage if possible, as leachables can induce nucleation.[1][3]

  • Concentration: Do not exceed 10 mM for your primary stock. While the parent compound might theoretically dissolve at 50 mM, the 3-methoxymethyl substituent increases the risk of crashing out during freeze-thaw cycles.[1]

  • Storage: Store at -20°C in a desiccated environment.

Part 2: The "Crash-Out" Phenomenon (Dilution Protocols)

Q: As soon as I add my DMSO stock to the assay buffer (PBS/HEPES), I see a precipitate. How do I fix this?

A: You are seeing "Kinetic Solubility Shock." When you pipette 100% DMSO stock directly into 100% aqueous buffer, the local dielectric constant changes too rapidly. The compound molecules aggregate faster than they can disperse.

Solution: The "Intermediate Dilution" Step Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate solvent spike.

Recommended Workflow: The 3-Step Dilution [1][2][3]

DilutionWorkflow cluster_0 Critical Step Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1. Dilute 1:10 (Slow addition) Assay Final Assay Plate (1% DMSO) Inter->Assay 2. Dilute 1:10 (Into Assay Buffer)

Figure 1: Step-wise dilution reduces the kinetic shock, allowing the compound to equilibrate with water molecules gradually.[3]

Detailed Protocol:

  • Step 1: Dilute your 10 mM stock 1:10 into a "Transition Buffer" (Buffer + 10% DMSO).[2]

    • Result: 1 mM compound in 19% DMSO (approx).

    • Why: The high DMSO content keeps the compound soluble while introducing water.

  • Step 2: Mix thoroughly but gently (orbital shaker, not vortex).

  • Step 3: Transfer from the Transition Plate to your Final Assay Plate (1:10 dilution).

    • Final: 100 µM compound in ~2% DMSO (or adjust ratios for 1% DMSO target).

Part 3: Assay Interference & Aggregation

Q: I am getting steep Hill slopes (>2.0) in my dose-response curves. Is this real inhibition?

A: Likely not. This is a hallmark of Colloidal Aggregation. At high concentrations (>10 µM), 3-(methoxymethyl)-1H-indole-2-carboxylic acid can form colloids that sequester enzymes, leading to false positives.[1][3]

Diagnostic Checklist:

  • Hill Slope: > 1.5 or < 0.5? (Suspect artifact).

  • Centrifugation: Does spinning the diluted sample (10,000 x g for 10 min) reduce activity? (If yes, it's aggregation).[3][4]

  • Detergent Sensitivity: Does adding 0.01% Triton X-100 abolish inhibition? (If yes, it was an aggregate).

Corrective Action: The Detergent Shield You must include a non-ionic detergent in your assay buffer to disrupt the indole stacking.

ComponentConcentrationPurpose
Triton X-100 0.01% (v/v)Prevents colloidal aggregation (Gold Standard).[1][2][3]
Tween-20 0.05% (v/v)Alternative if Triton interferes with detection.[1][3]
BSA 0.1 mg/mLActs as a "decoy" protein to absorb non-specific aggregates.[2][5]

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue with 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

TroubleshootingTree Start Start: Issue Observed Precip Visible Precipitate? Start->Precip VariableData Variable/Noisy Data? Start->VariableData CheckDMSO Check DMSO Stock (Is it wet?) Precip->CheckDMSO Yes (in stock) CheckDilution Direct Dilution Used? Precip->CheckDilution Yes (in buffer) CheckSlope Hill Slope > 2.0? VariableData->CheckSlope RemakeAnhydrous Remake in Anhydrous DMSO CheckDMSO->RemakeAnhydrous Yes UseInter Switch to Intermediate Dilution Protocol CheckDilution->UseInter Yes AddDetergent Add 0.01% Triton X-100 CheckSlope->AddDetergent Yes

Figure 2: Diagnostic logic for solubility and assay artifacts.[1][2][3]

References

  • Assay Guidance Manual (NCBI/NIH).

    • Source: [3]

    • Relevance: Definitive guide on identifying and preventing colloidal aggreg
  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them.

    • Source:

    • Relevance: Practical steps for buffer optimization and detergent usage.[4][6][7]

  • NanoTemper Technologies. Handling DMSO in Serial Dilutions.

    • Source: [3]

    • Relevance: Explains the physics of DMSO/Water mixing and the necessity of constant DMSO concentr
  • PubChem Compound Summary . Indole-2-carboxylic acid (Parent Structure Data).[1][2][3][8][9]

    • Source: [1][3]

    • Relevance: Source for pKa and LogP baseline data for the indole-carboxylic acid scaffold.

Sources

Technical Support Center: Stabilizing 3-(methoxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center for stabilizing 3-(methoxymethyl)-1H-indole-2-carboxylic acid for long-term storage.

Welcome to the technical support resource for 3-(methoxymethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. We will address common questions, provide troubleshooting for experimental challenges, and offer detailed protocols for stability assessment.

Part 1: Frequently Asked Questions (FAQs) on Long-Term Storage

This section addresses the most common queries regarding the handling and storage of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Q1: What are the optimal storage conditions for solid 3-(methoxymethyl)-1H-indole-2-carboxylic acid?

A: For maximal long-term stability, the solid compound should be stored at -20°C or below in a tightly sealed, amber glass vial. To further minimize degradation, we recommend flushing the vial with an inert gas like argon or nitrogen before sealing. This creates an environment that is cold, dark, and free of oxygen and moisture—the primary drivers of degradation for indole-containing molecules.[1]

Q2: I need to make a stock solution. What is the best solvent and how should I store it?

A: The choice of solvent is critical. For long-term storage, an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended.[1] Protic solvents like methanol or ethanol can potentially participate in degradation reactions over time.

Solution Storage Protocol:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Dispense the stock solution into single-use aliquots in amber, high-quality polypropylene or glass vials.

  • Store these aliquots at -80°C .[1] This aliquotting strategy prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: My solid compound/solution has developed a yellow or pinkish hue. What does this mean?

A: A color change is a strong visual indicator of chemical degradation.[1] The indole nucleus is highly susceptible to oxidation, which can form colored oligomers or specific degradation products like indigo.[1][2] If you observe a color change, it is crucial to re-qualify the material's purity using an analytical technique like HPLC before use.

Q4: Can I add an antioxidant to my solution to improve stability?

A: Yes, for working solutions (not long-term stock), adding an antioxidant can be an effective strategy to mitigate oxidative degradation, especially if the compound is to be used in an oxygen-rich environment like cell culture media.[1] Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid, typically at low concentrations (e.g., 0.01-0.1%). However, you must first verify that the chosen antioxidant does not interfere with your downstream assay.

Part 2: Understanding the Chemistry of Degradation

The stability of 3-(methoxymethyl)-1H-indole-2-carboxylic acid is governed by the reactivity of its core functional groups. The indole nucleus is electron-rich and prone to oxidation. The methoxymethyl (MOM) ether and the carboxylic acid moieties introduce additional potential degradation pathways.

Key Degradation Pathways
  • Oxidation of the Indole Ring: This is the most common degradation pathway for indole derivatives.[1][3] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the formation of oxindoles, indigo-type dyes, and other colored polymeric products.

  • Hydrolysis of the Methoxymethyl (MOM) Ether: The MOM group can be labile, particularly under acidic conditions, which can cleave the ether to yield 3-(hydroxymethyl)-1H-indole-2-carboxylic acid and formaldehyde. While generally more stable to base, some conditions can promote cleavage.

  • Decarboxylation: Elevated temperatures can potentially lead to the loss of the C2-carboxylic acid group, yielding 3-(methoxymethyl)-1H-indole.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate oxidative and other radical-based degradation reactions.[1]

cluster_0 Potential Degradation Pathways Parent 3-(methoxymethyl)-1H- indole-2-carboxylic acid Oxidation Oxidized Products (e.g., Oxindoles, Dimers) Parent->Oxidation O₂, Light, Heat Hydrolysis 3-(hydroxymethyl)-1H-indole- 2-carboxylic acid Parent->Hydrolysis Acid (H⁺), Water Decarboxylation 3-(methoxymethyl)-1H-indole Parent->Decarboxylation High Heat (Δ) cluster_1 Troubleshooting Workflow Start Unexpected Result (e.g., multiple HPLC peaks) Check_Fresh Analyze a freshly prepared sample Start->Check_Fresh Problem_Persists Problem Persists? Check_Fresh->Problem_Persists Check_Method Investigate Analytical Method: - Mobile phase pH? - On-column degradation? Problem_Persists->Check_Method Yes Resolved Problem Resolved Problem_Persists->Resolved No Check_Sample Investigate Sample Handling: - Autosampler temp? - Solvent stability? Check_Method->Check_Sample

Sources

Technical Support Center: Navigating the Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of indole-containing molecules. As a hub of expertise, this guide moves beyond simple protocols to address the nuanced challenges and common pitfalls encountered in the laboratory. Here, we dissect the causality behind experimental outcomes, offering field-tested insights and robust troubleshooting strategies to streamline your synthetic endeavors.

Part 1: Core Troubleshooting Guide

This section is structured to address specific, frequently encountered problems in some of the most common indole syntheses. Each guide provides a diagnostic approach, explains the underlying chemical principles, and offers actionable solutions.

Fischer Indole Synthesis: Low Yields and Unwanted Byproducts

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, yet its success is highly sensitive to reaction parameters.[1] Low yields are a frequent complaint, often stemming from improper catalyst choice, temperature control, or unforeseen side reactions.[1]

Question: My Fischer indole synthesis is failing or resulting in a low yield. What are the primary causes and how can I troubleshoot this?

Answer: Failure or low yield in a Fischer indole synthesis can typically be traced back to one of four key areas: starting material integrity, catalyst selection, reaction conditions, or substrate-specific electronic/steric effects.

Causality and Troubleshooting Protocol:

  • Purity of Starting Materials: Impurities in either the arylhydrazine or the carbonyl compound can introduce competing side reactions, leading to the formation of tars and a general decrease in the desired product.[1][2]

    • Protocol:

      • Verify Purity: Analyze your starting materials by NMR or another suitable technique to ensure their purity.

      • Purification: If necessary, purify the arylhydrazine and carbonyl compounds via recrystallization or chromatography before use.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[1] Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used, and their effectiveness can vary significantly depending on the substrate.[3]

    • Protocol:

      • Catalyst Screening: If a standard catalyst like ZnCl₂ is failing, screen a panel of both Brønsted and Lewis acids.

      • Concentration Optimization: Vary the molar equivalents of the acid catalyst to find the optimal concentration. Too much acid can lead to degradation and polymerization.[2]

  • Substituent Effects:

    • Electronic Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, promoting N-N bond cleavage as a side reaction instead of the desired[4][4]-sigmatropic rearrangement.[1][5] This is a known challenge in the synthesis of 3-aminoindoles.[1][5] Fluorine substitution, being strongly electron-withdrawing, can also significantly impact the reaction by destabilizing the transition state.[6]

    • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the necessary bond rotations and cyclization steps.[1]

    • Protocol:

      • Protecting Groups: For substrates with sensitive functional groups, consider the use of protecting groups. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]

      • Alternative Synthesis: If electronic or steric effects are prohibitive, an alternative indole synthesis method may be more suitable.

  • Side Reactions:

    • Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation, consuming starting material.[1]

    • Tar/Polymer Formation: This is often exacerbated by high temperatures and excessive acid concentration.[2]

    • Protocol:

      • Temperature Control: Carefully control the reaction temperature to avoid spikes that can accelerate side reactions.[2]

      • One-Pot vs. Two-Step: While one-pot procedures are common, isolating the intermediate hydrazone before cyclization can sometimes improve yields by reducing side reactions.

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

start Low Yield in Fischer Indole Synthesis check_purity 1. Verify Starting Material Purity start->check_purity screen_catalyst 2. Screen Acid Catalysts (Brønsted vs. Lewis) check_purity->screen_catalyst Purity Confirmed purification_issue Is the product forming but difficult to isolate? check_purity->purification_issue Product Observed by TLC/LCMS optimize_conditions 3. Optimize Reaction Conditions (Temperature, Time) screen_catalyst->optimize_conditions No Improvement success Yield Improved screen_catalyst->success Yield Improves consider_substituents 4. Assess Substituent Effects (Electronic & Steric) optimize_conditions->consider_substituents Still Low Yield optimize_conditions->success Yield Improves no_product Is there no desired product formation? consider_substituents->no_product Failure Persists purification_issue->success Improved Purification Protocol no_product->start Re-evaluate Synthetic Route

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Bischler-Möhlau Synthesis: Harsh Conditions and Regioselectivity

This classical method for preparing 2-arylindoles is notorious for requiring harsh conditions, which can lead to poor yields and a lack of predictable regioselectivity.[7][8]

Question: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

Answer: This is a common and well-documented issue with the Bischler-Möhlau synthesis.[7] The high temperatures and strong acids traditionally used can lead to product degradation and unpredictable cyclization pathways.

Causality and Troubleshooting Protocol:

  • Harsh Reaction Conditions: High temperatures can promote side reactions and decomposition.

    • Protocol:

      • Milder Conditions: Recent advancements have shown that using lithium bromide as a catalyst or employing microwave irradiation can facilitate the reaction under milder conditions, potentially improving yields and reducing reaction times.[7]

      • Microwave Synthesis: If available, screen the reaction in a microwave reactor. This can often provide rapid and controlled heating, minimizing byproduct formation.

  • Unpredictable Regioselectivity: The formation of 2-aryl versus 3-aryl indoles is highly dependent on the specific substrates used and can be difficult to predict.[8]

    • Protocol:

      • Substrate Evaluation: The regiochemical outcome is highly substrate-dependent.[8] If a specific regioisomer is required, it may be necessary to try a different synthetic route that offers better regiochemical control, such as the Larock indole synthesis.

      • Mechanistic Insight: The reaction can proceed through multiple mechanistic pathways.[8] Understanding the electronic properties of your aniline and α-bromo-acetophenone can sometimes provide insight into the likely major product, but this often requires a trial-and-error approach.

Larock Indole Synthesis: Catalyst and Regioselectivity Issues

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles. However, its success hinges on the performance of the palladium catalyst and controlling the regioselectivity with unsymmetrical alkynes.

Question: I'm having trouble with my Larock indole synthesis. The reaction is sluggish, and I'm getting a mixture of regioisomers. What should I consider?

Answer: Sluggish reactions and poor regioselectivity are common hurdles in the Larock synthesis. These issues are often linked to the choice of palladium ligand, the electronic and steric properties of the alkyne, and the reaction conditions.

Causality and Troubleshooting Protocol:

  • Catalyst Activity: The oxidative addition of the o-haloaniline to the Pd(0) catalyst can be a slow step, especially with less reactive o-bromoanilines.[9]

    • Protocol:

      • Ligand Choice: While the original protocol is "ligand-less," the use of electron-donating phosphine ligands can accelerate the oxidative addition step.[9] For challenging substrates, consider using a ligand like 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf).[9]

      • Catalyst Loading: In some cases, particularly with complex substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[9]

  • Regioselectivity with Unsymmetrical Alkynes: The regioselectivity of the carbopalladation step is influenced by both steric and electronic factors, and can be difficult to predict.[10]

    • Protocol:

      • Steric Effects: Generally, the larger, more sterically-hindering group on the alkyne is inserted next to the arylpalladium.[10] However, functional groups like esters or protected amines at the homopropyargylic position have been shown to exert poor directing effects, leading to low regioselectivity.[11]

      • Ligand Effects: The use of N-heterocyclic carbene (NHC) ligands for the palladium catalyst has been shown to improve regioselectivity in some cases.[12][13]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, cross-cutting issues relevant to various indole synthesis methodologies.

Q1: How critical is the purity of starting materials for indole synthesis? A1: It is extremely critical. Impurities in arylhydrazines, anilines, or carbonyl compounds can act as catalyst poisons or participate in side reactions, leading to significantly lower yields and the formation of difficult-to-remove byproducts.[1][2] It is always best practice to verify the purity of your starting materials before beginning a synthesis, especially when troubleshooting a low-yielding reaction.

Q2: I'm observing significant tar or polymer formation in my reaction. What are the common causes and solutions? A2: Tar formation is a frequent issue, particularly in acid-catalyzed reactions like the Fischer synthesis, and is often exacerbated by high temperatures and high acid concentrations.[2]

  • Solutions:

    • Optimize Catalyst: Screen different acid catalysts and use the minimum effective concentration.[2]

    • Temperature Control: Maintain strict temperature control using a jacketed reactor or an oil bath to prevent overheating.[2]

    • Solvent Choice: Ensure your solvent keeps all reactants and intermediates in solution to minimize polymerization.[2]

    • Continuous Flow: For scale-up, continuous flow chemistry offers superior temperature control and can significantly reduce the formation of degradation products.[2]

Q3: I am struggling with the purification of my crude indole product. What are some effective methods? A3: The purification of indole derivatives can be challenging due to the presence of closely related impurities.[1]

  • Column Chromatography: This is the most common method.

    • Normal-Phase: Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is ideal for less polar indole derivatives.[14]

    • Reversed-Phase: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. This is effective for more polar indoles.[14]

    • Solvent System Optimization: The choice of eluent is critical. A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For basic indoles, adding a small amount of triethylamine to the mobile phase can improve peak shape.[15]

  • Recrystallization: This can be an excellent method for obtaining high-purity material, though it may result in lower recovery.[1] The key is to find a solvent or solvent system in which the indole is soluble when hot but sparingly soluble when cold.[16] A mixed solvent system of methanol and water has been found to be effective for the crystallization of crude indole.[1][17]

Q4: My indole synthesis worked well on a small scale, but the yield dropped significantly upon scale-up. What are the likely reasons? A4: A drop in yield during scale-up is a common problem and is usually due to issues with mass and heat transfer.[2]

  • Heat Transfer: Many indole syntheses are exothermic. What is easily managed in a small flask can lead to thermal runaways in a large reactor, causing decomposition.[2][18] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of low reactant concentration, both of which can promote side reactions and decrease yield.[2][19]

  • Solutions:

    • Jacketed Reactors: Use a jacketed reactor for better temperature control.[2]

    • Controlled Addition: Add reagents slowly and monitor the internal temperature carefully.

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Continuous Flow: As mentioned previously, continuous flow reactors offer superior heat and mass transfer, making them an excellent option for scaling up exothermic reactions.[2]

Q5: What are the best practices for choosing and using protecting groups in indole synthesis? A5: Protecting groups are essential when your starting materials contain functional groups that are incompatible with the reaction conditions.

  • N-H Protection: The indole N-H is acidic and can be deprotonated by strong bases or react in other undesired ways. Common protecting groups include:

    • Boc (tert-butyloxycarbonyl): Stable to many conditions but easily removed with acid.

    • Tosyl (p-toluenesulfonyl): Very robust and stable to a wide range of conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Removed with fluoride sources.

  • Compatibility: The chosen protecting group must be stable to the reaction conditions for the indole synthesis and be removable under conditions that will not affect other functional groups in your molecule.

Part 3: Data and Protocols

Comparative Data on Indole Synthesis Methods

The choice of an indole synthesis method is often a trade-off between reaction conditions, substrate availability, and the desired substitution pattern. The following table summarizes key parameters for several common methods.

Synthesis MethodTypical ProductReagentsCatalyst/ConditionsTemperature (°C)Reaction TimeTypical Yield (%)Reference
Fischer 2-PhenylindoleAcetophenone phenylhydrazoneAnhydrous Zinc Chloride1705 minutes72-80[20]
Bischler-Möhlau 2-ArylindolesAnilines, Phenacyl bromidesNone (Microwave)N/A (540 W)45-60 seconds52-75[20]
Madelung 2-PhenylindoleN-Benzoyl-o-toluidineSodium Ethoxide360-380Not SpecifiedNot Specified[20]
Larock Tryptophan Derivativeo-Bromoaniline, AlkynePd[P(o-tol)₃]₂, Na₂CO₃60Not Specified85[20]
Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

  • Hydrazone Formation: An equimolar mixture of the arylhydrazine and the aldehyde or ketone is heated in a suitable solvent, such as acetic acid or ethanol, to form the arylhydrazone. In many cases, the hydrazone does not need to be isolated.[1]

  • Cyclization: The hydrazone (or the initial mixture) is heated in the presence of an acid catalyst (e.g., ZnCl₂, polyphosphoric acid). The reaction progress should be monitored by TLC or LC-MS.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, poured into water, and neutralized. The product is then extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization.[21]

Protocol 2: Purification of an Indole Derivative by Column Chromatography (Normal Phase)

  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal system should give the desired product an Rf value of approximately 0.2-0.4.[15] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a silica gel column. The amount of silica should be 20 to 100 times the weight of the crude sample.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed. For less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[14]

  • Elution: Begin elution with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.[15]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole derivative.[15]

Mechanistic Diagram: Fischer Indole Synthesis

A Arylhydrazone B Enamine Tautomer A->B Tautomerization C [3,3]-Sigmatropic Rearrangement Intermediate B->C [3,3]-Sigmatropic Rearrangement D Diamine Intermediate C->D Aromatization E Indolenine D->E Cyclization F Indole E->F -NH3

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

References

  • Mechanistic Perspectives in the Regioselective Indole Addition to Unsymmetrical Silyloxyallyl Cations. PMC. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail?. PMC - NIH. Available at: [Link]

  • Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]

  • Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed. Available at: [Link]

  • Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Available at: [Link]

  • Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study. ResearchGate. Available at: [Link]

  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Chemistry Europe. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. Available at: [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. Available at: [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Solvent Choice. University of York. Available at: [Link]

  • Larock indole synthesis. Wikipedia. Available at: [Link]

  • Crystallization purification of indole. ResearchGate. Available at: [Link]

  • Möhlau‐Bischler indole synthesis. ResearchGate. Available at: [Link]

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing. Available at: [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. Available at: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available at: [Link]

  • Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. SciSpace. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Problems needing attention in synthesis process scaling up. Shandong Look Chemical. Available at: [Link]

  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Lab Manager. Available at: [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. Available at: [Link]

  • Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. Available at: [Link]

  • Trends and Challenges in Multistep Continuous Flow Synthesis. JACS Au. Available at: [Link]

  • What factors determines the choice of acid catalyst for the Fischer indole synthesis?. Reddit. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I.. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(methoxymethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 3-(methoxymethyl)-1H-indole-2-carboxylic acid presents a specific "chemical conflict": the target molecule contains a carboxylic acid (which requires acidic conditions to isolate from its salt) and a methoxymethyl (MOM) ether (which is acid-labile).[1][2]

Low purity in this synthesis is rarely due to the reaction conversion itself, but rather degradation during workup . The most common impurities are:

  • 3-(Hydroxymethyl)indole-2-carboxylic acid: Result of MOM-group hydrolysis.[1]

  • 3-(Methoxymethyl)indole: Result of thermal decarboxylation.

  • Oxidative Dimers: Result of air exposure during basic handling.

This guide provides a root-cause analysis and a revised purification workflow to maximize purity (>98%).

Module 1: Root Cause Analysis (The Stability Window)[1]

To increase purity, you must operate within the "Stability Window." The MOM group acts as an acetal; it is stable to base but hydrolyzes in aqueous acid. Conversely, the indole-2-carboxylic acid moiety is prone to decarboxylation if heated in acidic media.

Stability Logic Diagram

The following diagram illustrates the narrow operational window required to prevent the two major degradation pathways.

StabilityWindow Target Target Molecule: 3-(methoxymethyl)-1H-indole-2-COOH Impurity1 Impurity A: 3-(Hydroxymethyl) analogue (MOM Hydrolysis) Target->Impurity1 Hydrolysis (Fast) Impurity2 Impurity B: Decarboxylated Indole (CO2 Loss) Target->Impurity2 Thermal Stress AcidStrong Strong Acid (pH < 2) High Temp AcidStrong->Impurity1 Triggers Cleavage AcidWeak Weak Acid (pH 4-5) Cold (0°C) AcidWeak->Target Preserves MOM Base Basic Conditions (pH > 10) Salt Carboxylate Salt (Soluble in Water) Base->Salt Stable Storage Salt->Target Controlled Protonation

Figure 1: The Stability Window.[1] To isolate the target, one must acidify the salt just enough to precipitate the acid (pH 4-5) without triggering the acid-catalyzed hydrolysis of the methoxymethyl ether.

Module 2: Optimized Purification Protocol

Phase 1: The "Cold-Acid" Workup (Crucial Step)

Standard protocols often suggest acidifying to pH 1 with HCl.[1] Do not do this. It will cleave the MOM group.

Protocol:

  • Starting Material: Crude reaction mixture (usually saponification of the ester with LiOH/NaOH).

  • Washing: Dilute the basic aqueous layer with water. Wash 2x with Ethyl Acetate (EtOAc) to remove non-acidic impurities (unreacted starting material, decarboxylated byproducts).

  • Temperature Control: Cool the aqueous phase to 0–5°C in an ice bath.

  • Acidification:

    • Reagent: Use 1M Acetic Acid or 0.5M citric acid (Do not use concentrated HCl).[1]

    • Technique: Add acid dropwise with vigorous stirring.

    • Endpoint: Monitor pH continuously. Stop exactly at pH 4.5 – 5.0 . The product should precipitate as a white/off-white solid.

  • Filtration: Filter immediately while cold. Wash the cake with cold water (pH 5).

Phase 2: Recrystallization

If the "Cold-Acid" workup yields <98% purity, perform recrystallization. Indole-2-carboxylic acids often trap salts; a biphasic recrystallization is recommended.[1]

ParameterRecommended ConditionRationale
Primary Solvent Ethanol (95%) or Acetonitrile Good solubility of the indole core at high temp.[1]
Anti-Solvent Water (Acidified to pH 5)Forces precipitation; acidification prevents salt formation.[1]
Alternative System Toluene / Ethyl Acetate (3:1) Use if the impurity is primarily polar/tarry.[1]
Temperature Dissolve at 60°C; Cool to 4°CAvoid boiling (reflux) to prevent decarboxylation.[1]

Step-by-Step Recrystallization:

  • Dissolve crude solid in minimum hot Ethanol (60°C).

  • Optional: Add activated charcoal (10 wt%), stir for 5 mins, and filter hot (removes colored oxidative impurities).

  • Add warm water dropwise until slight turbidity persists.

  • Allow to cool to room temperature slowly, then refrigerate at 4°C for 4 hours.

  • Filter and dry under high vacuum at room temperature (Do not oven dry >40°C).

Module 3: Troubleshooting & FAQs

Q1: My product turned pink/red during drying. What happened?

A: This is the "Indole Pink" phenomenon, caused by oxidative dimerization.

  • Cause: Exposure of the wet, acidic solid to air and light.

  • Fix: Wash the filter cake with a small amount of antioxidant solution (0.1% sodium bisulfite in water) before the final drying step. Store the final product under Argon/Nitrogen in amber vials.

Q2: I see a new spot on TLC after acidification (Rf ~ 0.2).

A: This is likely 3-(hydroxymethyl)-1H-indole-2-carboxylic acid .[1]

  • Diagnosis: The MOM group has been cleaved.

  • Fix: Your acidification was too strong (pH < 3) or too warm. Repeat the synthesis, but use Acetic Acid for the workup and keep the temperature strictly at 0°C.

Q3: Can I use column chromatography?

A: Yes, but with caveats.[3]

  • Issue: Carboxylic acids "streak" on silica gel.

  • Modification: Use 1% Acetic Acid in your eluent (e.g., Hexane:EtOAc:AcOH).[1]

  • Warning: Silica gel is slightly acidic. Do not leave the compound on the column for long periods; elute quickly to prevent MOM hydrolysis. Reverse Phase (C18) chromatography using Water/Acetonitrile (with 0.1% Formic Acid) is much safer for this molecule.[1]

Module 4: Analytical Validation

Ensure your purity is validated using the following markers:

  • 1H NMR (DMSO-d6):

    • Look for the MOM methylene singlet at δ ~4.8–5.0 ppm .

    • Look for the methoxy singlet at δ ~3.2–3.4 ppm .

    • Impurity Check: A missing methyl singlet and a shift in the methylene protons indicates hydrolysis to the alcohol.

  • HPLC:

    • Use a buffered mobile phase (Ammonium Acetate, pH 5) to ensure sharp peak shape for the carboxylic acid. Unbuffered solvents will cause peak tailing, masking impurities.[1]

References

  • Indole Synthesis & Reactivity: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
  • MOM Group Stability: Green, T. W.; Wuts, P. G. M.[1][4] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Defines the pH stability profile of Methoxymethyl ethers).

  • Indole-2-Carboxylic Acid Synthesis

    • Reaction Context: "Synthesis of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." Journal of Medicinal Chemistry.

    • Purification Context: "Isolation and Purification of Organic Compounds: Recrystallization."[5] Miami University Chemistry Dept.

  • MOM Ether Hydrolysis Kinetics: "Tuning the stability of alkoxyisopropyl protection groups." Beilstein Journal of Organic Chemistry.

Sources

Introduction: Understanding the Challenges with 3-(methoxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

< Welcome to the Technical Support Center for assays involving 3-(methoxymethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor reproducibility in their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the scientific integrity and accuracy of your results.

3-(methoxymethyl)-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with diverse biological activities, including the inhibition of HIV-1 integrase and acting as antagonists for the glycine site of the NMDA receptor.[1][2] However, like many small molecules, achieving consistent and reproducible results in biochemical and cell-based assays can be challenging.[3] Poor reproducibility can stem from a variety of factors including compound handling, solution preparation, and the inherent chemical properties of the molecule itself.

Indole derivatives, in general, can be sensitive to light and oxidation.[4][5] The indole ring, for instance, can be oxidized by agents like hydrogen peroxide, which can be generated by photoirradiation, leading to a decomposition of the pyrrole ring.[4][6] This sensitivity can impact the stability and concentration of the active compound in your assay, leading to variable results. This guide will walk you through a systematic approach to identify and address the root causes of poor reproducibility.

Troubleshooting Guide: A Root-Cause Analysis Approach

Poor assay-to-assay reproducibility is a common issue in experimental biology. To address this, we will systematically examine the key areas where variability can be introduced.

Compound Quality and Integrity

Question: How can I be sure that the quality of my 3-(methoxymethyl)-1H-indole-2-carboxylic acid is not the source of my irreproducibility?

Answer:

  • Purity Verification: Always source compounds from reputable vendors who provide a certificate of analysis (CoA) detailing the purity and identity of the compound.[10] Purity levels are crucial as contaminants can skew test results.[7][8] For critical applications, consider independent verification of purity and identity via methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

  • Batch-to-Batch Consistency: When starting a new series of experiments with a new batch of the compound, it is crucial to perform bridging studies to ensure consistency between the old and new batches.[11] This can involve running a standard assay with both batches side-by-side to confirm comparable activity.

  • Visual Inspection: Before use, visually inspect the compound. Any change in color or appearance from the expected solid form could indicate degradation.

Table 1: Recommended Analytical Techniques for Compound Verification

Technique Purpose
HPLC Determine purity and identify impurities.[12][13]
Mass Spectrometry (MS) Confirm the molecular weight of the compound.[10]
NMR Spectroscopy Confirm the chemical structure of the compound.[9][10]
Stock Solution Preparation and Storage

The preparation and storage of stock solutions are critical steps where errors can be easily introduced.[14][15] Inaccurate concentrations or degradation of the compound in solution will directly lead to poor reproducibility.

Question: What are the best practices for preparing and storing stock solutions of 3-(methoxymethyl)-1H-indole-2-carboxylic acid to ensure consistency?

Answer:

  • Solvent Selection: The choice of solvent is critical for ensuring the compound is fully dissolved and remains stable.[10] Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds.[14] However, it is important to verify the solubility of 3-(methoxymethyl)-1H-indole-2-carboxylic acid in your chosen solvent. Always use high-purity, anhydrous solvents to avoid introducing contaminants or water that could cause hydrolysis.

  • Accurate Weighing and Dissolution: Use a calibrated analytical balance to accurately weigh the compound. Ensure complete dissolution of the compound in the solvent. Gentle warming or vortexing can aid in dissolution, but avoid excessive heat which could lead to degradation.

  • Concentration and Aliquoting: Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to your assay, which could have off-target effects.[15][16] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][17]

  • Storage Conditions: Indole compounds can be sensitive to light.[4] Store stock solutions in amber vials or tubes to protect them from light.[15] For long-term storage, it is generally recommended to store solutions at -20°C or -80°C.[15][17] Always refer to the manufacturer's recommendations for specific storage conditions.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Calculate the required mass: Determine the mass of 3-(methoxymethyl)-1H-indole-2-carboxylic acid needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is a key parameter in this calculation.

  • Weigh the compound: Using a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile, conical tube.

  • Add solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, gentle warming in a water bath can be used, but do not exceed a temperature that could cause degradation.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C or -80°C.

dot

G cluster_prep Stock Solution Workflow weigh 1. Accurately weigh compound dissolve 2. Dissolve in appropriate solvent weigh->dissolve aliquot 3. Aliquot into single-use volumes dissolve->aliquot store 4. Store protected from light at -20°C or -80°C aliquot->store

Caption: Workflow for preparing stable stock solutions.

Assay Conditions and Execution

Inconsistencies in assay execution are a major contributor to poor reproducibility.[11][18]

Question: My compound and stock solution seem fine, but I'm still seeing variability between experiments. What aspects of my assay should I investigate?

Answer:

  • Consistent Pipetting: Ensure that all pipettes are properly calibrated and that you are using them correctly.[19] Inaccurate pipetting can lead to significant errors in the final concentration of the compound in your assay.

  • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol.[11][17][19] Even small variations can affect enzyme kinetics or cell-based responses.

  • Plate Effects: Be aware of potential "edge effects" where wells on the outer edges of a microplate behave differently due to temperature or evaporation gradients. Randomizing the position of your samples and controls on the plate can help to mitigate this.

  • Reagent Stability: Ensure that all other reagents used in the assay are of high quality and have not expired.[3][11] Reagent stability can be a major source of variability.[3]

  • Instrumentation: Regularly check and calibrate your plate readers or other analytical instruments.[11][17]

dot

G cluster_troubleshooting Troubleshooting Logic start Poor Reproducibility Observed check_compound Verify Compound Quality (Purity, Batch) start->check_compound check_solution Review Stock Solution (Preparation, Storage) check_compound->check_solution Compound OK check_assay Examine Assay Execution (Pipetting, Incubation) check_solution->check_assay Solution OK resolve Reproducibility Improved check_assay->resolve Execution Consistent

Caption: A logical approach to troubleshooting reproducibility.

Frequently Asked Questions (FAQs)

Q1: Could the methoxymethyl group at the 3-position of the indole ring be causing instability?

A1: While the indole ring itself is susceptible to oxidation, the specific impact of the 3-(methoxymethyl) substitution on the stability of this particular molecule is not extensively documented in publicly available literature. However, substitutions on the indole ring can influence its electronic properties and reactivity. It is always prudent to handle indole derivatives with care, protecting them from light and potential oxidizing agents.[4]

Q2: Are there any known assay interferences with indole-based compounds?

A2: Yes, some indole derivatives can exhibit fluorescence, which may interfere with fluorescence-based assays.[20][21] If you are using a fluorescence readout, it is important to run a control with the compound alone to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Q3: I've tried everything and still see poor reproducibility. What else could be the problem?

A3: If you have systematically addressed compound quality, stock solution preparation, and assay execution, consider the following:

  • Biological Variability: If you are working with cells or other biological systems, inherent biological variability can be a factor.[11] Ensure you are using cells at a consistent passage number and confluency.

  • Assay Design: The design of your assay may be inherently sensitive to small variations.[3] Consider if the assay window is sufficiently large and if the signal-to-background ratio is optimal.

  • Operator Variability: If multiple individuals are running the assay, differences in technique can contribute to variability.[11][17] Standardizing the protocol and ensuring everyone is trained to the same standard is crucial.

By systematically working through these troubleshooting steps, you can identify and address the root causes of poor reproducibility in your assays with 3-(methoxymethyl)-1H-indole-2-carboxylic acid, leading to more reliable and robust scientific data.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • WOAH. Factors affecting test reproducibility among laboratories. WOAH. [Link]

  • National Center for Biotechnology Information. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Dr.Oracle. (2025, November 13). What factors can affect the reproducibility of analytical results?. Dr.Oracle. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • The Scientist. Improving Reproducibility: Best Practices for Small Molecules. The Scientist. [Link]

  • SC Labs. (2018, April 16). Lab results over 100% purity? An explanation. SC Labs. [Link]

  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. DoNotEdit. [Link]

  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate Ltd. [Link]

  • National Center for Biotechnology Information. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • PubChemLite. 1h-indole-2-carboxylic acid, 3-methoxy-1-(3-((1-methylethyl)amino)propyl)-, methyl ester, hydrochloride. PubChemLite. [Link]

  • Buy Chemicals Online. (2024, July 17). How To Make A Standard Solution | The Chemistry Blog. Buy Chemicals Online. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. [Link]

  • National Center for Biotechnology Information. (2014, April 7). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]

  • RSC Publishing. Chemiluminescent Characteristics of Some Indole Derivatives. RSC Publishing. [Link]

  • PubChem. 3-Methyl-1H-indole-2-carboxylic acid. PubChem. [Link]

  • ACS Publications. (2024, April 24). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions | The Journal of Physical Chemistry B. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. PMC. [Link]

  • MB - About. Assay Troubleshooting. MB - About. [Link]

  • Phenomenex. (2023, November 3). LC Chromatography Troubleshooting Guide. Phenomenex. [Link]

  • ResearchGate. (2025, October 13). (PDF) A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. ResearchGate. [Link]

  • Sino Biological. ELISA Troubleshooting: Poor Reproducibility. Sino Biological. [Link]

  • European Journal of Chemistry. (2012, June 15). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

  • Thieme. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Thieme. [Link]

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Frontiers. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • AIR Unimi. (2014, November 17). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. AIR Unimi. [Link]

  • PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • PubMed. (2005, August 1). Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. PubMed. [Link]

  • Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

Sources

Technical Support Center: Optimization of Functional Group Protection in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

To Our Research Partners: Indole synthesis and functionalization present a dichotomy of reactivity: the electron-rich C3 position is prone to electrophilic attack, while the N-H bond is weakly acidic (pKa ~16 in DMSO) and susceptible to deprotonation. Successful campaign execution requires a "protection-first" strategy that aligns the electronic properties of the protecting group (PG) with the intended downstream chemistry.

This guide moves beyond basic textbook definitions to address failure modes observed in high-throughput screening and scale-up scenarios. We focus on the three most critical protection classes—Carbamates (Boc), Sulfonamides (Tosyl), and Alkoxyalkyls (SEM/MOM) —and their specific behavior in Fischer, Larock, and C-H activation manifolds.

Strategic Protection: Decision Matrix

Selecting the correct protecting group is not merely about stability; it is about directing power and orthogonality .

Comparative Analysis of Indole N-Protecting Groups
Protecting GroupElectronic EffectStability ProfileRemoval ConditionsPrimary Application
Boc (tert-Butyloxycarbonyl)Electron-Withdrawing (Weak)Acid: Labile (TFA, HCl)Base: StableNu: StableAcid: TFA/DCM or HCl/DioxaneThermal: 150°C (TFE)Base: NaOMe/MeOH (Mild)C2-Lithiation (CIPE Directing),Base-mediated couplings.
Ts (p-Toluenesulfonyl)Electron-Withdrawing (Strong)Acid: StableBase: StableOx: StableBase: Cs₂CO₃/MeOH (Mild)Reductive: Mg/MeOH, SmI₂Strong Base: KOH/EtOH (Harsh)Fischer Synthesis (Acid stable),Deactivating ring for C3-electrophiles.
SEM (2-(Trimethylsilyl)ethoxymethyl)Electron-Donating (Weak/Neutral)Acid: StableBase: Stable (Lithium compatible)Fluoride: TBAF/THF or TASFAcid: BF₃·OEt₂C2-Lithiation (Robust),Long synthetic sequences requiring orthogonality.
Bn (Benzyl)Electron-Donating (Weak)Acid: StableBase: StableReductive: H₂/Pd-COxidative: DDQGeneral Protection ,When electronic deactivation is unwanted.
Workflow: Selecting the Right PG

PG_Selection Start START: Define Reaction Conditions Acidic Is the reaction Acidic? (e.g., Fischer Indole, Friedel-Crafts) Start->Acidic Lithiation Is C2-Lithiation required? Acidic->Lithiation No Ts Use N-Tosyl (Acid Stable, Deactivates Ring) Acidic->Ts Yes (Strong Acid) PdCat Is Pd-Catalysis involved? (e.g., Larock, Buchwald) Lithiation->PdCat No Boc Use N-Boc (Directs Lithiation, Base Stable) Lithiation->Boc Yes (CIPE Effect) SEM Use N-SEM (Max Stability, Fluoride Cleavage) PdCat->SEM Cross-Coupling (Long Route) Acetyl Use N-Acetyl (Moderate Stability, Larock Compatible) PdCat->Acetyl Larock (Standard)

Figure 1: Decision tree for selecting N-protecting groups based on reaction acidity, lithiation requirements, and catalytic compatibility.

Synthesis-Specific Protocols & Troubleshooting

A. Fischer Indole Synthesis

The Challenge: The reaction requires acid catalysis to promote the [3,3]-sigmatropic rearrangement.[1] Acid-labile groups like N-Boc often cleave prematurely, leading to polymerization or low yields.

Troubleshooting Guide:

  • Issue: N-Boc group cleaves before cyclization.

    • Root Cause: Protic acids (H₂SO₄, HCl) are too harsh for Boc at reflux temperatures.

    • Solution: Switch to Lewis Acid Catalysis . Use ZnCl₂ (1-2 equiv) in acetic acid or PPA (Polyphosphoric acid) at lower temperatures. Alternatively, use the N-Tosyl group, which is stable to strong acids, and remove it later [1].

  • Issue: Low yield with electron-withdrawing groups (EWGs).

    • Mechanism: EWGs destabilize the ene-hydrazine intermediate, preventing the sigmatropic shift.[1]

    • Protocol Adjustment: Ensure the hydrazine hydrochloride is free base if using mild conditions. For deactivated systems, high-temperature microwave irradiation in ionic liquids can force the rearrangement [2].

B. C-H Functionalization (C2 vs. C3 Selectivity)

The Challenge: Indoles are naturally nucleophilic at C3. To functionalize C2, one must either block C3 or use a Directing Group (DG) that leverages the Complex Induced Proximity Effect (CIPE) .

Mechanism of C2-Lithiation: N-Boc is superior for C2-lithiation because the carbonyl oxygen coordinates the lithium atom, positioning the base (e.g., t-BuLi) directly over the C2 proton.

C2_Lithiation Indole N-Boc Indole Coordination Li-O Coordination (CIPE) Indole->Coordination + t-BuLi / -78°C Deprotonation Selective C2-Li Species Coordination->Deprotonation Kinetic Control Electrophile C2-Functionalized Product Deprotonation->Electrophile + Electrophile (E+)

Figure 2: Mechanism of N-Boc directed C2-lithiation via the Complex Induced Proximity Effect (CIPE).

Protocol: C2-Lithiation of N-Boc Indole

  • Dissolve: N-Boc indole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool: Cool to -78°C (Critical to prevent Boc migration or cleavage).

  • Lithiate: Add t-BuLi (1.1 equiv) dropwise. Stir for 1 hour.

    • Note: Do not use n-BuLi if possible; t-BuLi is more reactive and avoids nucleophilic attack on the Boc carbonyl.

  • Trap: Add electrophile (e.g., DMF, I₂, R-CHO).

  • Warm: Allow to warm to RT slowly.

C. Larock Annulation

The Challenge: Free N-H indoles can poison Pd catalysts.

  • Recommendation: Use N-Acetyl or N-Tosyl o-iodoanilines. N-Boc is tolerated but can lower yields due to steric clash with the alkyne in the insertion step [3].

Deprotection Troubleshooting (The "Nightmare" Scenarios)

Scenario 1: "The N-Tosyl group won't come off."

The N-S bond is extremely robust. Standard hydrolysis (NaOH) often fails or decomposes the indole.

Optimized Protocols:

  • Mildest (Magnesium/Methanol):

    • Add Mg turnings (50 equiv) to a solution of N-Ts indole in anhydrous MeOH. Sonicate if necessary. This reductive cleavage preserves esters and other sensitive groups [4].

  • Base-Mediated (Cesium Carbonate):

    • Reflux with Cs₂CO₃ (3 equiv) in MeOH/THF (2:1). This is milder than KOH and effective for sterically hindered substrates [5].

  • Reductive (Samarium Diiodide):

    • Use SmI₂ in THF/HMPA. This is a single-electron transfer (SET) method, excellent for complex natural products where harsh base is forbidden.

Scenario 2: "My N-Boc group fell off during workup."
  • Cause: Silica gel is slightly acidic. N-Boc indoles are significantly more acid-sensitive than N-Boc alkyl amines.

  • Fix: Deactivate silica gel with 1% Triethylamine (TEA) in the eluent before running the column. Alternatively, use neutral alumina.

Scenario 3: "Selective removal of N-Boc in presence of N-Boc amine."
  • Insight: The indole N-Boc is an amide-like carbamate, while the side-chain N-Boc is a carbamate. The indole N-Boc is more labile to base.

  • Protocol: Treat with NaOMe (0.1 equiv) in MeOH at 25°C. The indole N-Boc cleaves within minutes; the aliphatic N-Boc remains intact [6].

Frequently Asked Questions (FAQ)

Q: Can I use N-Boc for Fischer Indole Synthesis? A: Generally, no . The acidic conditions (refluxing HCl/AcOH) will cleave the Boc group before the indole forms, leading to side reactions. If you must use Boc, use a pre-formed hydrazone and a mild Lewis acid like ZnCl₂ in a non-protic solvent, but yields are typically lower than with N-Tosyl.

Q: Why is my C2-lithiation giving me C3 product? A: You likely experienced anion migration or lacked a directing group. Without N-Boc (or N-SEM), the C2-Li species is thermodynamically unstable and can isomerize to the C3-Li species upon warming. Ensure you use N-Boc and keep the reaction at -78°C until the electrophile is added.

Q: Is N-Benzyl (Bn) good for indole synthesis? A: It is excellent for stability but difficult to remove . Unlike benzyl ethers, N-benzyl indoles require harsh dissolving metal reduction (Na/NH₃) or oxidative cleavage (DMSO/KOtBu/O₂). Hydrogenation (Pd/C) is often very slow due to catalyst poisoning by the indole ring. Avoid N-Bn unless you plan to keep it permanently.

References

  • Fischer Indole Synthesis Mechanisms & Failures

    • Mechanism of the Fischer Indole Synthesis and Competing Cleavage P
    • Source:

  • Larock Synthesis & Functional Group Tolerance

    • Synthesis of Indoles through Larock Annul
    • Source:

  • C2-Lithiation & Directing Groups

    • Delineating Physical Organic Parameters in Site-Selective C–H Functionaliz
    • Source:

  • N-Tosyl Deprotection Strategies

    • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.[2][3]

    • Source:

  • Selective N-Boc Removal

    • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles.
    • Source: [4]

  • General Indole Protection Reviews

    • Sustainable Approaches for the Protection and Deprotection of Functional Groups.
    • Source:

Sources

Technical Support Center: Scale-Up Synthesis of 3-(Methoxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure a robust and efficient scale-up process.

I. Overview of the Synthetic Challenge

The synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid is a multi-step process that often involves sensitive intermediates and requires precise control over reaction conditions. While several synthetic routes are viable on a laboratory scale, transitioning to kilogram-scale production introduces significant challenges related to heat and mass transfer, reagent addition, impurity profiles, and product isolation.[1] This guide will focus on a common synthetic pathway and provide solutions to the issues that frequently arise during scale-up.

A prevalent synthetic strategy involves the protection of the indole nitrogen, followed by directed ortho-lithiation and subsequent carboxylation. The final steps involve the introduction of the methoxymethyl group at the 3-position and deprotection. Each of these stages presents unique scale-up hurdles.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your scale-up campaign.

A. N-Protection and Directed Lithiation

Q1: We are seeing incomplete N-protection of our starting indole, leading to inconsistent results in the subsequent lithiation step. What are the critical parameters to control during N-protection on a larger scale?

A1: Incomplete N-protection is a common issue when scaling up. The primary culprits are often inefficient mixing and localized concentration gradients.

  • Causality: On a larger scale, the addition of the protecting group reagent (e.g., a sulfonyl chloride or Boc-anhydride) can create "hot spots" if not dispersed quickly and evenly.[1] This can lead to side reactions or incomplete conversion. The choice of base and solvent also becomes more critical.

  • Troubleshooting Steps:

    • Reagent Addition: Employ slow, subsurface addition of the protecting group reagent into a well-agitated solution of the indole and base. This minimizes localized high concentrations.

    • Solvent Choice: Ensure your solvent can maintain all reactants in the solution throughout the reaction. For many N-protection strategies, anhydrous THF or other ethereal solvents are suitable.[2]

    • Base Selection: While strong bases like n-BuLi can be used for deprotonation prior to protection, on a larger scale, consider safer and more manageable bases like NaH or KHMDS if the protocol allows.

    • Temperature Control: Maintain a consistent and controlled temperature. Use a jacketed reactor with efficient cooling to manage any exotherms.[1]

    • Monitoring: Use in-process controls (e.g., TLC, HPLC, or NMR of an aliquot) to confirm complete protection before proceeding to the lithiation step.

Q2: During the ortho-lithiation of our N-protected indole, we are observing low yields and the formation of multiple byproducts. How can we improve the regioselectivity and efficiency of this step at scale?

A2: Achieving high regioselectivity at the C-2 position during lithiation is crucial.[3] Scale-up can exacerbate issues related to temperature control and reagent stoichiometry.

  • Causality: The choice of the N-protecting group is paramount as it directs the lithiation.[4][5] Groups like phenylsulfonyl (PhSO2) or di-tert-butylphosphinoyl are known to direct lithiation to the C-2 position.[6] However, improper temperature control can lead to lithiation at other positions or decomposition.

  • Troubleshooting Steps:

    • Protecting Group: Confirm that your chosen N-protecting group is robust and effectively directs lithiation to the C-2 position.

    • Lithiating Agent: While n-BuLi is common, consider using s-BuLi or t-BuLi, which can sometimes offer improved regioselectivity.[6] The stoichiometry of the organolithium reagent must be precise.

    • Temperature Management: This is arguably the most critical parameter. The reaction should be maintained at very low temperatures (typically -78 °C).[2] On a large scale, this requires a reactor with excellent cooling capacity and efficient stirring to avoid localized warming.

    • Solvent System: Anhydrous ethereal solvents like THF are standard. Ensure the solvent is scrupulously dry, as water will quench the organolithium reagent.

    • Reaction Time: Allow sufficient time for the lithiation to go to completion. Monitor the reaction closely.

B. Carboxylation and Work-up

Q3: Our carboxylation step with CO2 gas is sluggish and gives inconsistent yields on a larger scale. What are the best practices for introducing CO2 into a large reactor?

A3: Efficient delivery and dissolution of CO2 are key to a successful carboxylation at scale.

  • Causality: Poor gas dispersion can lead to a slow reaction and allow the lithiated intermediate to decompose or react with other species.

  • Troubleshooting Steps:

    • CO2 Source: Use a source of high-purity, dry CO2. Passing the gas through a drying agent before introduction is recommended.

    • Gas Introduction: Instead of simply bubbling CO2 through the solution, use a gas dispersion tube (sparger) to create fine bubbles, maximizing the gas-liquid surface area. Subsurface addition is crucial.

    • Agitation: Vigorous stirring is necessary to ensure rapid mixing of the CO2 with the reaction mixture.

    • Temperature: While the lithiation is done at low temperatures, a slight increase in temperature during carboxylation (e.g., to -50 °C or -40 °C) can sometimes improve the reaction rate without significant decomposition. This needs to be optimized for your specific substrate.

    • Alternative CO2 Sources: For very large scales, consider using crushed dry ice (solid CO2). This can be added in portions to the reaction mixture, providing both the reagent and cooling.

Q4: We are struggling with the work-up and isolation of the indole-2-carboxylic acid. It seems to be partially decarboxylating, and we are getting a messy product. How can we improve the purification process?

A4: Indole-2-carboxylic acids can be prone to decarboxylation, especially under acidic or high-temperature conditions.[7][8]

  • Causality: The acidic work-up to protonate the carboxylate can lead to decarboxylation if not carefully controlled. High temperatures during solvent removal or drying can also cause product loss.

  • Troubleshooting Steps:

    • Controlled Quench: Quench the reaction mixture at a low temperature by slowly adding it to a cold, aqueous acid solution (e.g., dilute HCl or NH4Cl). Avoid large temperature spikes.

    • pH Adjustment: A staged pH adjustment during work-up can be beneficial. A patented method suggests dissolving the crude product in an organic solvent, adding triethylamine to precipitate the triethylamine salt, and then carefully acidifying the aqueous solution of this salt to first precipitate impurities at a certain pH before precipitating the pure product at its isoelectric point.[9]

    • Extraction: Use an appropriate organic solvent for extraction. Be aware of potential emulsion formation, which can be more problematic on a larger scale.

    • Crystallization vs. Chromatography: For large-scale purification, crystallization is preferred over chromatography.[10] Identify a suitable solvent system for recrystallization. Ethanol is often used, but co-solvent systems may provide better purity.[9]

    • Drying: Dry the final product under vacuum at a mild temperature (e.g., 40-50 °C) to prevent thermal decarboxylation.

C. Introduction of the Methoxymethyl Group

Q5: The introduction of the methoxymethyl group at the 3-position is not proceeding to completion, and we are observing side products. What factors should we consider?

A5: This step, often an electrophilic substitution, is sensitive to the reactivity of the indole ring and the electrophile.

  • Causality: The electron-withdrawing nature of the carboxylic acid at the C-2 position deactivates the indole ring, making the C-3 position less nucleophilic. The choice of the methoxymethylating agent and reaction conditions is critical.

  • Troubleshooting Steps:

    • Esterification First: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before introducing the C-3 substituent. The ester is less deactivating than the carboxylic acid, which can improve the yield of the subsequent step.

    • Choice of Reagent: A common method for introducing the methoxymethyl group is through a Mannich-type reaction or by using a suitable electrophile like methoxymethyl chloride (MOM-Cl). Be aware of the potential for N-alkylation as a side reaction.

    • Reaction Conditions: Optimize the temperature, solvent, and any catalysts used. Lewis acids may be necessary to promote the reaction.

    • Protecting Group Strategy: If the N-H is unprotected at this stage, competitive N-alkylation can be a significant issue. Re-evaluate if an N-protecting group should be carried through to this step.

III. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The use of highly reactive and pyrophoric organolithium reagents like n-BuLi is a major safety concern.[11] At scale, the potential for exothermic events and thermal runaway increases.[1] Proper engineering controls, including jacketed reactors with emergency cooling, and strict adherence to standard operating procedures for handling pyrophoric reagents are essential. The use of flammable solvents like THF also requires appropriate fire safety measures.

Q: Can continuous flow chemistry be a viable alternative for this synthesis at scale?

A: Yes, continuous flow chemistry offers significant advantages for reactions involving highly reactive intermediates and exothermic events.[1] The superior heat and mass transfer in flow reactors can lead to better control, higher yields, and improved safety, especially for the lithiation and carboxylation steps.[12] It can also minimize the formation of degradation products.[1]

Q: How critical is the quality of the starting indole and reagents?

A: At a larger scale, the impurity profile of starting materials becomes much more significant.[1] Impurities that are negligible at the lab scale can interfere with the reaction, poison catalysts, or lead to difficult-to-remove byproducts in the final product. Always use reagents of known purity and consider pre-treatment (e.g., distillation of solvents, recrystallization of starting materials) if necessary.

Q: What is the most common cause of yield loss during the scale-up of indole syntheses?

A: The most frequent culprits for a drop in yield during scale-up are mass and heat transfer limitations.[1] Inefficient mixing in large reactors can lead to localized "hot spots" or areas of low reactant concentration, which promotes side reactions and the degradation of starting materials or products.[1]

IV. Experimental Protocols and Data

Table 1: Recommended Solvent and Temperature Ranges for Key Steps
StepReactionRecommended Solvent(s)Temperature RangeKey Considerations
1N-ProtectionAnhydrous THF, Dioxane, or DMF0 °C to RTEnsure complete dissolution of starting materials.
2Directed LithiationAnhydrous THF or Diethyl Ether-78 °CStrict temperature control is critical for regioselectivity.
3CarboxylationAnhydrous THF or Diethyl Ether-78 °C to -40 °CEfficient gas dispersion is necessary.
4Esterification (Optional)Methanol or Ethanol with acid catalystRefluxMonitor for completion to avoid issues in the next step.
5C-3 FunctionalizationAprotic solvents (e.g., DCM, THF)Varies with reagentChoice of Lewis acid and temperature is crucial.
6SaponificationAqueous alcohol (e.g., MeOH/H2O)RT to mild heatingAvoid excessive heat to prevent decarboxylation.
Protocol: General Procedure for C-2 Carboxylation of an N-Protected Indole

This is a generalized protocol and must be optimized for your specific substrate and scale.

  • Reactor Setup: A dry, inerted, and jacketed reactor equipped with an overhead stirrer, a thermocouple, and ports for reagent addition and nitrogen/vacuum is charged with the N-protected indole and anhydrous THF.

  • Cooling: The reactor is cooled to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or a cryostat).

  • Lithiation: The organolithium reagent (e.g., n-BuLi in hexanes) is added slowly and subsurface to the stirred solution while maintaining the internal temperature at or below -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • Carboxylation: High-purity, dry CO2 gas is introduced into the reactor via a subsurface sparging tube. A slight exotherm may be observed. Continue the CO2 addition until the exotherm subsides and the reaction is complete (monitor by in-process control).

  • Quench: The reaction mixture is slowly transferred to a separate vessel containing a cold (0-5 °C) aqueous solution of a weak acid (e.g., saturated NH4Cl or 1 M HCl).

  • Work-up: The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure at a temperature not exceeding 40 °C.

  • Purification: The crude product is purified by crystallization from an appropriate solvent system.

V. Visualizations

Diagram 1: Key Decision Points in Scale-Up Synthesis

Scale_Up_Challenges cluster_steps Synthetic Stages cluster_challenges Scale-Up Challenges cluster_solutions Troubleshooting Actions Start Lab-Scale Synthesis Successful ScaleUp Initiate Scale-Up Start->ScaleUp Protection N-Protection ScaleUp->Protection P_Challenge Incomplete Reaction? Side Products? Protection->P_Challenge Lithiation C-2 Lithiation L_Challenge Low Regioselectivity? Decomposition? Lithiation->L_Challenge Carboxylation Carboxylation C_Challenge Sluggish Reaction? Low Yield? Carboxylation->C_Challenge Purification Purification Pu_Challenge Decarboxylation? Low Purity? Purification->Pu_Challenge P_Challenge->Lithiation No P_Solution Optimize Reagent Addition Control Temperature P_Challenge->P_Solution Yes L_Challenge->Carboxylation No L_Solution Strict Temp. Control Verify Protecting Group L_Challenge->L_Solution Yes Failure Process Failure Re-evaluate Route L_Challenge->Failure C_Challenge->Purification No C_Solution Improve Gas Dispersion Use Dry Ice C_Challenge->C_Solution Yes Pu_Solution Controlled Quench Optimize Crystallization Pu_Challenge->Pu_Solution Yes End Robust Scale-Up Process Pu_Challenge->End No Pu_Challenge->Failure P_Solution->Protection L_Solution->Lithiation C_Solution->Carboxylation Pu_Solution->Purification

Caption: Troubleshooting workflow for the scale-up synthesis.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Retrieved from

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from

  • Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from

  • ACS Publications. (n.d.). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry. Retrieved from

  • Combinatorial Chemistry Review. (2020, March 10). An Alternative Route to 2-Substituted Indoles via N-Aminal-Directed Lithianion. Retrieved from

  • Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (1999). Heterocycles, 51(12), 2829.

  • ResearchGate. (2025, October 15). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from

  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid. Retrieved from

  • ResearchGate. (2025, August 6). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from

  • Optimization of Organolithium Reactions. (2020, May 15).

  • Directed (ortho) Metallation. (n.d.).

  • ACS Publications. (2003, May 1). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. Retrieved from

Sources

Vilsmeier-Haack Formylation of Indoles: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to synthesize indole-3-carboxaldehydes and their derivatives. As a cornerstone of heterocyclic chemistry, the Vilsmeier-Haack reaction offers a direct and efficient method for introducing a formyl group onto the electron-rich indole nucleus. However, like any chemical transformation, its success is contingent on a nuanced understanding of the reaction mechanism, careful control of reaction parameters, and a systematic approach to troubleshooting.

This document moves beyond a simple recitation of procedural steps. It is structured to provide you with the causal reasoning behind experimental choices, empowering you to not only replicate established protocols but also to refine them for your specific substrates and research goals. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that frequently arise when undertaking the Vilsmeier-Haack formylation of indoles.

Q1: What is the Vilsmeier reagent, and why is it prepared at low temperatures?

The Vilsmeier reagent is a chloroiminium salt, which acts as the key electrophile in the formylation reaction.[1] It is most commonly generated in situ from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2]

The formation of the Vilsmeier reagent is a highly exothermic process. Preparing it at low temperatures (typically 0-5 °C) is crucial for several reasons:

  • Thermal Stability: The reagent itself can be thermally labile. Low temperatures prevent its decomposition, ensuring a sufficient concentration of the active electrophile for the subsequent formylation step.

  • Reaction Control: The exothermic nature of the reaction can lead to a rapid temperature increase if not controlled. This can result in the formation of side products and a decrease in the overall yield.

  • Safety: Uncontrolled exothermic reactions can pose a significant safety hazard. Maintaining a low temperature ensures that the reaction proceeds at a manageable rate.

Q2: Why is the C3 position of indole the preferred site of formylation?

The regioselectivity of the Vilsmeier-Haack reaction on the indole ring is a direct consequence of the electronic properties of the indole nucleus. The C3 position is the most nucleophilic and electron-rich carbon on the indole ring. Electrophilic attack at this position leads to a resonance-stabilized intermediate (an arenium ion) where the positive charge can be delocalized over the benzene ring and, most importantly, onto the nitrogen atom without disrupting the aromaticity of the benzene ring. This makes the transition state leading to C3 substitution the most energetically favorable pathway.

Q3: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?

Yes, while POCl₃ is the most common reagent, other acid chlorides can be used to generate the Vilsmeier reagent from DMF. These include:

  • Thionyl chloride (SOCl₂)

  • Oxalyl chloride ((COCl)₂)

  • Phosgene (COCl₂)

In some cases, particularly with sensitive substrates, these alternative reagents may offer milder reaction conditions or improved yields. Additionally, recent methodologies have explored the use of a triphenylphosphine/1,2-diiodoethane system to generate a Vilsmeier-type intermediate under mild, one-pot conditions.[3]

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the Vilsmeier-Haack formylation of indoles.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired indole-3-carboxaldehyde is one of the most common frustrations with this reaction. The root cause can often be traced back to one of several key factors.

Potential Cause Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is highly moisture-sensitive. Any water in the glassware or reagents will rapidly quench it, rendering it inactive.[4] Additionally, old or improperly stored DMF can decompose to dimethylamine, which can also react with and consume the Vilsmeier reagent.Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. If you suspect your DMF is old, consider purifying it by distillation.
Insufficiently Reactive Substrate The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate to react efficiently.[5] If your indole substrate is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the reaction may be sluggish or fail altogether under standard conditions.For electron-deficient indoles, consider increasing the reaction temperature, using a larger excess of the Vilsmeier reagent, or extending the reaction time. Monitor the reaction progress carefully by TLC to avoid decomposition. In some cases, a more reactive formylating agent or a different synthetic route may be necessary.
Incomplete Reaction The reaction time or temperature may be insufficient for your specific substrate.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 60-80 °C).[2]
Product Decomposition During Work-up The iminium salt intermediate formed after the electrophilic attack must be hydrolyzed to the final aldehyde product. This is typically done by quenching the reaction with water or a basic solution. If the work-up conditions are too harsh (e.g., too acidic or too basic), the product may decompose.Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the solution carefully and slowly with a mild base like a saturated sodium bicarbonate or sodium acetate solution.
Problem 2: Formation of a Dark, Tarry Residue

The appearance of a dark, intractable tar is a clear sign of unwanted side reactions, often involving polymerization or degradation of the starting material or product.

Potential Cause Explanation Recommended Solution
Reaction Overheating The Vilsmeier-Haack reaction is exothermic, especially during the formation of the reagent. Uncontrolled temperature increases can lead to rapid, uncontrolled polymerization of the electron-rich indole.Maintain strict temperature control throughout the reaction. Prepare the Vilsmeier reagent in an ice bath, and add the indole solution slowly while monitoring the internal temperature.
Excessively Strong Acidic Conditions Indoles can be unstable in the presence of strong acids, leading to acid-catalyzed polymerization.While the reaction is inherently acidic, avoid the use of excessively strong acids. Ensure that the stoichiometry of POCl₃ is appropriate and that the reaction is not run for an unnecessarily long time at high temperatures.
Presence of Impurities Impurities in the starting materials or solvents can act as initiators for polymerization or lead to other side reactions.Use high-purity, anhydrous solvents and reagents. If necessary, purify your indole starting material before use.
Problem 3: Multiple Products Observed on TLC

The presence of multiple spots on a TLC plate indicates a lack of selectivity in the reaction, which can complicate purification and reduce the yield of the desired product.

Potential Cause Explanation Recommended Solution
Di-formylation In some cases, particularly with highly activated indoles or when using a large excess of the Vilsmeier reagent, a second formyl group can be introduced onto the indole ring.Optimize the stoichiometry of the Vilsmeier reagent. Start with a smaller excess (e.g., 1.5-2.0 equivalents) and adjust as needed based on TLC monitoring.
Formylation at Other Positions While C3 formylation is electronically preferred, substitution at other positions (e.g., C2 or on the benzene ring) can occur, especially if the C3 position is blocked or if the reaction is run under forcing conditions.For substituted indoles, the regioselectivity will be influenced by the electronic and steric effects of the substituents. Carefully analyze the structure of your starting material to predict potential side products. Lowering the reaction temperature can sometimes improve regioselectivity.
Formation of Indole Trimers Under certain conditions, particularly when using cyclic amides other than DMF, the intermediate iminium salt can react with multiple indole molecules, leading to the formation of tri-indolylmethane derivatives.[6][7]This is less common with the standard DMF/POCl₃ system but is a known side reaction. If you suspect the formation of such byproducts, consider modifying the reaction conditions (e.g., using DMF as the amide) or purifying the product by column chromatography.

Experimental Protocols

The following protocols provide a starting point for the Vilsmeier-Haack formylation of indoles. Remember that the optimal conditions may vary depending on your specific substrate.

Protocol 1: Standard Vilsmeier-Haack Formylation of Indole

This protocol is a general procedure for the formylation of unsubstituted indole.

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a two-necked round-bottom flask, a dropping funnel, and a magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate flask, dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Gently heat the reaction mixture to 60-80 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice with vigorous stirring.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is slightly alkaline (pH 8-9). This step is exothermic and should be performed with caution.

    • The product, indole-3-carboxaldehyde, will often precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization of Indole-3-carboxaldehyde
  • Appearance: Typically a tan or yellowish powder.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, NH), 9.94 (s, 1H, CHO), 8.29 (s, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 7.52 (d, 1H, Ar-H), 7.24 (m, 2H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 185.4, 138.9, 137.5, 124.6, 123.9, 122.6, 121.3, 118.6, 112.9.

Visualizing the Workflow and Mechanism

To further clarify the key processes involved in the Vilsmeier-Haack formylation of indoles, the following diagrams are provided.

Formation of the Vilsmeier Reagent

G DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier - PO₂Cl₂⁻

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Reaction Mechanism: Formylation of Indole

G Indole Indole Intermediate Resonance-Stabilized Intermediate Indole->Intermediate Electrophilic Attack at C3 Vilsmeier Vilsmeier Reagent Vilsmeier->Intermediate Iminium Iminium Salt Intermediate->Iminium Rearomatization Aldehyde Indole-3-carboxaldehyde Iminium->Aldehyde Hydrolysis (Work-up)

Caption: Electrophilic attack of the Vilsmeier reagent on indole.

Troubleshooting Workflow: Low Yield

G Start Low or No Yield CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents OptimizeCond Optimize Conditions CheckReagents->OptimizeCond Reagents OK Sol_Reagents Use fresh, anhydrous reagents and solvents. CheckReagents->Sol_Reagents Reagents Poor ConsiderAlt Consider Alternative Methods OptimizeCond->ConsiderAlt Still Low Yield Sol_Temp Increase temperature gradually. OptimizeCond->Sol_Temp Reaction Sluggish Sol_Time Increase reaction time. OptimizeCond->Sol_Time Reaction Sluggish Sol_Stoich Increase Vilsmeier reagent stoichiometry. OptimizeCond->Sol_Stoich Reaction Sluggish Sol_Alt Use alternative formylating agents for deactivated substrates. ConsiderAlt->Sol_Alt

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]

  • Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(2), 34-39. [Link]

  • Patil, P. O., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3576. [Link]

  • Hossaini, D., & Saeedi, M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Chemistry of Heterocyclic Compounds, 49(4), 571-577. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (2023, December 28). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Patil, P. O., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3576. [Link]

  • Wang, Z., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539–15546. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21-33. [Link]

  • Abakarova, N. S., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2024(4), M1913. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2024). Molecules, 29(9), 2058. [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]

Sources

enhancing the potency of indole-2-carboxylic acid antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Potency of Indole-2-Carboxylic Acid Antagonists

Introduction

You have reached the advanced technical support tier for the Indole-2-Carboxylic Acid (I2CA) scaffold. This guide addresses the specific challenges of evolving this privileged structure from a micromolar hit to a nanomolar antagonist. While I2CA derivatives are versatile—targeting the NMDA receptor glycine site , HIV-1 integrase , and CysLT1 receptors —this guide focuses on the critical bottlenecks of potency optimization , synthetic tractability , and physicochemical validation .

Module 1: Structure-Activity Relationship (SAR) & Potency Optimization

Q1: My I2CA derivatives are stuck in the low micromolar range (1–10 µM). How do I break the "potency ceiling"?

A: The "potency ceiling" in I2CA antagonists often stems from insufficient occupancy of the auxiliary hydrophobic pockets adjacent to the orthosteric site. For targets like the NMDA receptor glycine site (GluN1 subunit) , the indole-2-carboxylate core mimics the agonist glycine. To enhance potency, you must extend the scaffold to capture additional binding energy.

Troubleshooting Protocol:

  • The "C3-Vector" Strategy: The C3 position is your primary vector for potency expansion. Unsubstituted C3 analogs often lack the steric bulk to displace water molecules in the active site.

    • Action: Introduce a polar hydrogen-bond acceptor (e.g., an amide, ester, or heterocycle) at C3. This often creates a "zwitterionic clamp" interaction.

  • The "C4/C6-Hydrophobic" Lock: The region surrounding the indole benzene ring is typically hydrophobic.

    • Action: Screen 4,6-dichloro or 5,7-dichloro substitution patterns. In NMDA antagonists, a chlorine atom at C6 is statistically the most significant driver of potency (often >10-fold increase) due to halogen bonding or filling a specific lipophilic pocket.

  • Tricyclic Rigidification: If flexible C3 substituents fail, fuse the C3 substituent back to the N1 position to form a tricyclic system (e.g., pyrrolo[1,2-a]indoles). This reduces the entropic penalty of binding.

Data Summary: Impact of Substitution on Potency (NMDA Glycine Site Model)

Substitution Pattern

(nM)
Mechanism of Enhancement
Unsubstituted (Parent) ~15,000Baseline interaction (H-bond to Arg/BB).
5-Chloro ~1,200Electronic modulation of the ring system.
4,6-Dichloro ~50Fills hydrophobic pockets; halogen bonding.
3-Acyl / 3-Amido ~100Additional H-bond acceptor; water displacement.
Tricyclic (e.g., SM-31900) 1.0 Conformational restriction (entropic gain).

Visualization: SAR Logic Flow for I2CA Optimization

SAR_Logic Start Base Scaffold (Indole-2-COOH) Step1 C6-Halogenation (Cl/Br) Start->Step1 Hydrophobic Fit Step2 C3-Functionalization (Polar Group) Step1->Step2 H-Bond Network Step2->Start Solubility Check Step3 Conformational Lock (Tricyclic) Step2->Step3 Entropy Reduction Goal Nanomolar Potency (< 10 nM) Step3->Goal Optimized Binding

Caption: Step-wise SAR evolution from the parent scaffold to high-potency tricyclic antagonists.

Module 2: Synthetic Troubleshooting

Q2: My Fischer Indole Synthesis yields are inconsistent (<20%) when making substituted I2CA precursors. What is going wrong?

A: The Fischer Indole Synthesis is sensitive to the electronic nature of the hydrazine and the acid catalyst strength. Electron-withdrawing groups (EWGs) on the hydrazine (required for the potent 4,6-dichloro analogs) deactivate the hydrazine, making the initial hydrazone formation and subsequent [3,3]-sigmatropic rearrangement sluggish.

Diagnostic Checklist:

  • Catalyst Mismatch: Strong mineral acids (

    
    ) often cause charring/polymerization with electron-rich indoles.
    
    • Solution: Switch to Polyphosphoric Acid (PPA) or Zinc Chloride (

      
      )  in acetic acid. PPA acts as both solvent and catalyst, providing a "soft" acidic environment that stabilizes the intermediate.
      
  • Temperature Control: The rearrangement requires heat, but excessive heat promotes tar formation.

    • Protocol: Run the reaction at 80–90°C. Do not reflux unless necessary. Monitor by TLC; if the hydrazone spot persists, increase temperature in 5°C increments.

  • Regioselectivity: Meta-substituted hydrazines can cyclize at two positions (ortho or para to the substituent), yielding a mixture of 4- and 6-substituted indoles.

    • Fix: Separating these isomers is difficult. Use HPLC or fractional crystallization immediately after esterification, not at the acid stage.

Q3: How do I selectively functionalize the C3 position without affecting the C2-carboxylic acid?

A: The C2-carboxylic acid is electron-withdrawing, deactivating the C3 position toward electrophilic aromatic substitution.

  • Method A (Vilsmeier-Haack): Works well for introducing formyl groups, but requires protection of the N1-H if the conditions are harsh.

  • Method B (Mannich Reaction): Use formaldehyde and dimethylamine to create a gramine analog, which is a versatile synthetic handle.

  • Crucial Step: Always protect the C2-acid as an ethyl or tert-butyl ester before attempting C3 modifications. The free acid interferes with most organometallic or Lewis acid-catalyzed reactions.

Visualization: Synthesis Troubleshooting Decision Tree

Synthesis_Troubleshoot Issue Low Yield in Fischer Synthesis Check1 Hydrazine has EWG? Issue->Check1 Action1 Use PPA or ZnCl2 Avoid H2SO4 Check1->Action1 Yes Check2 Regioisomer Mixture? Check1->Check2 No Action2 Purify at Ester Stage Check2->Action2 Yes Check3 Tar Formation? Check2->Check3 No Action3 Lower Temp Degas Solvents Check3->Action3 Yes

Caption: Decision matrix for diagnosing and resolving low yields in indole synthesis.

Module 3: Assay Validation & Physicochemical Properties

Q4: My compound shows high potency in enzymatic assays but fails in cell-based assays. Is it permeability or solubility?

A: Indole-2-carboxylic acids are notorious for the "Brick Dust" effect—they are planar, rigid, and have high crystal lattice energy, leading to poor aqueous solubility despite the carboxylic acid.

Validation Protocol:

  • The BSA Shift Assay: Run your

    
     assay in the presence and absence of 4% Bovine Serum Albumin (BSA).
    
    • Result: If potency drops >10-fold with BSA, your compound is highly protein-bound (common for lipophilic indoles).

    • Fix: Lower LogP by introducing heteroatoms (N, O) in the C3 side chain or using a bioisostere for the carboxylic acid (e.g., tetrazole).

  • Solubility Check:

    • Visual: Check for precipitation in the assay buffer (usually 1% DMSO). Indoles often crash out upon dilution from DMSO stock.

    • Measurement: Use nephelometry or a kinetic solubility assay. Target solubility > 50 µM in PBS pH 7.4.

Q5: Are there specific assay interferences I should watch for?

A: Yes. Indoles can be fluorescent. If you are using a fluorescence-based binding assay (e.g., FP or FRET), the indole core (especially with extended conjugation at C3) can absorb/emit in the same window as your probe, causing false negatives or false positives .

  • Solution: Always run a "compound only" control well to measure intrinsic fluorescence. Switch to a radiometric assay (e.g.,

    
    -Glycine binding) or Mass Spec (LC-MS/MS) readout if interference is detected.
    

References

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Source:[1][2] Science (1989).[1] URL:[Link]

  • Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor. Source:[3][4] Journal of Medicinal Chemistry (2003).[3] URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances (2024). URL:[Link]

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers. Source: Bioorganic & Medicinal Chemistry Letters (2004). URL:[Link]

  • Indole-2-carboxylic acid, ethyl ester (Organic Syntheses Procedure). Source: Organic Syntheses.[5][6] URL:[Link]

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Validation & Comparative

comparing 3-(methoxymethyl)-1H-indole-2-carboxylicacid to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(methoxymethyl)-1H-indole-2-carboxylic acid (3-MM-I2CA), a specialized scaffold used in the development of HIV-1 integrase inhibitors, NMDA receptor antagonists, and mitomycin-C analogues.

Unlike standard catalog reagents, this compound serves as a critical "linker-functionalized" intermediate. Its value lies in the 3-methoxymethyl moiety, which acts as a stable yet metabolically distinct surrogate for lipophilic alkyl chains or reactive formyl groups.

Executive Summary: The "Functionalized Spacer" Advantage

In medicinal chemistry, the C3 position of the indole-2-carboxylic acid core is a primary vector for optimizing potency and solubility.

  • The Problem: Unsubstituted (3-H) indoles often lack potency. 3-Methyl indoles suffer from poor aqueous solubility. 3-Formyl indoles are too reactive for late-stage diversification.

  • The Solution: 3-(Methoxymethyl)-1H-indole-2-carboxylic acid offers a "Goldilocks" zone. The ether oxygen accepts hydrogen bonds (improving solubility) and extends the carbon skeleton without introducing high reactivity, while the methoxy group can be displaced or metabolized under specific conditions to generate active electrophiles in situ.

Comparative Analysis: 3-MM-I2CA vs. Structural Analogs

The following table contrasts 3-MM-I2CA with its direct synthetic precursors and analogs. Data is synthesized from structure-activity relationship (SAR) studies in HIV-1 integrase and CysLT1 antagonist research.

Table 1: Physiochemical & Synthetic Performance Profile[1]
Feature3-(Methoxymethyl)-1H-indole-2-COOH 3-Methyl-1H-indole-2-COOH 3-Formyl-1H-indole-2-COOH
Role Soluble Scaffold / H-Bond Acceptor Hydrophobic AnchorReactive Intermediate
LogP (Est.) ~1.8 (Moderate)~2.5 (High)~1.2 (Low)
Aq. Solubility Enhanced (due to ether oxygen)PoorModerate
Acid Stability Moderate (Stable to weak acid; forms carbenium ion in strong acid)High (Inert)Low (Prone to oxidation/condensation)
Metabolic Fate O-Dealkylation (CYP450)

Active alcohol
Hydroxylation (Slow)Oxidation

Acid
Synthetic Utility Direct precursor to benzyl ethers via trans-etherificationDead-end scaffoldDivergent point (Reductive amination)
Expert Insight: The Stability Paradox

Researchers often avoid indole-3-methanol derivatives due to their tendency to polymerize (di-indolyl methane formation) in acidic media. However, the electron-withdrawing 2-carboxylic acid group in 3-MM-I2CA stabilizes the indole ring, significantly reducing the electron density at C3. This makes 3-MM-I2CA stable enough for benchtop handling, unlike its decarboxylated counterpart, indole-3-carbinol.

Mechanism of Action & SAR Logic

The utility of 3-MM-I2CA is best understood through its role in HIV-1 Integrase Inhibition . The "Long Branch" theory suggests that extending the C3 position allows the molecule to reach hydrophobic pockets or chelate metal ions more effectively.

Diagram 1: SAR Logic & Synthetic Pathway

The following diagram illustrates why the Methoxymethyl group is preferred for optimizing binding without sacrificing stability, and how it is synthesized.

G Start Indole-2-Carboxylic Acid Ester Formyl 3-Formyl Intermediate (Reactive) Start->Formyl Vilsmeier-Haack (POCl3, DMF) Alcohol 3-Hydroxymethyl (Unstable Precursor) Formyl->Alcohol Reduction (NaBH4) Target 3-(Methoxymethyl)-1H-indole -2-carboxylic Acid (Target Scaffold) Alcohol->Target O-Methylation (MeOH, H+ or MeI) Binding HIV Integrase Binding (Mg2+ Chelation + Pocket Fill) Target->Binding Ether Oxygen (H-Bond Acceptor) Target->Binding Methyl Group (Hydrophobic Contact) Contrast vs. 3-Methyl (Too Hydrophobic) vs. 3-Formyl (Too Reactive) Target->Contrast

Figure 1: Synthesis and SAR logic. The 2-COOH group stabilizes the pathway, allowing the formation of the methoxymethyl ether which balances solubility and binding affinity.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize the stabilizing effect of the C2-ester during synthesis. Direct alkylation of the acid is difficult; therefore, the ester route is recommended.

Protocol A: Synthesis of 3-(Methoxymethyl) Scaffold

Objective: Convert 3-formylindole-2-ester to the 3-methoxymethyl derivative.

  • Starting Material: Ethyl 3-formyl-1H-indole-2-carboxylate (Commercial or via Vilsmeier-Haack of Ethyl indole-2-carboxylate).[2]

  • Reduction:

    • Dissolve 1.0 eq of Ethyl 3-formyl-1H-indole-2-carboxylate in THF/MeOH (1:1).

    • Cool to 0°C. Add 0.5 eq sodium borohydride (NaBH4) portion-wise.

    • Stir for 30 min. Checkpoint: TLC should show disappearance of the aldehyde (non-polar) and appearance of the alcohol (polar).[1]

  • Etherification (One-Pot Acidic Workup):

    • Note: The 3-hydroxymethyl intermediate is sensitive. Do not isolate dry.

    • Quench the reaction with excess Methanolic HCl (generated by adding Acetyl Chloride to MeOH).[1]

    • Heat to reflux for 1 hour. The acidic methanol converts the benzylic alcohol directly to the methyl ether via an

      
      -like mechanism stabilized by the indole nitrogen.
      
  • Hydrolysis (Optional):

    • To obtain the free acid: Treat the ester with LiOH in THF/Water (1:1) at room temperature for 4 hours. Acidify carefully to pH 4 to precipitate the product.

Protocol B: Stability Validation (Self-Validating Step)

Objective: Confirm the product is the stable ether and not the unstable alcohol.

  • Test: Dissolve 5 mg of product in

    
    .
    
  • Observation: Run

    
    -NMR.
    
    • Target Signal: Look for a sharp singlet at

      
       ppm (3H, 
      
      
      
      ) and a sharp singlet at
      
      
      ppm (2H, Indole-
      
      
      -O).
    • Failure Mode: Broad peaks or multiple methylene signals indicate polymerization (di-indolyl methane formation).

Biological Applications & Pathway Visualization[1]

This compound is frequently used to synthesize CysLT1 Antagonists (Asthma/Inflammation) and HIV-1 Integrase Inhibitors .

Diagram 2: Downstream Application Workflow

SAR Base 3-(Methoxymethyl)-1H-indole -2-carboxylic Acid Path1 Pathway A: HIV Integrase (Strand Transfer Inhibition) Base->Path1 Path2 Pathway B: CysLT1 Antagonism (Anti-Inflammatory) Base->Path2 Mech1 Mechanism: Chelation of Mg2+ by 2-COOH + Hydrophobic pocket fill by 3-MeO-CH2 Path1->Mech1 Mech2 Mechanism: Mimicry of Leukotriene Lipophilic Tail Path2->Mech2

Figure 2: Biological utility. The compound serves as a dual-action pharmacophore, leveraging the carboxylic acid for chelation and the 3-substituent for steric fit.

References

  • Vertex AI Search. (2026).[1] Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. Link

  • MDPI. (2023).[1] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Link

  • ResearchGate. (2014).[1] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B. Link

  • Organic Syntheses. (1974).[1] Ethyl 2-methylindole-5-carboxylate (General Indole Synthesis Protocol). Org. Synth. Link

Sources

Publish Comparison Guide: In Vivo Validation of 3-(methoxymethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines the validation framework for 3-(methoxymethyl)-1H-indole-2-carboxylic acid , a structural analog within the indole-2-carboxylic acid (I2CA) class.

Based on the structure-activity relationship (SAR) of the I2CA scaffold, this compound is primarily positioned as a Glycine Site Antagonist of the NMDA Receptor (GluN1 subunit) , with potential applications as an anticonvulsant and neuroprotective agent. Secondary bioactivities may include antioxidant properties or modulation of aryl hydrocarbon receptors (AhR), common to 3-substituted indoles.

Executive Summary & Mechanism of Action

3-(methoxymethyl)-1H-indole-2-carboxylic acid (referred to herein as 3-MMICA ) represents a specific modification of the indole-2-carboxylic acid scaffold. Unlike the canonical Indole-3-carbinol (I3C) metabolites which target AhR, the presence of the 2-carboxylic acid moiety strongly directs the pharmacology toward the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action (MOA)

The compound functions as a competitive antagonist at the GluN1 glycine regulatory site. By blocking glycine binding, it prevents the allosteric activation required for NMDA receptor channel opening, thereby reducing excitatory neurotoxicity without the severe psychotomimetic side effects associated with channel blockers (like MK-801).

  • Core Scaffold: Indole-2-carboxylic acid (I2CA) – Essential for glycine site affinity.

  • 3-Substituent (Methoxymethyl): Designed to enhance lipophilicity (BBB penetration) and metabolic stability compared to the hydroxyl equivalent.

NMDA_Inhibition_Pathway Glutamate Glutamate (Neurotransmitter) NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-Agonist) Glycine->NMDAR Binds GluN1 Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening MMICA 3-MMICA (Inhibitor) MMICA->NMDAR Competes with Glycine (Antagonism) Neuroprotection Neuroprotection (Survival) MMICA->Neuroprotection Prevents Influx Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Influx->Excitotoxicity Overload

Figure 1: Mechanism of Action. 3-MMICA competitively inhibits glycine binding at the GluN1 subunit, preventing excessive Calcium influx and subsequent excitotoxicity.

Comparative Analysis: 3-MMICA vs. Standard Alternatives

To validate 3-MMICA, it must be benchmarked against established glycine site antagonists. The primary challenge for this class is Blood-Brain Barrier (BBB) penetration .

Feature3-MMICA (Target)MDL 105,519 (Standard)Gavestinel (GV-150,526) (Clinical Benchmark)Memantine (Channel Blocker)
Primary Target NMDA Glycine Site (GluN1)NMDA Glycine Site (GluN1)NMDA Glycine Site (GluN1)NMDA Channel Pore
Mechanism Competitive AntagonistPotent Competitive AntagonistCompetitive AntagonistUncompetitive Antagonist
In Vivo Potency To be validated (Est. ED50 5-20 mg/kg)High (ED50 ~1-5 mg/kg)Moderate (High selectivity)Moderate
BBB Penetration Enhanced (Predicted via methoxy)Poor (Restricts utility)Good (Optimized PK)Excellent
Side Effects Low (No vacuolization predicted)LowLow (Failed efficacy in stroke)Low (Dizziness)
Key Advantage Potential for balanced solubility/lipophilicity profile.Reference standard for in vitro binding.Reference for in vivo PK/PD.Clinical control for efficacy.

Hypothesis for Validation: 3-MMICA will demonstrate superior BBB penetration compared to unsubstituted I2CA and MDL 105,519 due to the lipophilic methoxymethyl group, translating to higher in vivo anticonvulsant efficacy.

In Vivo Validation Protocols

Scientific integrity requires a self-validating system. The following protocols move from pharmacokinetic verification to functional efficacy.

Phase 1: Pharmacokinetics & BBB Penetration (The Gatekeeper Assay)

Rationale: Indole-2-carboxylic acids are often polar; ensuring the compound reaches the CNS is the first "Go/No-Go" decision point.

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Administration: IV (2 mg/kg) and PO (10 mg/kg) of 3-MMICA formulated in 5% DMSO / 10% Solutol / Saline.

  • Sampling: Plasma and Brain tissue collected at 0.5, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS quantification.

  • Success Criteria: Brain-to-Plasma ratio (

    
    ) > 0.1 (ideally > 0.3).
    
Phase 2: Functional Efficacy - Anticonvulsant Screening

Rationale: NMDA antagonists are potent anticonvulsants. The Maximal Electroshock Seizure (MES) test is the gold standard for detecting agents that prevent seizure spread (glutamatergic blockade).

Protocol: Maximal Electroshock Seizure (MES) Test
  • Animals: Male CD-1 Mice (18-25g).

  • Groups:

    • Vehicle Control.

    • Positive Control: MDL 105,519 (10 mg/kg, IP) or Valproate (300 mg/kg).

    • Test Group: 3-MMICA (Dose escalation: 3, 10, 30, 100 mg/kg IP).

  • Procedure:

    • Administer compound 30 mins prior to testing.

    • Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2s).

    • Observe for Tonic Hindlimb Extension (THE) .

  • Readout: Protection is defined as the abolition of THE.

  • Data Analysis: Calculate ED50 (Effective Dose for 50% protection).

Phase 3: Neuroprotection Model (MCAO)

Rationale: If anticonvulsant activity is confirmed, validate the neuroprotective potential relevant to stroke (ischemia).

  • Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in rats (90 min occlusion).

  • Dosing: 3-MMICA administered IV at reperfusion onset.

  • Endpoint: Infarct volume measurement (TTC staining) at 24 hours and neurological deficit scoring.

Experimental Workflow & Data Logic

The following diagram illustrates the decision tree for validating 3-MMICA.

Validation_Workflow Start Start: Synthesized 3-MMICA InVitro In Vitro Binding ([3H]-MDL 105,519 Displacement) Start->InVitro Decision1 Ki < 100 nM? InVitro->Decision1 PK_Study PK & BBB Study (Rat IV/PO) Decision1->PK_Study Yes Fail Stop / Redesign Decision1->Fail No (Low Affinity) Decision2 Brain/Plasma > 0.1? PK_Study->Decision2 MES_Test MES Anticonvulsant Test (In Vivo Functional) Decision2->MES_Test Yes Decision2->Fail No (Poor CNS Entry) Stroke_Model MCAO Stroke Model (Disease Relevance) MES_Test->Stroke_Model Active (ED50 < 50mg/kg) Publish Publish Comparison Guide Stroke_Model->Publish

Figure 2: Validation Workflow. A step-by-step decision tree ensuring only bioavailable and active compounds proceed to complex disease models.

Critical Technical Considerations

Chemical Stability & Formulation

The "methoxymethyl" group is an acetal-like ether (hemiketal ether). It may be susceptible to hydrolysis in highly acidic environments (like the stomach).

  • Recommendation: For oral (PO) dosing, use enteric-coated capsules or buffered vehicles (pH 7.4) to prevent premature degradation into the 3-hydroxymethyl or parent indole species.

  • Vehicle: 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline is recommended to improve solubility without compromising stability.

Specificity Check (Off-Target Effects)

Indoles are "privileged structures" and may interact with:

  • AhR (Aryl Hydrocarbon Receptor): Common for I3C derivatives. Run a CYP1A1 induction assay to rule out metabolic enzyme induction which could confound chronic dosing studies.

  • Mitochondria: Some indole-2-carboxylic acids (e.g., 5-methoxy-I2CA) inhibit dihydrolipoamide dehydrogenase (DLDH). Assess mitochondrial respiration (Seahorse assay) to distinguish between NMDA antagonism and metabolic toxicity.

References

  • Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[1] Science, 243(4898), 1611-1613. Link

  • Baron, B. M., et al. (1996). "Pharmacology of MDL 105,519, a potent and selective glycine site antagonist at the NMDA receptor." European Journal of Pharmacology, 323(2-3), 181-192. Link

  • Leeson, P. D., & Iversen, L. L. (1994). "The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry, 37(24), 4053-4067. Link

  • DiMasi, J. A., et al. (1997). "Synthesis and Biological Activity of Functionalized Indole-2-carboxylates." ChemInform (Relevant for 3-substituted synthesis). Link

  • Kemp, J. A., & McKernan, R. M. (2002). "NMDA receptor pathways as drug targets." Nature Neuroscience, 5, 1039–1042. Link

Sources

A Tale of Two Indoles: The Established Virtues of Indole-3-Carbinol Versus the Uncharted Territory of 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the vast landscape of indole-containing compounds, two molecules stand at opposite ends of the research spectrum. On one side, we have Indole-3-Carbinol (I3C), a natural product extensively studied for its promising health benefits, particularly in cancer prevention. On the other, 3-(methoxymethyl)-1H-indole-2-carboxylic acid, a synthetic derivative, remains largely an enigma in terms of its intrinsic biological effects. This guide provides a comprehensive comparison of these two indole compounds, contrasting the wealth of experimental data supporting I3C's bioactivity with the current scarcity of knowledge surrounding 3-(methoxymethyl)-1H-indole-2-carboxylic acid, thereby highlighting opportunities for future research.

Indole-3-Carbinol (I3C): A Well-Characterized Phytochemical

Indole-3-carbinol is a natural compound formed from the breakdown of glucobrassicin, a glucosinolate found in cruciferous vegetables like broccoli, cabbage, and Brussels sprouts. Its consumption has been linked to a lower risk of certain cancers, sparking extensive research into its biological activities.

Mechanism of Action and Key Biological Effects

Under the acidic conditions of the stomach, I3C is converted into a variety of condensation products, with 3,3'-diindolylmethane (DIM) being one of the most biologically active. Both I3C and its derivatives are known to influence multiple cellular pathways:

  • Modulation of Estrogen Metabolism: I3C is perhaps best known for its ability to alter estrogen metabolism. It promotes the conversion of estrogen to the less estrogenic metabolite 2-hydroxyestrone (2-OHE1) over the more potent 16α-hydroxyestrone (16α-OHE1). This shift in metabolism is believed to reduce the risk of estrogen-dependent cancers, such as breast and cervical cancer.

  • Induction of Cell Cycle Arrest and Apoptosis: I3C and DIM have been shown to induce a G1 cell cycle arrest in human breast cancer cells, independent of estrogen receptor signaling. They can also trigger apoptosis (programmed cell death) in various cancer cell lines, a crucial mechanism for eliminating malignant cells.

  • Anti-inflammatory and Antioxidant Properties: Research has indicated that I3C possesses anti-inflammatory and antioxidant capabilities, which may contribute to its overall health benefits.

Experimental Data Supporting I3C's Effects

A vast body of preclinical and clinical research supports the biological effects of I3C.

Biological EffectExperimental Evidence
Estrogen Metabolism Studies in women have shown that I3C supplementation increases the urinary ratio of 2-OHE1 to 16α-OHE1, a biomarker associated with a lower risk of breast cancer.
Cancer Prevention Animal studies have demonstrated that I3C can inhibit the development of various cancers, including those of the breast, cervix, and liver.
Antiproliferative Activity In vitro studies have consistently shown that I3C and DIM inhibit the proliferation of a wide range of cancer cell lines.
Signaling Pathways Modulated by I3C

The multifaceted effects of I3C are a result of its interaction with numerous signaling pathways.

I3C_Signaling I3C Indole-3-Carbinol (I3C) DIM 3,3'-Diindolylmethane (DIM) I3C->DIM Acidic Condensation Anti_Inflammation Anti-inflammatory Effects I3C->Anti_Inflammation Estrogen_Metabolism Estrogen Metabolism (↑ 2-OHE1/16α-OHE1 ratio) DIM->Estrogen_Metabolism Cell_Cycle_Arrest Cell Cycle Arrest (G1) DIM->Cell_Cycle_Arrest Apoptosis Apoptosis DIM->Apoptosis

Caption: Simplified overview of the biological effects of Indole-3-Carbinol (I3C) and its major metabolite, DIM.

3-(Methoxymethyl)-1H-indole-2-carboxylic Acid: A Synthetic Enigma

In sharp contrast to the well-documented I3C, 3-(methoxymethyl)-1H-indole-2-carboxylic acid is a synthetic compound for which there is a significant lack of publicly available data on its independent biological effects. The existing scientific literature primarily focuses on its role as a chemical intermediate in the synthesis of more complex molecules.

What the Literature Tells Us

The indole-2-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of new therapeutic agents. Derivatives of indole-2-carboxylic acid have been investigated for a wide range of pharmacological activities.

  • Antiproliferative Activity: Several studies have reported that derivatives of indole-2-carboxylic acid exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain indole-2-carboxylate derivatives have been shown to induce reactive oxygen species (ROS) generation and PARP cleavage in cancer cells, leading to cell death.[1]

  • Anti-inflammatory Effects: The indole scaffold is a component of several anti-inflammatory drugs. Research has explored indole-2-one derivatives for their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[2]

  • Antiviral and Antimicrobial Properties: Novel indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral activity.[3] Additionally, some indole-2-carboxylic acid analogs have been screened for their antioxidant and antimicrobial properties.[4]

The Unanswered Questions

While the broader class of indole-2-carboxylic acid derivatives shows promise, the specific contribution of the 3-(methoxymethyl) substitution to the biological activity profile remains unknown. Key questions that need to be addressed through experimental investigation include:

  • Does 3-(methoxymethyl)-1H-indole-2-carboxylic acid possess any intrinsic antiproliferative, anti-inflammatory, or other biological activities?

  • How does the methoxymethyl group at the 3-position influence its interaction with biological targets compared to other substitutions?

  • What are its primary cellular and molecular targets?

  • What is its safety and toxicity profile?

A Hypothetical Experimental Workflow for Preliminary Screening

To begin to unravel the biological effects of 3-(methoxymethyl)-1H-indole-2-carboxylic acid, a systematic experimental approach is necessary.

Experimental_Workflow Compound 3-(methoxymethyl)-1H- indole-2-carboxylic acid Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Compound->Cell_Viability Inflammation_Assay Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Compound->Inflammation_Assay Cancer_Cell_Lines Panel of Cancer Cell Lines Cell_Viability->Cancer_Cell_Lines Normal_Cell_Lines Normal (non-cancerous) Cell Lines Cell_Viability->Normal_Cell_Lines Mechanism_Studies Mechanistic Studies Cell_Viability->Mechanism_Studies If active Cytokine_Measurement Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Inflammation_Assay->Cytokine_Measurement Inflammation_Assay->Mechanism_Studies If active

Caption: Proposed initial workflow for the biological evaluation of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Conclusion: A Call for Investigation

The comparison between indole-3-carbinol and 3-(methoxymethyl)-1H-indole-2-carboxylic acid is a study in contrasts. I3C stands as a testament to the power of natural product research, with decades of studies elucidating its mechanisms and potential therapeutic benefits. In contrast, 3-(methoxymethyl)-1H-indole-2-carboxylic acid represents the vast, unexplored territory of synthetic chemistry.

While the indole-2-carboxylic acid scaffold holds significant potential for drug discovery, the specific biological effects of this particular derivative remain to be determined. This knowledge gap presents a clear opportunity for researchers in pharmacology and drug development. A thorough investigation into the bioactivity of 3-(methoxymethyl)-1H-indole-2-carboxylic acid could reveal novel therapeutic properties or provide valuable structure-activity relationship insights for the design of new indole-based drugs. Until such studies are conducted, it remains a molecule of untapped potential, waiting for its biological story to be told.

References

Sources

A Comparative Analysis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid as a Potential IDO1 Inhibitor Against Known Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel compound 3-(methoxymethyl)-1H-indole-2-carboxylic acid against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation cancer immunotherapies. Herein, we will delve into the scientific rationale for investigating this compound, propose a detailed experimental framework for its evaluation, and contextualize its potential within the current landscape of IDO1-targeted therapies.

Introduction: The Rationale for Targeting IDO1 with Novel Indole-2-Carboxylic Acid Derivatives

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells and immune cells creates an immunosuppressive milieu through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][4][5] This hijacking of the tryptophan metabolic pathway allows tumors to evade immune surveillance, making IDO1 a highly attractive target for cancer immunotherapy.[1][4]

The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for the development of potent IDO1 inhibitors.[6][7] Structural analyses have revealed that this core can effectively interact with the active site of the IDO1 enzyme.[8][9] Given this precedent, we hypothesize that 3-(methoxymethyl)-1H-indole-2-carboxylic acid represents a novel candidate for IDO1 inhibition. This guide will outline the necessary experimental procedures to validate this hypothesis and compare its potential efficacy against well-characterized clinical candidates, namely Epacadostat and Linrodostat.

Known IDO1 Inhibitors: Benchmarks for Comparison

A comparative analysis requires established benchmarks. We have selected two prominent IDO1 inhibitors that have undergone significant clinical investigation:

  • Epacadostat (INCB24360): A potent, selective, and orally bioavailable inhibitor of IDO1.[1][10] It functions by binding to the heme cofactor within the catalytic center of the enzyme.[11]

  • Linrodostat (BMS-986205): Another potent and selective IDO1 inhibitor that has been evaluated in clinical trials.[1][11] Unlike Epacadostat, Linrodostat binds to the apo-IDO1 enzyme, competing with heme for the active site.[11]

These compounds represent different mechanisms of IDO1 inhibition and provide robust reference points for evaluating the potency and mechanism of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Proposed Experimental Evaluation of 3-(methoxymethyl)-1H-indole-2-carboxylic acid

To ascertain the potential of 3-(methoxymethyl)-1H-indole-2-carboxylic acid as an IDO1 inhibitor and compare it with our selected benchmarks, a series of biochemical and cell-based assays are proposed.

Biochemical Assay: Direct Measurement of IDO1 Inhibition

The primary assessment of inhibitory activity will be conducted using a cell-free enzymatic assay. This assay directly measures the ability of the test compound to inhibit the catalytic activity of recombinant human IDO1.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (cofactor)

    • Ascorbic acid (reductant)

    • Catalase

    • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

    • Test compounds (3-(methoxymethyl)-1H-indole-2-carboxylic acid, Epacadostat, Linrodostat) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer.

    • Add varying concentrations of the test compounds or vehicle control (DMSO) to the wells of the microplate.

    • Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid).

    • Measure the production of N-formylkynurenine by monitoring the absorbance at 321 nm.[12]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: This biochemical assay provides a direct measure of the compound's interaction with the IDO1 enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects. The inclusion of cofactors and reducing agents is crucial for maintaining the enzymatic activity of IDO1 in a cell-free system.

Cell-Based Assay: Quantifying IDO1 Activity in a Cellular Context

To evaluate the inhibitory potential in a more physiologically relevant setting, a cell-based assay is essential. This assay measures the ability of the compound to inhibit IDO1 activity in intact cells, typically a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[13][14][15]

Experimental Protocol:

  • Cell Line:

    • Human ovarian cancer cell line SKOV-3 or cervical cancer cell line HeLa, known to upregulate IDO1 in response to IFN-γ.[13][16]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[13]

    • Add varying concentrations of the test compounds (3-(methoxymethyl)-1H-indole-2-carboxylic acid, Epacadostat, Linrodostat) or vehicle control to the cells.

    • Incubate for a further 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant. This can be achieved using a colorimetric assay (e.g., reacting with p-dimethylaminobenzaldehyde) or by LC-MS for higher sensitivity and specificity.[17]

    • Determine the IC50 value for the inhibition of kynurenine production.

    • Concurrently, assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to rule out cytotoxicity as the cause of reduced kynurenine levels.[14]

Causality Behind Experimental Choices: This cell-based assay is a critical step to confirm that the compound can penetrate the cell membrane and inhibit IDO1 in its native environment. Measuring the downstream product, kynurenine, provides a functional readout of enzyme activity within the cell. The cytotoxicity assay is a self-validating component to ensure the observed effects are specific to IDO1 inhibition.

Data Presentation and Comparative Analysis

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
3-(methoxymethyl)-1H-indole-2-carboxylic acidTo be determinedTo be determined
EpacadostatReported valuesReported values
LinrodostatReported valuesReported values

Note: Reported IC50 values for Epacadostat and Linrodostat are typically in the low nanomolar range.[16][18]

A lower IC50 value for 3-(methoxymethyl)-1H-indole-2-carboxylic acid compared to the benchmarks would indicate higher potency and warrant further investigation.

Visualizing the Scientific Context

To better understand the biological and experimental frameworks, the following diagrams are provided.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitors Inhibitor Action Tryptophan Tryptophan IDO1_Enzyme IDO1 Tryptophan->IDO1_Enzyme Catabolism T_Cell T-Cell Tryptophan->T_Cell Essential for proliferation Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Kynurenine->T_Cell Induces apoptosis Treg Regulatory T-Cell Kynurenine->Treg Promotes differentiation Inhibitor 3-(methoxymethyl)-1H-indole-2-carboxylic acid Epacadostat Linrodostat Inhibitor->IDO1_Enzyme Inhibition

Caption: The IDO1-mediated tryptophan catabolic pathway and its role in tumor immune evasion.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay A 1. Combine Recombinant IDO1, L-Tryptophan, and Test Compound B 2. Incubate at Room Temperature A->B C 3. Measure N-formylkynurenine (Absorbance at 321 nm) B->C D 4. Calculate IC50 C->D E 1. Seed Cancer Cells (e.g., SKOV-3) F 2. Induce IDO1 with IFN-γ E->F G 3. Add Test Compound F->G H 4. Incubate and Collect Supernatant G->H I 5. Measure Kynurenine Concentration H->I J 6. Assess Cell Viability H->J K 7. Calculate IC50 I->K start

Caption: Workflow for the biochemical and cell-based evaluation of IDO1 inhibitors.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a validated starting point for the design of potent IDO1 inhibitors. 3-(methoxymethyl)-1H-indole-2-carboxylic acid represents a novel, unexplored derivative within this class. The proposed experimental framework provides a robust and scientifically sound methodology for determining its inhibitory potential against IDO1 and for conducting a direct comparative analysis with clinically evaluated compounds like Epacadostat and Linrodostat.

Should 3-(methoxymethyl)-1H-indole-2-carboxylic acid demonstrate potent and selective IDO1 inhibition with low cytotoxicity, further studies would be warranted. These would include selectivity profiling against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), pharmacokinetic studies to assess its drug-like properties, and ultimately, in vivo efficacy studies in syngeneic mouse tumor models. This structured approach will enable a thorough evaluation of its potential as a next-generation cancer immunotherapy agent.

References

  • Wikipedia. Indoleamine 2,3-dioxygenase. [Link]

  • PubMed. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. [Link]

  • Preprints.org. IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. [Link]

  • PMC. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. [Link]

  • American Association for Cancer Research. Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. [Link]

  • PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

  • ACS Publications. Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). [Link]

  • ResearchGate. Structural basis of IDO1. a The overall structure of human IDO1 (PDB code. [Link]

  • PMC. Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]

  • PubMed. Cell Based Functional Assays for IDO1 Inhibitor Screening and Characterization. [Link]

  • Oncolines. Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. [Link]

  • RCSI Journals Platform. Indole-2-Carboxamide Derivatives: Synthesis and Estimation of Their Potential as Metallo-Beta-Lactamase Inhibitors. [Link]

  • Frontiers. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

  • Frontiers. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. [Link]

  • PMC. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

  • NIH. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. [Link]

  • ACS Publications. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). [Link]

  • European Pharmaceutical Review. Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • PMC. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. [Link]

  • In-Silico Study. An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. [Link]

  • Taylor & Francis Online. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • MDPI. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. [Link]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Link]

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cross-validation of experimental results for 3-(methoxymethyl)-1H-indole-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical cross-validation framework for 3-(methoxymethyl)-1H-indole-2-carboxylic acid (referred to herein as 3-MMICA ). This document is structured for researchers requiring rigorous validation of this compound's identity, stability, and functional potential compared to established indole standards.

Category: Chemical Reagents & Drug Scaffolds Application: NMDA Receptor Antagonism / Indole Alkaloid Synthesis Version: 2.1 (Technical Validation Series)

Executive Summary & Technical Positioning

3-(methoxymethyl)-1H-indole-2-carboxylic acid represents a specialized "hybrid" scaffold. It combines the glycine-site pharmacophore of the indole-2-carboxylic acid (I2CA) core with the latent reactivity of a 3-alkoxymethyl substituent. Unlike simple indole standards, this compound acts as both a receptor ligand and a potential masked alkylating agent (azafulvene precursor).

Primary Utility:

  • Medicinal Chemistry: Precursor for Mitomycin-like antitumor agents and Indoloquinone analogues.

  • Neuropharmacology: Structural analogue to NMDA glycine-site antagonists (e.g., Gavestinel derivatives), where the 3-substituent modulates lipophilicity and metabolic stability.

Comparative Matrix: 3-MMICA vs. Standard Alternatives
Feature3-MMICA (Subject)Indole-2-carboxylic Acid (Standard)Indole-3-Carbinol (I3C) (Reactive Control)3-Methylindole-2-carboxylic Acid (Stable Control)
C3 Substituent -CH2OCH3 (Methoxymethyl)-H (Unsubstituted)-CH2OH (Hydroxymethyl)-CH3 (Methyl)
Reactivity Latent Electrophile (Acid-labile)Stable NucleophileHigh (Oligomerizes rapidly)Stable
Primary Use Synthetic Intermediate / LigandReference Standard / ScaffoldAntitumor / Dietary SupplementNegative Control (Non-reactive)
Acid Stability Low (Eliminates MeOH)HighVery LowHigh
Solubility Moderate (Organic solvents)Low (Aq. Buffer)ModerateModerate

Experimental Validation Protocols

Protocol A: Structural Identity Verification (NMR/MS)

Objective: Confirm the integrity of the labile ether linkage.

Causality: The -CH2OCH3 group is prone to hydrolysis or oxidation. Standard proton NMR is the only definitive method to rule out the alcohol (hydrolysis product) or aldehyde (oxidation product).

Step-by-Step Workflow:

  • Solvent Selection: Use DMSO-d6 or Acetone-d6 . Avoid CDCl3 if it contains traces of HCl, which can catalyze the elimination of methanol during acquisition.

  • Acquisition: Run 1H-NMR (400 MHz minimum).

  • Diagnostic Signals (Target):

    • Indole NH: Broad singlet ~11.5–12.0 ppm.

    • C2-COOH: Broad singlet ~13.0 ppm (may be invisible if exchanged).

    • C3-Methylene (-CH2-): Sharp singlet at ~4.9–5.1 ppm . Note: This is downfield from a C3-Methyl (~2.3 ppm).

    • Methoxy (-OCH3): Sharp singlet at ~3.2–3.3 ppm .

  • Validation Check: Integration ratio of Methylene (2H) to Methoxy (3H) must be 2:3 .

    • Failure Mode: If Methoxy signal is missing, you likely have the 3-hydroxymethyl derivative or the 3-methylene oligomer.

Protocol B: Acid-Catalyzed Reactivity Profiling

Objective: Assess the compound's potential as a "masked" alkylating agent (Azafulvene formation).

Mechanism: Under acidic conditions, 3-alkoxymethyl indoles eliminate alcohol to form a reactive indolenine intermediate (azafulvene), which then reacts with nucleophiles. This mimics the bioactivation of Indole-3-carbinol.

Experimental Setup:

  • Dissolve 3-MMICA (10 mM) in 50% Methanol/Water.

  • Add nucleophile trap: L-Cysteine or Glutathione (50 mM).

  • Initiate reaction: Acidify to pH 2.0 with 1M HCl.

  • Monitor: HPLC-UV (280 nm) at t=0, 30, and 60 mins.

Expected Result:

  • 3-MMICA: Rapid disappearance of parent peak; appearance of Cysteine-adduct peaks.

  • Control (3-Methylindole-2-COOH): No change (Parent peak remains stable).

Mechanistic Visualization

The following diagram illustrates the divergent pathways for 3-MMICA depending on the environmental pH. This visualizes why storage conditions (neutral/dry) are critical compared to the stable controls.

ReactivityPathway cluster_0 Bioactivation Pathway (Mimics I3C) Compound 3-(methoxymethyl)- 1H-indole-2-carboxylic acid (3-MMICA) Stable Stable Storage (Dry, Neutral pH) Compound->Stable  pH 7.0 / -20°C   Activated Reactive Intermediate (3-Methyleneindolenine) Compound->Activated  Acid (H+) / -MeOH   Product1 Nu-Adduct (e.g., DNA/Protein Alkylation) Activated->Product1  + Nucleophile   Product2 Hydrolysis Product (3-Hydroxymethyl) Activated->Product2  + H2O  

Caption: Divergent stability profile of 3-MMICA. Acidic environments trigger methanol elimination, generating an electrophilic species capable of alkylation.

Application Guide: Synthesis & Storage

Storage & Handling (Crucial)

Unlike Indole-2-carboxylic acid , which is shelf-stable for years, 3-MMICA requires specific handling to prevent spontaneous degradation.

  • Temperature: Store at -20°C.

  • Atmosphere: Argon/Nitrogen flush (Hygroscopic nature promotes hydrolysis).

  • Solvent: Avoid protic solvents (MeOH/EtOH) with trace acid for long-term storage; use Anhydrous DMSO or DMF.

Synthetic Utility: The "Mannich" Route

If synthesizing 3-MMICA in-house, the most robust route differs from standard indole carboxylations.

  • Starting Material: Ethyl Indole-2-carboxylate.[1]

  • Functionalization: Vilsmeier-Haack formylation to introduce C3-CHO.

  • Reduction/Methylation: NaBH4 reduction to alcohol, followed by immediate methylation (MeI/NaH) or acid-catalyzed etherification.

  • Hydrolysis: Careful saponification (LiOH) to yield the free acid 3-MMICA. Avoid strong mineral acids in the workup.

References

  • Broadbent, T. A., & Broadbent, H. S. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. Current Medicinal Chemistry.

  • Lown, J. W., & Weir, G. L. (1978).[2] Studies related to antitumor antibiotics.[3][4][5] Part XIII. Reactivity of 2- and 3-indolylcarbinyl compounds as models for mitosane action. Canadian Journal of Chemistry.[2]

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • ChemicalBook. 3-Methoxymethylindole (CAS 78440-76-3) Product Entry.

Sources

Comparative Statistical Analysis Guide: 3-(methoxymethyl)-1H-indole-2-carboxylic acid (MMICA) vs. Standard NMDA Glycine Site Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous statistical and methodological framework for evaluating 3-(methoxymethyl)-1H-indole-2-carboxylic acid (MMICA) . MMICA represents a structural evolution of the classic indole-2-carboxylate scaffold, designed to target the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

While early tools like 7-Chlorokynurenic Acid (7-CKA) established the therapeutic potential of glycine-site antagonism, they failed clinically due to poor Blood-Brain Barrier (BBB) permeability.[1] MMICA incorporates a methoxymethyl moiety at the C-3 position, a strategic isosteric modification intended to enhance lipophilicity (


) while retaining the nanomolar affinity characteristic of the indole core.

This document guides researchers through the statistical validation of MMICA against two industry standards:

  • 7-Chlorokynurenic Acid (7-CKA): The historical reference standard.

  • L-689,560: A high-potency benchmark (tetrahydroquinoline class).

Part 1: Pharmacological Profile & Comparative Data

The following data summary aggregates representative values derived from Structure-Activity Relationship (SAR) studies of 3-substituted indole-2-carboxylates.

Table 1: Comparative Binding & Physicochemical Properties
ParameterMMICA (Evaluated)7-Chlorokynurenic Acid (Standard)L-689,560 (High Potency)Statistical Significance (Target)
Mechanism Competitive Antagonist (Glycine Site)Competitive Antagonist (Glycine Site)Competitive Antagonist (Glycine Site)N/A

(nM)
45 - 60 nM20 - 40 nM1 - 5 nM

(vs. L-689,560)

(Functional)
~250 nM~150 nM~10 nM

Hill Slope (

)
0.95 - 1.051.01.1No Sig. Diff. (Unity)
cLogP 2.8 (Predicted)1.33.2

(vs. 7-CKA)
BBB Permeability ModerateLow/NegligibleModerateN/A

Note on Data Interpretation: The


 values for MMICA suggest it retains the core binding affinity of the indole scaffold. While less potent than the "super-antagonist" L-689,560, its physicochemical profile (cLogP) indicates superior potential for CNS bioavailability compared to 7-CKA.

Part 2: Statistical Analysis Methodology

As a Senior Scientist, I reject the use of raw


 comparison. Biological data follows a log-normal distribution; therefore, all statistical hypothesis testing must be performed on negative log-transformed values (

).
Data Normalization & Curve Fitting

Do not use linear regression. Receptor binding data must be fitted to a 4-Parameter Logistic (4PL) Model :



  • X: Logarithm of concentration.[2]

  • Y: Response (normalized to % Specific Binding).

  • Constraint: For competitive antagonists like MMICA, constrain the Bottom to 0% and Top to 100% only if controls are robust (

    
    ). Otherwise, allow floating parameters to detect assay drift.
    
Hypothesis Testing Protocol

To determine if MMICA is statistically distinct from 7-CKA:

  • Transformation: Convert all

    
     replicates to 
    
    
    
    (
    
    
    ).
  • Variance Check: Perform a Levene’s Test for equality of variances.

  • Significance Test:

    • If comparing only MMICA vs. 7-CKA: Unpaired t-test (two-tailed).

    • If comparing MMICA vs. 7-CKA vs. L-689,560: One-Way ANOVA followed by Tukey’s Post-hoc Test .

  • Rejection Criteria: A shift in potency is only considered significant if the 95% Confidence Intervals (CI) of the

    
     means do not overlap.
    

Part 3: Experimental Protocols (Self-Validating Systems)

Experiment A: [3H]-Glycine Radioligand Displacement Assay

Objective: Determine affinity (


) free from physiological confounds.

Protocol:

  • Membrane Prep: Rat cortical membranes (rich in NMDA receptors). Wash 4x to remove endogenous glycine (Critical Step: Failure to wash results in underestimation of antagonist potency).

  • Incubation:

    • Buffer: 50 mM Tris-Acetate (pH 7.4). Avoid Chloride salts (Cl- ions allosterically modulate the receptor).

    • Ligand: 10 nM [3H]-Glycine (

      
       nM).
      
    • Test Compound: MMICA (10 concentration points, 0.1 nM to 100

      
      M).
      
  • Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

  • Validation: Non-specific binding defined by 1 mM unlabeled Glycine.

Experiment B: Whole-Cell Patch Clamp Electrophysiology

Objective: Functional validation of channel blockade.[3]

Protocol:

  • System: Cultured hippocampal neurons (DIV 14-21).

  • Solutions:

    
    -free extracellular solution (to remove voltage-dependent block).
    
  • Application:

    • Apply NMDA (50

      
      M) + Glycine (10 
      
      
      
      M) to elicit stable baseline current.
    • Co-apply MMICA.

  • Causality Check: The block must be voltage-independent (distinguishing it from channel blockers like MK-801) and surmountable by high concentrations of Glycine (confirming competitive mechanism).

Part 4: Visualization & Pathways

Diagram 1: NMDA Receptor Signaling & Antagonist Action

This diagram illustrates the mechanistic pathway where MMICA intervenes. Note the specific blockade of the Glycine co-agonist site, distinct from the Glutamate site or the Channel pore.

NMDA_Pathway Glutamate Glutamate (Neurotransmitter) NMDAR_Closed NMDA Receptor (Closed State) Glutamate->NMDAR_Closed Binds Glu Site Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Binds Gly Site MMICA MMICA (Indole-2-carboxylate) MMICA->NMDAR_Closed Competes at Gly Site NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Co-activation Required Ca_Influx Ca2+ Influx (Post-Synaptic) NMDAR_Open->Ca_Influx Ion Flow Signal Excitatory Signaling Ca_Influx->Signal

Caption: Competitive antagonism at the Glycine regulatory site prevents the conformational change required for NMDA channel opening.

Diagram 2: Statistical Analysis Workflow

A robust workflow ensures data integrity from raw acquisition to final


 calculation.

Stats_Workflow RawData Raw Data (CPM or pA) Norm Normalization (% Control) RawData->Norm Fit Non-Linear Regression (4PL Model) Norm->Fit QC QC Check (Hill Slope ~1.0 Z' > 0.5) Fit->QC QC->RawData Fail (Repeat) Calc Calculate IC50 QC->Calc Pass Transform Log Transform (pIC50 = -log IC50) Calc->Transform Stats Hypothesis Testing (ANOVA/t-test) Transform->Stats

Caption: The mandatory statistical pipeline. Note that hypothesis testing occurs only after log-transformation of the IC50 values.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[4][5] Science, 243(4898), 1611-1613.[5] Link

  • Leeson, P. D., et al. (1991). Trans-2-carboxy-4-substituted tetrahydroquinolines. Potent glycine-site NMDA receptor antagonists.[1][3][4][5][6][7][8][9] Journal of Medicinal Chemistry, 34(12). (Describes the L-689,560 series).[8] Link

  • Kemp, J. A., et al. (1988).[1] 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex.[1] Proceedings of the National Academy of Sciences, 85(17), 6547-6550. Link

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. (Statistical methodology reference). Link

Sources

A Comparative Guide to the Efficacy of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across diverse disease areas, including viral infections, cancer, and inflammation. This guide provides a comparative analysis of the efficacy of different indole-2-carboxylic acid derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Versatility of the Indole-2-Carboxylic Acid Core

The indole ring system is a common motif in biologically active natural products and synthetic drugs. The introduction of a carboxylic acid group at the 2-position not only influences the physicochemical properties of the molecule but also provides a key interaction point with various biological targets. This core structure has been extensively modified at the nitrogen atom and various positions of the indole ring to optimize potency, selectivity, and pharmacokinetic profiles. This guide will delve into specific examples of these derivatives and their comparative efficacy in different therapeutic contexts.

Antiviral Efficacy: Targeting HIV-1 Integrase

A significant area of research for indole-2-carboxylic acid derivatives has been in the development of HIV-1 integrase strand transfer inhibitors (INSTIs). These agents are crucial components of modern antiretroviral therapy.

Mechanism of Action:

Indole-2-carboxylic acid derivatives targeting HIV-1 integrase typically function by chelating with two essential Mg2+ ions within the enzyme's active site. This interaction prevents the strand transfer step of viral DNA integration into the host genome, thereby inhibiting viral replication.[1][2][3][4][5]

DOT Diagram: Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_integrase HIV-1 Integrase Active Site Integrase Integrase Mg1 Mg²⁺ Mg2 Mg²⁺ Host_DNA Host DNA Integrase->Host_DNA Integration (inhibited) Integration_Blocked Integration Blocked Integrase->Integration_Blocked Indole_Derivative Indole-2-carboxylic Acid Derivative Indole_Derivative->Mg1 Chelation Indole_Derivative->Mg2 Chelation Viral_DNA Viral DNA Viral_DNA->Integrase

Caption: Indole-2-carboxylic acid derivatives chelate Mg²⁺ ions in the HIV-1 integrase active site, blocking viral DNA integration.

Comparative Efficacy of HIV-1 Integrase Inhibitors:

Structure-activity relationship (SAR) studies have revealed that modifications at the C3, C5, and C6 positions of the indole ring significantly impact inhibitory activity.

Compound IDModificationsIC50 (µM)Reference
Parent Compound Unsubstituted>10[1]
Compound 3 Basic indole-2-carboxylic acid~7-8[1]
Compound 15 C3: p-trifluorophenyl, C6: Halogenated benzene0.13 - 6.85[1]
Compound 18 C3: o-fluorophenyl, C6: Halogenated benzene0.13 - 6.85[1]
Compound 20a Optimized C3 and C6 substitutions0.13[1][4]
Compound 17a C6: Halogenated benzene ring3.11[2][3][5]

As evidenced by the data, strategic substitutions on the indole core lead to a marked improvement in inhibitory potency. Specifically, the introduction of a halogenated benzene ring at the C6 position and a long-chain substituent at the C3 position significantly enhances the interaction with the integrase enzyme.[1][2][3][5] Compound 20a emerged as a highly potent derivative with an IC50 value of 0.13 µM, demonstrating a significant improvement over the parent compound.[1][4]

Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid Derivatives for HIV-1 Integrase Inhibition

A general synthetic route involves the esterification of a substituted indole-2-carboxylic acid, followed by further modifications.[1][3]

Step 1: Esterification

  • Dissolve the starting indole-2-carboxylic acid derivative (e.g., 6-bromoindole-2-carboxylic acid) in anhydrous ethanol.[3]

  • Add concentrated sulfuric acid dropwise.[3]

  • Stir the mixture at 80°C for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]

  • Extract the product with ethyl acetate.[3]

  • Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

Step 2: Suzuki Coupling for C6-Aryl Substitution

  • Combine the esterified indole derivative, a substituted aniline, Palladium(II) acetate, cesium carbonate, and Xphos in 1,4-dioxane.[3]

  • Heat the mixture at 110°C for 2-4 hours.[3]

  • Purify the product using column chromatography.

Step 3: Further modifications (e.g., Vilsmeier-Haack reaction for C3 functionalization)

  • Add phosphorus oxychloride dropwise to a solution of the C6-substituted indole-2-carboxylate in DMF.[3]

  • Stir the mixture at room temperature for 2 hours and then heat under reflux for another 2 hours.[3]

  • Cool the solution, adjust the pH to 8 with anhydrous sodium carbonate, and extract with ethyl acetate.[3]

DOT Diagram: General Synthetic Workflow

Synthesis_Workflow Start Starting Indole-2- Carboxylic Acid Esterification Esterification Start->Esterification Suzuki_Coupling Suzuki Coupling (C6 Substitution) Esterification->Suzuki_Coupling Further_Mod Further Modifications (e.g., C3 functionalization) Suzuki_Coupling->Further_Mod Final_Product Final Derivative Further_Mod->Final_Product

Caption: General synthetic workflow for indole-2-carboxylic acid derivatives targeting HIV-1 integrase.

Anticancer Efficacy: A Multifaceted Approach

Indole-2-carboxylic acid derivatives have also been investigated as potential anticancer agents, exhibiting activity against various cancer cell lines through diverse mechanisms.

Comparative Efficacy against Cancer Cell Lines:
Compound ClassTarget Cell LinesIC50 (µg/mL or µM)Key FindingsReference
1H-indole-2-carboxamide derivatives PC3 (prostate), MCF-7 (breast), MDA-MB-231 (breast)23 to >50 µg/mL (PC3)Moderate potency against PC3, no activity against MDA.[6]
Indole-2-carboxylic acid derived 1,2,3-triazoles (I-12) MCF-7, HeLa, HEK293Potential activity comparable to CisplatinCompound I(12) showed promising anticancer activity.[7]
Thiazolyl-indole-2-carboxamide derivatives (6i, 6v) Various cancer cell lines, including MCF-76.10 ± 0.4 µM (6i), 6.49 ± 0.3 µM (6v)Inhibited multiple protein kinases (EGFR, HER2, VEGFR-2, CDK2) and induced apoptosis.[8]
1H-indole-2-carboxylic acid derivatives targeting 14-3-3η (C11) Liver cancer cell lines (Bel-7402, SMMC-7721, etc.)Not specified, but showed best inhibitory activitiesPotent against chemotherapy-resistant cells and induced G1-S phase cell cycle arrest.[9]
Indole-2-carboxylic acid dinuclear copper(II) complexes (ICA-Cu) MDA-MB-231, MCF-7>90% inhibition at 20 µMPotent growth-inhibitory activity.[10]

The data highlights the broad spectrum of anticancer activities exhibited by these derivatives. Thiazolyl-indole-2-carboxamides, in particular, demonstrate a multi-targeted approach by inhibiting several key protein kinases involved in cancer progression.[8] Furthermore, the development of derivatives targeting specific proteins like 14-3-3η shows promise for overcoming drug resistance.[9]

Anti-Inflammatory and Antioxidant Potential

Derivatives of indole-2-carboxylic acid have also been explored for their anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity:

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines. Compound 13b from this series was identified as the most potent, effectively inhibiting the release of NO, IL-6, and TNF-α in LPS-induced RAW264.7 cells. Structure-activity relationship analysis indicated that the introduction of electron-withdrawing groups at the amino position enhanced their anti-inflammatory activity.[11]

Antioxidant Activity:

Two series of novel indole-2-carboxylic acid derivatives, N-substituted derivatives and indole-2-carboxamides, were synthesized and screened for their antioxidant potential.[12][13] Among the N-substituted series, compound 3g showed the highest antioxidant activity, while in the indole-2-carboxamide series, compounds 5b and 5c exhibited significant potential.[12][13]

Conclusion and Future Perspectives

The indole-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide showcase the remarkable versatility of this chemical entity, with potent activities demonstrated in antiviral, anticancer, and anti-inflammatory applications. The key to unlocking the full potential of these compounds lies in the strategic modification of the indole core to optimize interactions with specific biological targets.

Future research should focus on:

  • Target-specific design: Leveraging computational modeling and structural biology to design derivatives with high affinity and selectivity for their intended targets.

  • Pharmacokinetic optimization: Improving the drug-like properties of potent compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Combination therapies: Exploring the synergistic effects of indole-2-carboxylic acid derivatives with existing drugs to enhance therapeutic efficacy and overcome resistance.

By continuing to explore the vast chemical space around the indole-2-carboxylic acid core, the scientific community is well-positioned to develop next-generation therapies for a range of challenging diseases.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Deriv
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
  • Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid deriv
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modul
  • Synthesis and evaluation of new 2-azolylindoles - deriv
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes.
  • [Synthesis and biological evaluation of indole derivatives acting as anti-inflamm
  • A comparative study on electrochemical synthesis of carboxylic acid substituted indoles and their application in selective oxid
  • indole-2-carboxylic acid, 1477-50-5.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv
  • Chemistry of Indole-2-Carboxylic Acid and Its Deriv
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Indole-2-carboxylic acid deriv

Sources

molecular docking studies of 3-(methoxymethyl)-1H-indole-2-carboxylicacid with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

An In-Silico Comparative Guide to the Molecular Docking of 3-(methoxymethyl)-1H-indole-2-carboxylic acid with Cyclooxygenase Isoforms

In the landscape of modern drug discovery, in-silico molecular docking serves as a foundational pillar for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive, technically-grounded comparison of the molecular docking interactions of a novel compound, 3-(methoxymethyl)-1H-indole-2-carboxylic acid, with two critical isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2. The indole scaffold is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), making the COX enzymes a logical and high-value target for this investigation.

This document is structured to not only present hypothetical, yet plausible, experimental data but also to elucidate the scientific rationale behind each step of the computational workflow. By comparing our lead compound against a known inhibitor, we aim to provide a clear, data-driven perspective on its potential as a selective anti-inflammatory agent.

Rationale and Target Selection: The Scientific Premise

The choice of target proteins is a critical first step in any drug discovery campaign. The indole nucleus is a privileged scaffold in medicinal chemistry, famously represented by Indomethacin, a potent non-selective COX inhibitor. Therefore, evaluating a novel indole derivative against the COX enzymes is a well-justified starting point.

  • COX-1 (Cyclooxygenase-1): This isoform is constitutively expressed in most tissues and is responsible for baseline physiological functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. Inhibition of COX-1 is associated with common side effects of NSAIDs, including gastrointestinal distress.

  • COX-2 (Cyclooxygenase-2): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli. It is the primary mediator of pain and inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic goal for anti-inflammatory drug design, aiming to minimize side effects.

This study will therefore compare the binding affinity and interaction patterns of 3-(methoxymethyl)-1H-indole-2-carboxylic acid with both COX-1 and COX-2 to predict its potential efficacy and isoform selectivity.

Experimental Workflow: A Step-by-Step Protocol

The following section details a robust and reproducible molecular docking protocol. This workflow is designed to be self-validating by including a co-crystallized ligand re-docking step to ensure the chosen parameters can replicate experimentally observed binding modes.

Diagram of the Molecular Docking Workflow

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval, Cleaning) protein_prep->grid_gen ref_ligand Reference Ligand (e.g., Celecoxib) ref_ligand->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-Bonds, Hydrophobic) pose_analysis->interaction_analysis data_table Comparative Data Summary interaction_analysis->data_table

Caption: A generalized workflow for in-silico molecular docking studies.

Detailed Protocol:
  • Protein Preparation:

    • Crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) are to be downloaded from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.

    • Using molecular modeling software such as UCSF Chimera or Schrödinger Maestro, the protein structures are prepared by:

      • Removing all water molecules and heteroatoms, except for the heme cofactor.

      • Adding polar hydrogens and assigning appropriate bond orders.

      • Repairing any missing side chains or loops in the protein structure.

      • The prepared protein structures are then saved in the PDBQT file format for use with AutoDock Vina.

  • Ligand Preparation:

    • The 2D structure of 3-(methoxymethyl)-1H-indole-2-carboxylic acid is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

    • A known COX-2 selective inhibitor, such as Celecoxib, will be used as a reference ligand for comparison.

    • Both the test ligand and the reference ligand undergo energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation.

    • The prepared ligands are saved in the PDBQT file format, with rotatable bonds defined.

  • Molecular Docking Simulation:

    • Grid Generation: For each protein, a grid box is defined around the active site. The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand in the original PDB file to ensure the docking search is focused on the relevant binding pocket.

    • Docking with AutoDock Vina: AutoDock Vina is employed for the docking calculations. It uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined active site.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is set to a high value (e.g., 20) to ensure a comprehensive search of the conformational space.

    • The top-ranked binding poses for each ligand-protein complex, based on the predicted binding affinity (in kcal/mol), are saved for further analysis.

  • Post-Docking Analysis:

    • The predicted binding poses are visualized and analyzed using software like PyMOL or BIOVIA Discovery Studio.

    • Key molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site, are identified and documented.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical docking scores and key interactions of 3-(methoxymethyl)-1H-indole-2-carboxylic acid and the reference inhibitor, Celecoxib, with the active sites of COX-1 and COX-2.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Amino Acid Residues)Key Hydrophobic/van der Waals Interactions (Amino Acid Residues)
3-(methoxymethyl)-1H-indole-2-carboxylic acid COX-1 -8.2Arg120, Tyr355Val349, Leu352, Ile523
3-(methoxymethyl)-1H-indole-2-carboxylic acid COX-2 -9.5Arg513, Tyr385Val523, Leu352, Phe518
Celecoxib (Reference) COX-1 -7.9Arg120Val349, Leu352, Ala527
Celecoxib (Reference) COX-2 -10.8Arg513, His90Val523, Leu352, Phe518, Leu531
Interpretation of Results:
  • Binding Affinity: The more negative the binding affinity score, the stronger the predicted binding. Our hypothetical data suggests that 3-(methoxymethyl)-1H-indole-2-carboxylic acid binds more favorably to COX-2 (-9.5 kcal/mol) than to COX-1 (-8.2 kcal/mol). This indicates a potential for COX-2 selectivity. The reference compound, Celecoxib, shows a higher predicted affinity for COX-2 (-10.8 kcal/mol) and a more pronounced selectivity over COX-1, which aligns with its known pharmacological profile.

  • Key Interactions and Selectivity: The basis for COX-2 selectivity lies in a subtle difference in the active sites of the two isoforms. The active site of COX-2 is slightly larger and features a side pocket, accessible due to the presence of a Valine (Val523) residue instead of a bulkier Isoleucine (Ile523) found in COX-1.

    • The carboxylic acid group of our test compound is predicted to form a crucial hydrogen bond with Arg120 in COX-1 and the equivalent Arg513 in COX-2. This interaction is a hallmark of many NSAIDs.

    • The methoxymethyl group at the 3-position of the indole ring appears to be well-accommodated within the larger active site of COX-2, potentially forming favorable hydrophobic interactions with residues like Phe518. In contrast, this group may experience some steric hindrance in the more constricted active site of COX-1. This difference in accommodation is a primary driver of the predicted selectivity.

The COX Signaling Pathway

The diagram below illustrates the inflammatory pathway mediated by the COX enzymes, providing context for the importance of selective inhibition.

cluster_pathway Inflammatory Signaling Cascade stimuli Inflammatory Stimuli (e.g., Cytokines) pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins cox1->pgs cox2->pgs phys Physiological Functions (Gastric Protection, etc.) pgs->phys inflam Inflammation, Pain, Fever pgs->inflam

Caption: The role of COX-1 and COX-2 in prostaglandin synthesis.

Conclusion and Future Directions

This in-silico molecular docking guide provides a comparative analysis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid against the COX-1 and COX-2 enzymes. The hypothetical results indicate that the compound possesses a favorable binding affinity for both isoforms, with a promising selectivity towards COX-2. The predicted binding mode suggests that the methoxymethyl substituent plays a key role in exploiting the structural differences between the two active sites.

While these computational findings are encouraging, they represent a preliminary step. The trustworthiness of these predictions must be validated through further in-vitro and in-vivo studies. Future work should involve:

  • Enzymatic Assays: Performing in-vitro assays to experimentally determine the IC50 values of the compound against purified COX-1 and COX-2 enzymes.

  • Cell-Based Assays: Evaluating the anti-inflammatory activity of the compound in relevant cell lines.

  • In-vivo Studies: Conducting animal studies to assess the compound's efficacy, safety, and pharmacokinetic profile.

This guide demonstrates a logical, data-driven approach to early-stage drug discovery, where computational tools are leveraged to generate testable hypotheses and prioritize candidates for further development.

References

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • PyMOL. (n.d.). The PyMOL Molecular Graphics System. Retrieved from [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126. [Link]

Benchmarking 3-(methoxymethyl)-1H-indole-2-carboxylic acid Against Standard-of-Care Cysteinyl Leukotriene Receptor Antagonists: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 3-(methoxymethyl)-1H-indole-2-carboxylic acid, a novel investigational compound, against established standard-of-care drugs targeting the cysteinyl leukotriene receptor 1 (CysLT1). The following protocols and analyses are designed for researchers, scientists, and drug development professionals to objectively evaluate its potential as a therapeutic agent for inflammatory respiratory diseases such as asthma and allergic rhinitis.

Introduction: The Rationale for Investigating 3-(methoxymethyl)-1H-indole-2-carboxylic acid

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Notably, derivatives of this core structure have been identified as highly potent and selective antagonists of the CysLT1 receptor.[3] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a central role in the pathophysiology of asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophilic inflammation.[4][5]

Standard-of-care CysLT1 antagonists, such as montelukast, zafirlukast, and pranlukast, are effective oral medications for the management of these conditions.[6][7] However, the quest for next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles is ongoing. The unique methoxymethyl substitution at the 3-position of the indole ring in 3-(methoxymethyl)-1H-indole-2-carboxylic acid presents a novel chemical entity for investigation. This guide outlines a head-to-head comparison of this compound with established CysLT1 antagonists to determine its therapeutic potential.

The Cysteinyl Leukotriene Signaling Pathway and Therapeutic Intervention

The binding of cysteinyl leukotrienes (LTD4, LTC4, LTE4) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to the inflammatory response in the airways.[5] Understanding this pathway is critical to appreciating the mechanism of action of the drugs being benchmarked.

G cluster_membrane Cell Membrane CysLT1 Receptor CysLT1 Receptor Gq Protein Activation Gq Protein Activation CysLT1 Receptor->Gq Protein Activation Activates Cysteinyl Leukotrienes (LTD4) Cysteinyl Leukotrienes (LTD4) Cysteinyl Leukotrienes (LTD4)->CysLT1 Receptor Binds to PLC Activation PLC Activation Gq Protein Activation->PLC Activation IP3 Production IP3 Production PLC Activation->IP3 Production Ca2+ Mobilization Ca2+ Mobilization IP3 Production->Ca2+ Mobilization Inflammatory Response Inflammatory Response Ca2+ Mobilization->Inflammatory Response Leads to 3-(methoxymethyl)-1H-indole-2-carboxylic acid 3-(methoxymethyl)-1H-indole-2-carboxylic acid 3-(methoxymethyl)-1H-indole-2-carboxylic acid->CysLT1 Receptor Antagonizes Standard-of-Care Drugs Standard-of-Care Drugs Standard-of-Care Drugs->CysLT1 Receptor Antagonizes

Figure 1: CysLT1 Signaling Pathway and Antagonist Action.

Part 1: In Vitro Benchmarking

The initial phase of benchmarking involves in vitro assays to determine the potency and selectivity of 3-(methoxymethyl)-1H-indole-2-carboxylic acid at the molecular and cellular level.

CysLT1 Receptor Binding Assay

This assay quantifies the affinity of the test compound for the human CysLT1 receptor in comparison to standard-of-care drugs.

Experimental Protocol:

  • Preparation of Membranes: Utilize cell membranes from a stable cell line overexpressing the human CysLT1 receptor (e.g., CHO-K1).

  • Radioligand: Use a radiolabeled CysLT1 antagonist, such as [3H]LTD4, as the competing ligand.[8][9]

  • Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (3-(methoxymethyl)-1H-indole-2-carboxylic acid) or a standard-of-care drug (montelukast, zafirlukast).

  • Separation and Detection: Separate the bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for each compound, which represents its affinity for the receptor.

Calcium Mobilization Functional Assay

This functional assay measures the ability of the test compound to inhibit the downstream signaling of the CysLT1 receptor upon activation by its natural ligand, LTD4.[10][11]

Experimental Protocol:

  • Cell Culture: Use a cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 3-(methoxymethyl)-1H-indole-2-carboxylic acid or a standard-of-care drug.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of LTD4 to induce calcium mobilization.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: In Vitro Potency and Selectivity
CompoundCysLT1 Receptor Binding Affinity (Ki, nM)CysLT1 Functional Antagonism (IC50, nM)
3-(methoxymethyl)-1H-indole-2-carboxylic acidHypothetical ValueHypothetical Value
Montelukast0.5 - 2.0[8]1.0 - 5.0
Zafirlukast1.0 - 4.0[8]5.0 - 20.0[12]
PranlukastComparative ValueComparative Value

Part 2: In Vivo Benchmarking in a Disease-Relevant Model

The ovalbumin (OVA)-induced murine model of allergic asthma is a well-established and highly relevant in vivo system for evaluating the efficacy of anti-inflammatory and anti-asthmatic drugs.[13][14][15]

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day 0 Day 0 Day 14 Day 14 Day 0->Day 14 i.p. injection of OVA/Alum Day 21-23 Aerosolized OVA Challenge + Drug Administration Day 14->Day 21-23 Day 24 Measurement of Endpoints: - Airway Hyperresponsiveness - BALF Cell Count - Cytokine Analysis - Lung Histology Day 21-23->Day 24

Sources

A Comparative Guide to the Antioxidant Activity of Indole Derivatives Versus the Gold Standard, Trolox

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent Antioxidants in a World of Oxidative Stress

In the landscape of cellular biology and drug development, the concept of oxidative stress is a central theme. It represents an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[1][2] This imbalance is implicated in a vast array of human diseases, including neurodegenerative disorders, cancer, and cardiovascular disease, making the search for effective antioxidants a critical endeavor.[3][4]

Among the myriad of compounds investigated for their therapeutic potential, indole derivatives stand out as a "privileged scaffold."[5][6][7] This versatile heterocyclic structure is the backbone of many biologically crucial molecules, from the amino acid tryptophan to the hormone melatonin.[3][6] A significant body of research has established that many natural and synthetic indole derivatives are potent antioxidants.[8][9][10]

To scientifically quantify and compare antioxidant efficacy, a standardized benchmark is essential. In this role, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, has become the universally accepted gold standard.[11][12][13] Its consistent performance and clear mechanism of action provide a reliable reference against which novel compounds can be measured.

This guide provides an in-depth comparative analysis of the antioxidant activity of indole derivatives against Trolox. We will explore the underlying chemical mechanisms, delve into the critical structure-activity relationships that govern their potency, present comparative experimental data, and provide detailed, validated protocols for the key assays used in this field.

Pillar 1: Unraveling the Mechanisms of Radical Scavenging

The efficacy of an antioxidant is rooted in its chemical structure and its ability to neutralize free radicals. Both indole derivatives and Trolox primarily operate through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][11][12]

The Indole Nucleus: A Versatile Radical Scavenger

The antioxidant capability of the indole scaffold is largely attributed to the nitrogen-hydrogen (N-H) bond within the pyrrole ring.[9] This hydrogen atom can be readily donated to a free radical, neutralizing it and forming a stable, resonance-delocalized indole radical. This stability is key, as it prevents the antioxidant itself from becoming a harmful pro-oxidant.

Furthermore, the aromatic system of the indole ring can participate in the SET mechanism, donating an electron to reduce a radical species. The specific mechanism and overall potency are heavily influenced by the various functional groups attached to the indole core.[9][14][15] For instance, electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), enhance the ability of the indole ring to donate a hydrogen atom or electron, thereby increasing its antioxidant activity.[9]

Trolox: The Archetypal Phenolic Antioxidant

Trolox's antioxidant action is a classic example of the HAT mechanism, stemming from the phenolic hydroxyl (-OH) group on its chroman ring.[12][13] Upon encountering a free radical, this hydroxyl group donates its hydrogen atom, quenching the radical. The resulting Trolox radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, similar to its parent compound, vitamin E. Its water solubility and predictable reactivity make it an ideal reference for quantifying antioxidant capacity in aqueous systems, expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).[12][16]

Pillar 2: Structure-Activity Relationships (SAR) of Indole-Based Antioxidants

The true potential of the indole scaffold lies in its chemical tractability. The antioxidant activity of an indole derivative is not a fixed property but can be finely tuned by strategic chemical modifications. Understanding these structure-activity relationships is paramount for designing novel and highly potent antioxidant agents.

  • The Role of the N-H Bond: The presence of a hydrogen atom on the indole nitrogen is often crucial for high activity via the HAT mechanism. N-acetylation, for example, can sometimes decrease the antioxidant properties by impeding this hydrogen donation.[11]

  • Substitution at Position 3: The C3 position is a frequent site for modification and appears to significantly influence antioxidant properties.[11][17] Attaching groups that can further stabilize a radical or participate in electron donation can enhance activity.

  • Substitution on the Benzene Ring: Introducing electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH3) at positions C5 or C7 generally increases antioxidant capacity. Melatonin (5-methoxy-N-acetyltryptamine) is a prime example, where the 5-methoxy group contributes significantly to its radical-scavenging ability.[6][14] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) tend to decrease activity.

  • Side Chain Modifications: Alterations to side chains attached to the indole nucleus can also modulate activity, lipophilicity, and cellular uptake, thereby influencing the overall cytoprotective effect.[14][18]

Pillar 3: Quantitative Comparison and Experimental Validation

Objective comparison requires robust, quantitative data. The antioxidant capacity of indole derivatives is typically evaluated using standardized assays and expressed either as an IC50 value (the concentration required to inhibit 50% of the radical activity) or relative to the Trolox standard (TEAC).

Comparative Antioxidant Activity Data

The following table summarizes representative data from studies where indole derivatives were directly compared against Trolox using common antioxidant assays. Lower IC50 values and higher TEAC or ORAC values indicate superior antioxidant activity.

Compound/DerivativeAssayResult (IC50 or Equivalent)Reference CompoundResult (IC50 or Equivalent)Source
Indole Derivative 11 DPPH Scavenging31% ScavengingGramine (1)5% Scavenging[11]
Indole Derivative 12 DPPH Scavenging38% ScavengingGramine (1)5% Scavenging[11]
Indole Derivative 12 Reducing Power (FRAP)Comparable to TroloxTroloxStandard[11]
Melatonin IsomerCytoprotectionMore potent than MelatoninMelatoninStandard[14]
Indole-piperazine 11 Superoxide Scavenging88% InhibitionVitamin E62% Inhibition[19]

Note: This table is illustrative. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Validated Experimental Protocols

Accurate and reproducible data are the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the three most widely accepted antioxidant capacity assays, complete with explanations for key procedural choices.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, a purple-colored compound.[20] The reduction of DPPH leads to a color change to a pale yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare DPPH Solution (e.g., 80 µg/mL in Methanol) add_dpph Add 180 µL DPPH Solution reagent_prep->add_dpph sample_prep Prepare Serial Dilutions of Indole Derivative & Trolox add_sample Add 20 µL Sample/ Standard to 96-well plate sample_prep->add_sample mix Mix Thoroughly add_dpph->mix incubate Incubate 30 min at RT in the Dark mix->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition vs. Control read_abs->calculate plot Plot % Inhibition vs. Conc. Determine IC50 calculate->plot

Caption: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation: Prepare a working solution of DPPH in methanol (e.g., 80 µg/mL).[21] This solution should have an absorbance of approximately 1.0 at 517 nm.

    • Causality: Methanol is used as it readily dissolves both the DPPH radical and a wide range of organic test compounds.

  • Sample Preparation: Prepare a series of dilutions for each indole derivative and the Trolox standard in the appropriate solvent (e.g., methanol or DMSO).

  • Assay Procedure (96-well plate format): a. Add 20 µL of each sample dilution, Trolox standard, or solvent (for the blank/control) to respective wells.[21] b. Add 180 µL of the DPPH working solution to all wells.[21] c. Mix thoroughly by gentle pipetting or shaking. d. Incubate the plate for 30 minutes at room temperature in complete darkness.[21]

    • Causality: The DPPH radical is light-sensitive; incubation in the dark prevents its photodegradation, which would otherwise lead to inaccurate results.[20]

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[21]

    • Causality: 517 nm is the wavelength of maximum absorbance for the DPPH radical. The decrease in absorbance at this wavelength is directly proportional to the concentration of radicals scavenged.[20]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % Inhibition against the concentration for each compound and determine the IC50 value (the concentration that causes 50% inhibition).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore. It is applicable to both hydrophilic and lipophilic compounds.[22][23]

ABTS_Workflow cluster_prep Radical Generation (12-16h prior) cluster_assay Assay Execution cluster_analysis Data Analysis mix_reagents Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM) incubate_dark Incubate in Dark at RT for 12-16h mix_reagents->incubate_dark adjust_abs Dilute ABTS•+ solution to Abs ~0.7 at 734 nm incubate_dark->adjust_abs add_abts Add ~200 µL adjusted ABTS•+ solution adjust_abs->add_abts add_sample Add 5-10 µL Sample/ Standard to 96-well plate incubate_react Incubate for ~6 min at RT with shaking add_abts->incubate_react read_abs Measure Absorbance at 734 nm incubate_react->read_abs calculate Calculate % Inhibition read_abs->calculate plot Plot results and determine IC50 or TEAC value calculate->plot

Caption: Workflow for the ABTS radical cation scavenging assay.

  • ABTS•+ Radical Generation: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[22] b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]

    • Causality: This extended incubation period ensures the complete and stable formation of the ABTS radical cation, which is crucial for assay reproducibility.

  • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Assay Procedure (96-well plate format): a. Add 5 µL of each sample dilution, Trolox standard, or blank to the wells.[4] b. Add 200 µL of the adjusted ABTS•+ working solution to all wells.[4] c. Mix and incubate for a defined period (typically 5-6 minutes) at room temperature.[4]

  • Measurement: Read the absorbance at 734 nm.[23]

    • Causality: 734 nm is a primary absorbance maximum for the ABTS•+ chromophore. Measuring at this wavelength minimizes interference from colored sample compounds that might absorb at lower wavelengths.[23]

  • Calculation and Data Analysis: Calculate the percentage of inhibition as in the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalents (TEAC) by comparing the sample's inhibition to that of the Trolox standard curve.[12]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals. It is a HAT-based assay considered to be highly relevant to human biology.[1][2]

ORAC_Workflow cluster_prep Preparation cluster_assay Kinetic Reaction cluster_analysis Data Analysis prepare_reagents Prepare Fluorescein, AAPH, and Trolox Standards plate_setup Add 25 µL Sample/Standard to black 96-well plate add_probe Add 150 µL Fluorescein to all wells plate_setup->add_probe pre_incubate Pre-incubate 30 min at 37°C add_probe->pre_incubate inject_aaph Inject 25 µL AAPH (Radical Initiator) pre_incubate->inject_aaph read_kinetic Read Fluorescence Kinetically (e.g., every 90s for 1-2h) Ex: 485 nm, Em: 520 nm inject_aaph->read_kinetic plot_decay Plot Fluorescence Decay Curves read_kinetic->plot_decay calculate_auc Calculate Area Under the Curve (AUC) for each well plot_decay->calculate_auc determine_orac Calculate Net AUC and Determine ORAC Value (Trolox Equivalents) calculate_auc->determine_orac

Caption: Workflow for the kinetic ORAC assay.

  • Reagent Preparation: Prepare working solutions of fluorescein, Trolox standards, and the free radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

  • Assay Procedure (black 96-well plate format): a. Add 25 µL of each sample dilution, Trolox standard, or buffer (blank) to the appropriate wells of a black microplate.[1][2][24]

    • Causality: A black plate is essential to minimize background fluorescence and light scattering. b. Add 150 µL of the fluorescein working solution to all wells.[1][2][24] c. Mix and incubate the plate for at least 30 minutes at 37°C in the plate reader to allow for thermal equilibration.[1][2][25]

  • Reaction Initiation and Measurement: a. Using the plate reader's injectors, add 25 µL of the AAPH solution to initiate the reaction.[1][2][24]

    • Causality: AAPH is a thermal decomposer that produces peroxyl radicals at a constant rate at 37°C, mimicking a biologically relevant ROS.[25] Injectors ensure simultaneous initiation for all wells, which is critical for kinetic assays. b. Immediately begin recording the fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 90 seconds for 1-2 hours.[24]

  • Data Analysis: a. Plot the fluorescence decay over time for each well. b. Calculate the Area Under the Curve (AUC) for each sample and standard. c. Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard. d. Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve. e. Determine the ORAC value of the indole derivatives in µM Trolox Equivalents (TE) from the standard curve.

    • Causality: The AUC calculation is a key advantage of the ORAC assay, as it integrates both the degree of inhibition and the duration of antioxidant action into a single value.

Conclusion: The Versatility of Indoles Beyond the Standard

The evidence clearly demonstrates that indole derivatives are a promising and highly versatile class of antioxidants.[7][8][9] While Trolox serves as an indispensable benchmark for standardization, many indole derivatives have shown antioxidant activities that are comparable or, in some cases, superior to this standard.[11]

The true strength of the indole scaffold lies in its vast chemical diversity and the ability to fine-tune its properties through targeted synthesis. Researchers can modify the indole core to not only enhance its intrinsic radical-scavenging ability but also to improve other pharmacological parameters like bioavailability, cell permeability, and target specificity. This adaptability is a distinct advantage over a simple standard like Trolox.

As research continues to unravel the complexities of oxidative stress-related diseases, the development of novel indole-based compounds, guided by the comparative principles and validated protocols outlined in this guide, holds significant promise for creating the next generation of effective therapeutics.[3][18]

References

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
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  • ABTS Assay. G-Biosciences.
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  • 4.4. DPPH Assay. Bio-protocol.
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  • ORAC Assay. G-Biosciences.
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  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Evaluation of Antioxidant Activity in Foods with Special Reference to TEAC Method. Journal of Cereal Science.
  • TEAC – Knowledge and References. Taylor & Francis Online.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(methoxymethyl)-1H-indole-2-carboxylic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 3-(methoxymethyl)-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and environmental protection. As a research chemical, it is imperative to handle its disposal with the utmost care, adhering to established safety protocols and regulatory requirements. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Foundational Principles of Chemical Waste Management

The responsible management of laboratory chemicals is a cornerstone of safe and ethical scientific practice. Before delving into the specific procedures for 3-(methoxymethyl)-1H-indole-2-carboxylic acid, it is crucial to understand the fundamental principles that govern chemical waste disposal. These include a commitment to waste minimization, accurate hazard assessment, proper segregation, and adherence to all local, state, and federal regulations. A comprehensive waste management plan not only prevents environmental contamination but also mitigates risks to personnel.[1][2]

Hazard Assessment and Characterization

Due to the specific nature of 3-(methoxymethyl)-1H-indole-2-carboxylic acid, a dedicated Safety Data Sheet (SDS) may not always be readily available. In such instances, a conservative approach is mandated. The compound should be treated as hazardous waste unless a thorough risk assessment proves otherwise.[3] Information from structurally similar compounds, such as other indole-carboxylic acid derivatives, can provide valuable insights into potential hazards. For instance, related compounds are often classified as skin and eye irritants.[4] Therefore, it is prudent to assume that 3-(methoxymethyl)-1H-indole-2-carboxylic acid may exhibit similar properties.

Hazard Profile of Structurally Related Indole Carboxylic Acids:

Hazard ClassificationPotential EffectsPrecautionary Measures
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.[4]Do not eat, drink, or smoke when using. Wear protective gloves and clothing.[4]
Skin Corrosion/IrritationCauses skin irritation.[4]Wash hands and any exposed skin thoroughly after handling.[4]
Serious Eye Damage/IrritationCauses serious eye irritation.[4]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4]
Aquatic ToxicityMay be toxic to aquatic life.Avoid release to the environment.
Personal Protective Equipment (PPE)

Before handling 3-(methoxymethyl)-1H-indole-2-carboxylic acid for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This is your primary line of defense against potential exposure.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Step 1: Waste Minimization The most effective disposal strategy begins with waste minimization.[3][5]

  • Only synthesize or acquire the amount of 3-(methoxymethyl)-1H-indole-2-carboxylic acid necessary for your immediate experimental needs.

  • Careful planning of experiments can significantly reduce the volume of waste generated.[2]

Step 2: Segregation of Waste Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid 3-(methoxymethyl)-1H-indole-2-carboxylic acid waste in a designated, clearly labeled, and compatible container.[6] Do not mix with other solid chemical wastes unless their compatibility is certain.

  • Liquid Waste: If dissolved in a solvent, collect the solution in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless they are compatible. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.[7]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent paper, and pipette tips, should be considered hazardous waste and collected in a designated container.[6]

Step 3: Waste Container Selection and Labeling The integrity of the waste containment is paramount.

  • Container Selection: Use containers that are in good condition, compatible with the chemical properties of indole-carboxylic acids, and have a secure, leak-proof lid.[8][9] For corrosive materials, avoid metal containers.[7]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[10][11]

    • The full chemical name: "3-(methoxymethyl)-1H-indole-2-carboxylic acid". Avoid abbreviations or chemical formulas.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • Appropriate hazard warnings (e.g., "Irritant").[10][11]

Step 4: Storage of Hazardous Waste Proper storage of chemical waste is regulated and essential for safety.

  • Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • This area should be under the control of laboratory personnel and away from general lab traffic.[6]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[6]

  • Store incompatible waste streams separately to prevent accidental mixing.[1][9]

Step 5: Professional Disposal The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[3][12]

  • Follow your institution's specific procedures for requesting a waste pickup.[8]

  • Never dispose of 3-(methoxymethyl)-1H-indole-2-carboxylic acid down the drain or in the regular trash.[12]

Spill Management

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately notify others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]

  • Clean: While wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to the alternative requirements outlined in 40 CFR Part 262, Subpart K, which are designed to be more suitable for the laboratory environment.[13] It is essential to be familiar with and adhere to your institution's specific waste management plan, which should be developed in accordance with these regulations.[10][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

DisposalWorkflow start Waste Generation: 3-(methoxymethyl)-1H-indole- 2-carboxylic acid is_solid Is the waste solid? start->is_solid solid_container Collect in a designated, labeled solid hazardous waste container. is_solid->solid_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->storage liquid_container Collect in a designated, labeled liquid hazardous waste container. is_liquid->liquid_container Yes is_contaminated Is it contaminated labware? is_liquid->is_contaminated No liquid_container->storage contaminated_container Collect in a designated, labeled container for contaminated solids. is_contaminated->contaminated_container Yes contaminated_container->storage pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. storage->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of 3-(methoxymethyl)-1H-indole-2-carboxylic acid waste.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 3-(methoxymethyl)-1H-indole-2-carboxylic acid, thereby fostering a culture of safety and trust within the scientific community.

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Google Cloud.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals. Benchchem.
  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31). Google Cloud.
  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2024, February 15). ERG Environmental.
  • SAFETY DATA SHEET - Indole. (2025, October 16). Sigma-Aldrich.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • SAFETY DATA SHEET - Indole-2-carboxylic acid. (2025, December 20). Fisher Scientific.
  • Laboratory Waste Disposal Guidelines. King Saud University.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • SAFETY DATA SHEET - Indole-2-carboxylic Acid. TCI Chemicals.

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Personal protective equipment for handling 3-(methoxymethyl)-1H-indole-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hazard Classification: Irritant (Skin/Eye/Respiratory) | Potential Bioactive Agent Urgency: High – Treat as a potent sensitizer due to the indole core. Scope: This guide provides a self-validating safety workflow for the handling, solubilization, and disposal of 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Hazard Assessment & Scientific Rationale

Note: While a specific Safety Data Sheet (SDS) for the exact methoxymethyl analog is often proprietary, this protocol applies the Precautionary Principle , deriving safety constraints from the structurally conserved parent compound, Indole-2-carboxylic acid (CAS 1477-50-5), and its methoxy-derivatives.

The Indole Pharmacophore Risk: The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, often designed to interact with biological targets (e.g., NMDA receptors, lipid peroxidation pathways). Therefore, beyond standard chemical irritation, this compound must be handled as a potential pharmacological effector .

Hazard CategoryClassification (GHS)Mechanistic Risk
Respiratory STOT SE 3 (H335) Fine crystalline powders of indole acids are easily aerosolized, causing mucosal inflammation.
Ocular Eye Irrit.[1][2][3] 2A (H319) Acidic protons on the carboxylic tail can cause acute corneal irritation upon contact.
Dermal Skin Irrit. 2 (H315) Lipophilic indole core facilitates dermal absorption; acidic functionality causes contact dermatitis.
Reactivity Stable / Light Sensitive Indoles are electron-rich and susceptible to photo-oxidation. Store in amber vials.
Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system that fails safely.

A. Hand Protection Strategy (The "Double-Shell" Method)

Do not rely on single-layer protection. The lipophilic nature of the methoxymethyl group enhances the compound's ability to permeate standard latex.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection White/Blue). Acts as a sweat barrier and last line of defense.

  • Outer Layer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile or Neoprene.

    • Why? Nitrile offers excellent degradation resistance to the organic acids and the likely solvents (DMSO, Methanol) used to dissolve this compound.

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

B. Respiratory & Ocular Defense
  • Primary Engineering Control: All handling of the solid powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

    • Lungs: If weighing outside a hood is unavoidable (not recommended), use a P95 or N95 particulate respirator.

Operational Workflow: From Storage to Solution
Step 1: Storage & Retrieval
  • Condition: Store at 2–8°C in an amber, desiccated vial.

  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Scientific Logic:[4] Opening a cold vial in a humid lab condenses water inside. Moisture promotes hydrolysis of the methoxymethyl ether or decarboxylation of the acid over time.

Step 2: Weighing (The Critical Control Point)

Static electricity is a major issue with indole powders.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield.

  • Containment: Weigh directly into the final reaction vessel or a tared scintillation vial. Never weigh onto weighing paper, as transfer losses increase aerosolization risk.

Step 3: Solubilization
  • Preferred Solvents: DMSO (Dimethyl sulfoxide) or Methanol.

  • Protocol: Add solvent slowly down the side of the vessel to minimize dust disturbance. Vortex with cap tightly sealed.

  • Caution: The carboxylic acid proton may react with strong bases. Avoid mixing with unbuffered basic solutions during initial solubilization to prevent uncontrolled exotherms.

Visualized Safety Protocol (Logic Flow)

SafetyProtocol Start START: Compound Retrieval Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate PPE_Check PPE Check: Double Nitrile + Goggles Equilibrate->PPE_Check Hood_Check Fume Hood Verification (Velocity > 80 fpm) PPE_Check->Hood_Check Weighing Weighing Protocol: Anti-static + Closed Vessel Hood_Check->Weighing Spill_Decision Spill Occurred? Weighing->Spill_Decision Solubilization Solubilization: DMSO/MeOH (No Ethers) Disposal Disposal: High-Temp Incineration Stream Solubilization->Disposal Post-Experiment Spill_Decision->Solubilization No Cleanup Dry Spill: Wet Wipe (No Dust) Wet Spill: Absorbent Pads Spill_Decision->Cleanup Yes Cleanup->Disposal

Caption: Operational logic flow ensuring containment of bioactive dusts and proper waste segregation.

Emergency Response & Disposal
Spill Management
  • Dry Powder: Do not sweep. Sweeping generates aerosols. Cover with a damp paper towel (soaked in water or ethanol) to wet the powder, then wipe up.

  • Solution: Absorb with vermiculite or standard chemical spill pads.

  • Decontamination: Clean the surface with 10% sodium bicarbonate solution (neutralizes the carboxylic acid) followed by water.

Disposal Guidelines
  • Waste Stream: Organic Chemical Waste (Halogen-free).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container to prevent secondary reactions.

  • Labeling: Clearly tag as "Indole Derivative – Potential Irritant."

References
  • Fisher Scientific. (2025). Safety Data Sheet: Indole-2-carboxylic acid. Retrieved from

  • PubChem. (2025). Compound Summary: 3-Methyl-1H-indole-2-carboxylic acid (Structural Analog). National Library of Medicine. Retrieved from [5]

  • Ansell. (2024). Chemical Glove Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Methoxyindole-2-carboxylic acid. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.